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  • Product: 2-(Aminomethyl)oxazole-4-carboxylic acid
  • CAS: 1314974-14-5

Core Science & Biosynthesis

Foundational

The Pharmacophore Frontier: 2-(Aminomethyl)oxazole-4-carboxylic Acid Derivatives

Topic: Therapeutic Potential of 2-(Aminomethyl)oxazole-4-carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 2-(Aminomethyl)oxazole-4-carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Advantage

In the realm of Fragment-Based Drug Discovery (FBDD), the 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a high-value pharmacophore. Unlike aliphatic linkers, the 1,3-oxazole core provides a rigid, aromatic spacer that orients the C2-aminomethyl and C4-carboxylate vectors in a precise geometry, mimicking the


 and 

angles of peptide bonds. This guide analyzes its utility as a bioisostere for dipeptides (specifically Gly-Gly or Gly-Ser mimetics), its emerging role in SARS-CoV-2 protease inhibition, and its application in combating bacterial biofilms.

Structural Biology & Medicinal Chemistry

Bioisosterism and Peptidomimetics

The oxazole ring functions as a non-hydrolyzable surrogate for the amide bond. In 2-(aminomethyl)oxazole-4-carboxylic acid:

  • The C2-Aminomethyl group mimics the N-terminus or side chain of an amino acid (

    
     position).
    
  • The Oxazole Nitrogen acts as a hydrogen bond acceptor, analogous to the carbonyl oxygen of a peptide bond.

  • The C4-Carboxylate mimics the C-terminus (

    
     position).
    

This rigidity reduces the entropic penalty upon binding to protein targets, a critical factor in high-affinity ligand design.

Structure-Activity Relationship (SAR) Landscape

The therapeutic utility relies on orthogonal functionalization at the N- and C-termini.

SAR_Landscape Core 2-(Aminomethyl)oxazole- 4-carboxylic Acid Core C2_Node C2-Aminomethyl (N-Terminus) Core->C2_Node C4_Node C4-Carboxylate (C-Terminus) Core->C4_Node Ring_Node Oxazole Ring (Scaffold) Core->Ring_Node C2_Mods • Amide coupling (Peptidomimetics) • Reductive amination (CNS activity) • Urea/Carbamate formation (Protease inhibitors) C2_Node->C2_Mods C4_Mods • Esterification (Prodrugs) • Bioisosteres (Tetrazole, Oxadiazole) • Heterocyclic fusion (Kinase hinge binding) C4_Node->C4_Mods Ring_Mods • C5-Substitution (Solubility/Lipophilicity) • H-Bond Acceptor (N3 interaction) Ring_Node->Ring_Mods

Figure 1: SAR landscape illustrating the modular derivatization potential of the scaffold.

Therapeutic Case Studies

Antiviral Potency: SARS-CoV-2 PLpro Inhibition

Recent studies have highlighted oxazole derivatives as potent inhibitors of Papain-like protease (PLpro).[1] The 2-(aminomethyl) tail fits into the P3/P4 pocket of the enzyme, while the carboxylic acid (or its isostere) engages the catalytic dyad.

  • Mechanism: Covalent or non-covalent locking of the ubiquitin-binding site.

  • Key Insight: Replacing flexible aliphatic linkers with the oxazole core improves metabolic stability (

    
    ) and selectivity against host deubiquitinases (DUBs).
    
Antimicrobial & Anti-Biofilm Activity

Derivatives substituted at the C4 position with long-chain aryl groups have shown efficacy against Staphylococcus aureus biofilms.

  • Target: Disruption of quorum sensing pathways.

  • Efficacy: Compounds have demonstrated >75% biofilm inhibition at 250 µg/mL concentrations.[2][3]

Chemical Synthesis Strategy

Robust Synthesis of N-Boc-2-(aminomethyl)oxazole-4-carboxylic Acid

Rationale: Direct synthesis is challenging due to oxazole instability under harsh conditions. The Cornforth rearrangement or cyclodehydration of serine derivatives are preferred routes. Below is a scalable protocol via the Hantzsch-type cyclization.

Reaction Workflow:

  • Starting Material: Ethyl 3-bromo-2-oxopropanoate + N-Boc-glycine amide.

  • Cyclization: Reflux in EtOH/Toluene.

  • Hydrolysis: LiOH mediated ester cleavage.

Synthesis_Workflow Start Start: N-Boc-Glycine Amide + Ethyl bromopyruvate Step1 Step 1: Hantzsch Cyclization (EtOH, Reflux, 4h) Start->Step1 Condensation Inter1 Intermediate: Ethyl 2-(N-Boc-aminomethyl)oxazole-4-carboxylate Step1->Inter1 Dehydration Step2 Step 2: Hydrolysis (LiOH, THF/H2O, 0°C to RT) Inter1->Step2 Saponification Final Product: 2-(N-Boc-aminomethyl)oxazole-4-carboxylic acid Step2->Final Acidification (pH 3)

Figure 2: Step-by-step synthetic route for the protected scaffold.

Detailed Protocol (Self-Validating)

Step 1: Cyclization

  • Dissolve N-Boc-glycine amide (10 mmol) and ethyl bromopyruvate (11 mmol) in anhydrous ethanol (50 mL).

  • Add

    
     (12 mmol) to scavenge HBr.
    
  • Reflux for 6 hours. Monitor via TLC (Hexane:EtOAc 1:1). Validation: Appearance of UV-active spot at

    
    .
    
  • Filter inorganic salts, concentrate filtrate, and purify via flash chromatography.

Step 2: Hydrolysis

  • Dissolve the ester (5 mmol) in THF:Water (3:1, 20 mL).

  • Add LiOH

    
    H
    
    
    
    O (10 mmol) at 0°C. Stir for 2 hours.
  • Acidify carefully with 1M HCl to pH 3. Validation: Precipitation of the white crystalline acid.

  • Extract with EtOAc, dry over

    
    , and concentrate.
    

Experimental Validation: PLpro Enzymatic Assay

To validate the therapeutic potential of synthesized derivatives, a FRET-based enzymatic assay is the gold standard.

Materials
  • Enzyme: Recombinant SARS-CoV-2 PLpro (100 nM final).

  • Substrate: Z-RLRGG-AMC (Fluorogenic ubiquitin substrate).

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 1 mM DTT.

Protocol
  • Preparation: Dilute compounds in DMSO (10 mM stocks).

  • Incubation: Mix 1 µL compound + 49 µL Enzyme Mix in a black 96-well plate. Incubate 30 min at 25°C.

  • Initiation: Add 50 µL Substrate Mix (50 µM final).

  • Measurement: Monitor fluorescence (

    
    ) kinetically for 60 min.
    
  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Data Presentation Template:

Compound IDR-Group (C2-Amine)R-Group (C4-Acid)PLpro

(µM)
Biofilm Inhib. (%)
OX-01 H (Free amine)OH (Acid)>10012
OX-05 4-FluorobenzoylEthyl Ester12.445
OX-12 3-PyridinecarbonylN-Benzylamide1.8 78

Future Outlook

The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold is underutilized. Future development should focus on:

  • Macrocyclization: Linking the C2 and C4 positions to create constrained macrocycles for "undruggable" protein-protein interactions.

  • DELs (DNA-Encoded Libraries): The scaffold's bifunctionality makes it an ideal hub for combinatorial chemistry in DEL synthesis.

References

  • BenchChem. 3-(Aminomethyl)-1,2-oxazole-4-carboxylic Acid - Structure and Applications. BenchChem. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21955402, 2-Amino-1,3-oxazole-4-carboxylic acid. PubChem.[4] Link

  • Zhang, H., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497.[2] Link

  • Santa Cruz Biotechnology. 2-[N-(tert-butoxycarbonyl)aminomethyl]oxazole-4-carboxylic acid Product Info. SCBT.[5] Link[5]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety targeting SARS-CoV-2 PLpro. Journal of Medicinal Chemistry (via IPBCAMS). Link

Sources

Exploratory

2-(Aminomethyl)oxazole-4-carboxylic acid CAS number and physical data

Executive Summary 2-(Aminomethyl)oxazole-4-carboxylic acid (CAS 1314974-14-5) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and peptide engineering.[1] Structurally, it serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)oxazole-4-carboxylic acid (CAS 1314974-14-5) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and peptide engineering.[1] Structurally, it serves as a rigidified


-amino acid equivalent, offering a constrained scaffold that mimics the spatial arrangement of peptide bonds while enhancing metabolic stability against proteases.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, synthetic pathways, and utility as a pharmacophore bioisostere. Due to the zwitterionic nature of the free acid, this guide also details the handling of its more stable derivatives (e.g., Boc-protected or ester forms) which are the standard reagents in drug development workflows.

Part 1: Chemical Identity & Physicochemical Data[2]

Nomenclature and Identifiers

The compound consists of a 1,3-oxazole ring substituted at the 2-position with an aminomethyl group and at the 4-position with a carboxylic acid.

IdentifierValue
IUPAC Name 2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid
CAS Number 1314974-14-5 (Free Acid)182120-90-7 (Boc-protected derivative)
Molecular Formula C

H

N

O

Molecular Weight 142.11 g/mol
SMILES NC1=NC(CN)=C(O1)C(=O)O
ChemScene Cat. CS-0541970
Physical Properties & Stability Profile

As a free amino acid, the compound exists as a zwitterion in neutral aqueous solution, leading to high melting points and significant water solubility. For synthetic applications, it is almost exclusively handled as a hydrochloride salt or a protected intermediate to prevent self-condensation.

PropertyData (Experimental/Predicted*)Context
Appearance White to off-white solidHygroscopic in salt form.
Melting Point >200°C (Decomposes)Characteristic of zwitterionic amino acids.
Solubility High: Water, DMSOLow: DCM, HexaneFree acid is polar; Esters are lipophilic.
pKa (Acid) ~3.2 (Carboxylic acid)Predicted based on oxazole electron-withdrawal.
pKa (Base) ~8.5 (Primary amine)Lower than aliphatic amines due to ring proximity.
Storage -20°C, DesiccatedPrevent hydrolysis and carbamate formation.

*Note: Exact experimental values for the free acid are rare due to its transient use; values are extrapolated from homologous oxazole amino acids.

Structural Topology & Pharmacophore Analysis

The oxazole ring acts as a planar spacer. The 2-aminomethyl group and 4-carboxylate provide vectors for peptide coupling, making it a "scaffold-constrained" glycine-glycine or GABA mimetic.

G cluster_0 Pharmacophore Zones Oxazole 1,3-Oxazole Core (Rigid Spacer) Acid 4-Carboxylic Acid (C-Terminus / H-Bond Acceptor) Oxazole->Acid C4 Attachment Interaction Bioisostere Utility: 1. Peptide Bond Replacement 2. Conformational Restriction 3. Improved Metabolic Stability Oxazole->Interaction Amine 2-Aminomethyl (N-Terminus / H-Bond Donor) Amine->Oxazole C2 Attachment

Figure 1: Structural topology highlighting the functional zones responsible for bioisosteric activity.

Part 2: Synthetic Routes & Manufacturing

The "Hantzsch-to-Azide" Protocol

The most robust method for synthesizing 2-(aminomethyl)oxazole-4-carboxylic acid avoids the instability of the free amino aldehyde. Instead, it utilizes the Hantzsch oxazole synthesis to create a chloromethyl intermediate, which is then converted to the amine.

Step-by-Step Methodology

Reagents:

  • Ethyl bromopyruvate (CAS 70-23-5)

  • 2-Chloroacetamide (CAS 79-07-2)

  • Sodium Azide (NaN

    
    )
    
  • Triphenylphosphine (PPh

    
    ) / Water (Staudinger Reduction)
    

Protocol:

  • Cyclization (Hantzsch): Reflux Ethyl bromopyruvate with 2-chloroacetamide in ethanol/toluene to yield Ethyl 2-(chloromethyl)oxazole-4-carboxylate .

    • Mechanism:[2][3] Alkylation of the amide oxygen followed by cyclodehydration.

  • Azidation: Treat the chloromethyl ester with NaN

    
     in DMF at 60°C to generate Ethyl 2-(azidomethyl)oxazole-4-carboxylate .
    
    • Safety Note: Azides are potentially explosive. Maintain temperature <80°C and use a blast shield.

  • Reduction (Staudinger): React the azide with PPh

    
     in THF/H
    
    
    
    O. The intermediate iminophosphorane hydrolyzes to release the primary amine.
  • Hydrolysis: Saponify the ester using LiOH in THF/Water.

  • Isolation: Carefully adjust pH to the isoelectric point (~5.5) to precipitate the zwitterion, or treat with HCl gas in dioxane to isolate the stable Hydrochloride salt .

Synthetic Workflow Diagram

Synthesis Start1 Ethyl Bromopyruvate Inter1 Ethyl 2-(chloromethyl) oxazole-4-carboxylate Start1->Inter1 Hantzsch Synthesis (Reflux, Toluene) Start2 2-Chloroacetamide Start2->Inter1 Inter2 Ethyl 2-(azidomethyl) oxazole-4-carboxylate Inter1->Inter2 NaN3, DMF (Nu- Substitution) Inter3 Ethyl 2-(aminomethyl) oxazole-4-carboxylate Inter2->Inter3 Staudinger Reduction (PPh3, H2O) Final 2-(Aminomethyl)oxazole- 4-carboxylic acid (HCl Salt) Inter3->Final 1. LiOH Hydrolysis 2. HCl/Dioxane

Figure 2: The Hantzsch-Azide route provides a scalable pathway to the target, bypassing unstable aldehyde intermediates.

Part 3: Handling, Stability & Analytics

Analytical Validation (QC)

Researchers must validate the integrity of the oxazole ring, as it can undergo ring-opening under harsh acidic conditions (though it is generally more stable than furan).

  • ¹H NMR (D₂O/DCl):

    • 
       8.4 ppm (s, 1H): C5-H of the oxazole ring (Diagnostic singlet).
      
    • 
       4.2 ppm (s, 2H): -CH
      
      
      
      -NH
      
      
      methylene protons.
  • HPLC Conditions:

    • Column: C18 Reverse Phase (Polar-embedded preferred for amino acids).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Detection: UV 210-220 nm (End absorption of carboxylate/amide).

Common Pitfalls
  • Zwitterion Solubility: The free acid is difficult to extract from water. Solution: Use ion-exchange resin (Dowex) for purification or isolate as the HCl salt.

  • Decarboxylation: Prolonged heating of the free acid >150°C may lead to decarboxylation.

  • Boc-Protection: If using the compound for peptide synthesis, buy or synthesize the Boc-protected version (CAS 182120-90-7) directly to avoid solubility issues during coupling.

Part 4: Applications in Medicinal Chemistry[4][5]

Peptide Bioisosterism

The 2,4-disubstituted oxazole ring mimics the


 and 

residues of a peptide chain or acts as a cis-amide bond surrogate. This is critical in the design of:
  • Macrocyclic Peptides: Increasing rigidity to lock active conformations.

  • Protease Inhibitors: The oxazole ring cannot be cleaved by peptidases, extending the half-life of the drug candidate.

DNA-Encoded Libraries (DEL)

The bifunctional nature (amine + acid) makes this molecule an ideal "connector" scaffold for DEL synthesis. It allows for the orthogonal attachment of diverse building blocks while maintaining a flat, aromatic core that can engage in


-stacking interactions with target proteins.

References

  • PubChem. (2024).[4] Compound Summary: Oxazole-4-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. (Context: General Hantzsch synthesis methodology adapted for functionalized oxazoles).

Sources

Foundational

solubility profile of 2-(Aminomethyl)oxazole-4-carboxylic acid in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for 2-(Aminomethyl)oxazole-4-carboxylic Acid Executive Summary & Compound Analysis 2-(Aminomethyl)oxazole-4-carboxylic acid (CAS: 1314974-14-5) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for 2-(Aminomethyl)oxazole-4-carboxylic Acid

Executive Summary & Compound Analysis

2-(Aminomethyl)oxazole-4-carboxylic acid (CAS: 1314974-14-5) represents a distinct class of heterocyclic building blocks used in peptidomimetics and fragment-based drug discovery (FBDD). Unlike simple lipophilic drugs, this molecule behaves as a rigid zwitterion .

Effective handling of this compound requires moving beyond standard "like dissolves like" heuristics. Its solubility is governed not just by polarity, but by the high crystal lattice energy resulting from strong intermolecular ionic interactions (ammonium


 carboxylate) and hydrogen bonding networks.

Core Physicochemical Challenges:

  • Zwitterionic Nature: At neutral pH, the molecule exists primarily as an inner salt, leading to poor solubility in organic solvents and potential precipitation in aqueous media near the isoelectric point (pI).

  • Oxazole Ring Influence: The electron-withdrawing nature of the oxazole ring lowers the pKa of the amine compared to aliphatic amines, while increasing the acidity of the carboxylic acid.

  • Lattice Energy: High melting point behavior (typically >180°C for analogues) indicates that breaking the crystal lattice requires solvents with high dielectric constants or the ability to disrupt ionic networks.

Predicted Solubility Profile

Based on structural chemoinformatics and empirical data from oxazole-amino acid analogues, the following solubility profile serves as the baseline for process development.

Table 1: Solvent Class Compatibility Matrix

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)High dielectric constant disrupts the ionic lattice; best for coupling reactions.
Polar Protic Water (Neutral pH)Low to Moderate Limited by zwitterionic lattice energy. Solubility is lowest at pI (approx. pH 5.5–6.5).
Acidic Media 1N HCl, TFA, Acetic AcidVery High Protonation of the carboxylate breaks the zwitterion, forming a soluble cationic salt.
Basic Media 1N NaOH, TEA/WaterVery High Deprotonation of the ammonium forms a soluble anionic salt.
Alcohols Methanol, Ethanol, iPrOHLow (<10 mg/mL)Often insufficient to break the zwitterionic lattice unless heat or acid (e.g., HCl/MeOH) is applied.
Chlorinated DCM, ChloroformNegligible Incompatible with the ionic character of the zwitterion.
Non-Polar Hexanes, Toluene, Et2OInsoluble Completely incompatible. Used as anti-solvents for precipitation.

The "Zwitterion Trap": pH-Dependent Solvation

Understanding the ionization state is critical for extraction and purification. You cannot effectively extract the free amino acid into an organic layer (like EtOAc) from water at neutral pH.

The Mechanism:

  • pH < 2 (Cationic): The molecule is protonated (

    
    ). Soluble in water; insoluble in organics.
    
  • pH ~ 6 (Zwitterionic): The molecule is neutral overall (

    
    ). Net charge is zero, but the dipole moment is massive. Solubility Minimum.  This is the target pH for precipitating the pure compound from water.
    
  • pH > 10 (Anionic): The molecule is deprotonated (

    
    ). Soluble in water.[1][2][3]
    
Visualization: pH-Dependent Speciation

Zwitterion_Equilibrium Cation Cationic Form (pH < 2) Soluble in H2O Zwitterion Zwitterion (pI) (pH ~ 6.0) Precipitates / Low Sol. Cation->Zwitterion + OH- (Deprotonation) Zwitterion->Cation + H+ (Protonation) Anion Anionic Form (pH > 10) Soluble in H2O Zwitterion->Anion + OH- Anion->Zwitterion + H+

Caption: Equilibrium shifts dictate solubility. Process isolation targets the central Zwitterion state for precipitation.

Experimental Protocol: Determination of Thermodynamic Solubility

Do not rely on visual estimation. For accurate drug development data (e.g., for formulation or reaction concentration), use this "Shake-Flask" protocol coupled with HPLC.

Objective: Determine saturation solubility (


) at 25°C.

Reagents:

  • Test Compound: 2-(Aminomethyl)oxazole-4-carboxylic acid (>98% purity).

  • Solvents: DMSO, MeOH, Water (pH 2, 7, 10), DCM (as negative control).

  • Internal Standard: Benzoic acid or similar (if using HPLC).

Step-by-Step Workflow:

  • Preparation (Supersaturation):

    • Weigh ~20 mg of compound into 2 mL HPLC vials (glass).

    • Add 500 µL of the target solvent.

    • Observation: If it dissolves immediately, add more solid until a visible suspension (slurry) remains.

  • Equilibration:

    • Cap vials tightly.

    • Agitate at 25°C for 24 hours using a thermomixer or orbital shaker (600 rpm).

    • Critical: Ensure solid is present throughout the 24h. If all solid dissolves, the result is only a "greater than" value (kinetic solubility).

  • Filtration:

    • Centrifuge the slurry at 13,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter (for organics) or PVDF filter (for aqueous). Avoid Nylon filters as they may bind the amine.

  • Quantification (HPLC-UV):

    • Dilute the filtrate 100x with Mobile Phase A (Water/0.1% TFA) to ensure it is within the linear range of the detector.

    • Inject onto a C18 column (e.g., Agilent Zorbax SB-C18).

    • Detection: 210 nm (Amide/Carboxyl) and 254 nm (Oxazole ring).

    • Calculate concentration against a calibration curve of the standard.

Visualization: Solubility Screening Workflow

Solubility_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Analysis Step1 Weigh Solid (Excess ~20mg) Step2 Add Solvent (500 µL) Step1->Step2 Step3 Check for Suspension Step2->Step3 Step3->Step1 If dissolved (Add more) Step4 Agitate 24h @ 25°C Step3->Step4 If solid remains Step5 Centrifuge & Filter (0.22µm) Step4->Step5 Step6 Dilute Filtrate (Prevent Precipitation) Step5->Step6 Step7 HPLC-UV Quantification Step6->Step7

Caption: Standardized Shake-Flask protocol ensures thermodynamic equilibrium is reached before measurement.

Practical Applications for the Researcher

A. Synthesis & Coupling Reactions
  • Problem: The zwitterion is insoluble in DCM/THF, making standard amide coupling (EDC/NHS) difficult.

  • Solution: Use DMF or NMP as the reaction solvent. If the amine must be free (unprotected), add 1 equivalent of DIPEA to ensure the amine is nucleophilic, but be aware this increases solubility in the organic phase, complicating workup.

  • Alternative: Protect the amine (Boc) or the acid (Methyl ester) to render the molecule soluble in standard organics (DCM, EtOAc).

B. Purification Strategy
  • Flash Chromatography: Do not use standard Hexane/EtOAc. The compound will stick to the silica.

    • Recommended: Reverse Phase (C18) using Water/Acetonitrile + 0.1% Formic Acid.

  • Recrystallization:

    • Dissolve in minimum hot water (or 1N HCl).

    • Adjust pH to ~6.0 using NaOH or Acetate buffer.

    • Cool to 4°C to induce crystallization of the zwitterion.

    • Add Ethanol as an anti-solvent if necessary.

References

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • PubChem Compound Summary. (2023). 2-Amino-1,3-oxazole-4-carboxylic acid (Analogue Data).[4][5] National Center for Biotechnology Information.

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today.

Sources

Exploratory

history and discovery of aminomethyl oxazole carboxylic acids

An In-depth Technical Guide to the History, Synthesis, and Application of Aminomethyl Oxazole Carboxylic Acids Executive Summary The oxazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History, Synthesis, and Application of Aminomethyl Oxazole Carboxylic Acids

Executive Summary

The oxazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of a specific, highly functionalized subclass: aminomethyl oxazole carboxylic acids. We will explore the historical context of their discovery, delve into the key synthetic methodologies that enable their creation, and illuminate their critical role as versatile building blocks in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the chemical logic, experimental protocols, and strategic applications of this important class of heterocyclic compounds.

Introduction: The Oxazole Core as a Bioactive Scaffold

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Depending on the relative positions of the heteroatoms, they exist as isomers, with the 1,3-oxazole being the most common. However, its isomer, the 1,2-oxazole, more commonly known as isoxazole, has also demonstrated significant biological activity.[1] The stability of the oxazole ring, combined with its capacity for diverse substitutions, has made it a recurring motif in numerous pharmaceuticals.[2]

Aminomethyl oxazole carboxylic acids are particularly valuable as they are bifunctional molecules, featuring both a carboxylic acid and an aminomethyl group.[3] This unique structure provides two distinct points for chemical modification, making them ideal building blocks for constructing complex molecules, such as peptide mimetics or components for DNA-encoded chemical libraries.[3][4] Their structural similarity to neuroactive molecules and unnatural amino acids has positioned them as key scaffolds for compounds targeting the central nervous system (CNS).[3]

Historical Perspective and Discovery

The synthesis of the oxazole ring dates back to the late 19th century with the work of Emil Fischer in 1896.[5] However, the specific emergence of aminomethyl oxazole carboxylic acids is a more recent development, driven by the escalating demands of medicinal chemistry for novel, drug-like scaffolds. Their "discovery" was less a single event and more an evolution, as the need for constrained, unnatural amino acids grew for creating peptides with improved pharmacological properties.

Researchers recognized that incorporating the rigid oxazole core into a peptide backbone could enforce specific conformations, enhancing binding affinity and metabolic stability. The aminomethyl and carboxylic acid functionalities mimic the N-terminus and C-terminus of a natural amino acid, allowing for seamless integration into peptide-like structures.[4] This realization marked the beginning of their widespread use as indispensable tools in the design of novel therapeutics.

Core Synthetic Methodologies

The synthesis of aminomethyl oxazole carboxylic acids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. It is critical to distinguish between synthetic routes for 1,3-oxazoles and 1,2-oxazoles (isoxazoles), as they involve different precursors and reaction mechanisms.

Synthesis of 3-(Aminomethyl)-1,2-Oxazole-4-Carboxylic Acid Derivatives

A prevalent strategy for constructing the 1,2-oxazole (isoxazole) ring involves the cyclization of a three-carbon component with hydroxylamine.[4] This approach offers a high degree of control over the final substitution pattern.

Causality Behind Experimental Choices: This pathway is favored due to the ready availability of amino acids as chiral or achiral starting materials. The conversion to a β-keto ester followed by reaction with an acetal creates a highly reactive β-enamino ketoester intermediate, which is primed for cyclization. Hydroxylamine acts as the nitrogen and oxygen source for the isoxazole ring, attacking the ketoester in a regioselective manner to yield the desired product.

Detailed Experimental Protocol (Exemplary): [3][4]

  • Step 1: β-Keto Ester Formation: Convert a starting amino acid into its corresponding β-keto ester.

  • Step 2: Enamino Ketoester Synthesis: React the β-keto ester with N,N-dimethylformamide dimethylacetal. This step introduces the enamine functionality required for the subsequent cyclization.

  • Step 3: Cyclization with Hydroxylamine: Treat the resulting cycloaminyl β-enamino ketoester with hydroxylamine hydrochloride. This key step forms the 1,2-oxazole ring.

  • Step 4: Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

G cluster_0 Synthesis of 3-(Aminomethyl)-1,2-Oxazole-4-Carboxylic Acid A Amino Acid Precursor B β-Enamino Ketoester Intermediate A->B Formation of Ketoester & Enamine D Target Molecule: 3-(Aminomethyl)-1,2-Oxazole -4-Carboxylic Acid B->D Cyclization C Hydroxylamine Hydrochloride C->D N-O Source

Caption: Synthesis of 1,2-Oxazole (Isoxazole) Core.

Synthesis via Halomethyl Intermediates and Subsequent Amination

An alternative approach involves the synthesis of a 2-(halomethyl)oxazole, which can then be converted to the desired aminomethyl derivative through nucleophilic substitution.[6] This method is highly versatile for creating a variety of N-substituted aminomethyl oxazoles.

Causality Behind Experimental Choices: 2-(Halomethyl)oxazoles serve as excellent electrophilic scaffolds.[6] The halogen acts as a good leaving group, allowing for facile reaction with a wide range of amine nucleophiles. This provides a modular approach to introduce diversity at the aminomethyl position, which is crucial for structure-activity relationship (SAR) studies.

Detailed Experimental Protocol (Exemplary): [6]

  • Step 1: Synthesis of 2-(Chloromethyl)oxazole: Prepare the 2-(chloromethyl)oxazole scaffold from the corresponding chloroacetyl ester of benzoin or a substituted benzoin.

  • Step 2: Nucleophilic Substitution: React the 2-(chloromethyl)oxazole with a primary or secondary amine (e.g., ethanolamine, morpholine, aniline). The reaction conditions may vary depending on the nucleophilicity of the amine.

  • Step 3: Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up to remove salts and unreacted starting materials. The final product is then purified, typically by flash chromatography.

Derivatization and Application in Drug Discovery

The true power of aminomethyl oxazole carboxylic acids lies in their utility as bifunctional building blocks. The carboxylic acid and amino groups serve as convenient handles for extensive chemical modification, enabling the rapid generation of compound libraries for high-throughput screening.

Modification of the Functional Groups
  • Carboxylic Acid Moiety: The carboxylic acid can be readily converted into amides, esters, or other bioisosteres.[3][7] Amide coupling is typically achieved using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM).[3] These modifications are fundamental for tuning the physicochemical properties of the molecule, such as solubility, polarity, and hydrogen bonding capacity.

  • Aminomethyl Moiety: The primary amine can be acylated, alkylated, or used in reductive amination to introduce a vast array of substituents, further expanding the accessible chemical space.

G cluster_1 Drug Discovery Workflow Core Aminomethyl Oxazole Carboxylic Acid Core -COOH -CH₂NH₂ Lib Compound Library (Diverse R-groups) Core:f0->Lib Amide/Ester Formation Core:f1->Lib Acylation/ Alkylation Screen High-Throughput Screening Lib->Screen Hit Hit Compound Screen->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Workflow for Drug Discovery using the Scaffold.

Biological Activities and Therapeutic Targets

Derivatives of aminomethyl oxazole carboxylic acids have demonstrated a wide spectrum of biological activities, validating their status as a privileged scaffold.[2][8]

Biological ActivityTherapeutic AreaKey Structural Features / ExampleReference(s)
Immunosuppressive Autoimmune Diseases, Transplant5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have shown potent activity.[1]
Anti-inflammatory InflammationOxaprozin, a well-known NSAID, features a 4,5-diphenyloxazole core.[2][6]
Anticancer OncologyFused oxazolo[5,4-d]pyrimidine systems have been investigated as tyrosine kinase inhibitors.[1]
CNS Activity Neurology, PsychiatryStructural similarity to glutamate receptor agonists like AMPA.[3][4]
Metabolic Diseases Obesity, DiabetesCarboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide act as potent DGAT-1 inhibitors.[9]
Antibacterial / Antifungal Infectious DiseasesVarious substituted oxazoles have shown activity against bacterial and fungal strains.[2][10]

Case Study: DGAT-1 Inhibitors for Obesity and Diabetes A notable success story is the discovery of potent and orally active inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme critical for triglyceride formation.[9] Researchers identified a lead structure based on a 2-phenyl-5-trifluoromethyloxazole-4-carboxamide. Through systematic optimization of the carboxylic acid derivatives, they developed compounds that demonstrated dose-dependent inhibition of weight gain and improved glucose tolerance in rat models, highlighting the scaffold's potential for treating metabolic disorders.[9]

Conclusion and Future Outlook

The history of aminomethyl oxazole carboxylic acids is a testament to the synergy between synthetic chemistry and drug discovery. From the early foundational synthesis of the oxazole ring to their current status as highly sought-after building blocks, their journey highlights an evolution toward molecular complexity and functional sophistication. The dual functionality of these compounds provides a robust platform for generating vast chemical libraries, which will continue to yield novel therapeutic agents. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the aminomethyl oxazole carboxylic acid core is poised to remain a central and invaluable scaffold in the ongoing quest for new medicines.

References

  • Title: 3-(Aminomethyl)
  • Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: MDPI URL
  • Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)
  • Title: One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent Source: NIH National Library of Medicine URL
  • Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)
  • Title: Synthesis of 5-Amino-oxazole-4-carboxylates from r-Chloroglycinates Source: ElectronicsAndBooks URL
  • Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: Indian Journal of Pharmaceutical Sciences URL
  • Title: Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes Source: PubMed URL
  • Title: Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
  • Title: Convenient one-pot synthesis of 2-oxazolines from carboxylic acids Source: PubMed URL
  • Title: A comprehensive review on biological activities of oxazole derivatives Source: BMC Chemistry URL
  • Title: Oxazole-2-carboxylic acid amide Source: Chem-Impex URL
  • Title: Drug Design: Influence of Heterocyclic Structure as Bioisosteres Source: Open Access Journals URL
  • Title: A comprehensive review on biological activities of oxazole derivatives (PDF)

Sources

Foundational

The 2-(Aminomethyl)oxazole-4-carboxylic Acid Scaffold: A Technical Guide to Bioisosteric Design and Therapeutic Utility

Executive Summary The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it functions as a rigidified, heterocyclic bioisostere of peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it functions as a rigidified, heterocyclic bioisostere of peptide fragments (specifically Gly-Gly or


-alanine) and 

-aminobutyric acid (GABA). Its utility spans from constraining peptide backbones to improve metabolic stability (protease resistance) to serving as a core motif in antibiotics (e.g., macrocidins) and transthyretin (TTR) amyloid inhibitors.

This guide provides a technical breakdown of its structural biology, synthetic pathways, and validated bioactivity protocols, designed for application scientists and drug discovery chemists.

Structural Pharmacology & Cheminformatics

Bioisosterism and Conformational Restriction

The oxazole ring is aromatic, planar, and electron-rich. When substituted with an aminomethyl group at C2 and a carboxylic acid at C4, the molecule mimics the spatial arrangement of amino acids but with significantly reduced conformational entropy.

  • Peptide Bond Surrogate: The oxazole ring replaces the amide bond (

    
    ). The ring nitrogens and oxygens retain hydrogen bond acceptor capabilities similar to the carbonyl oxygen of a peptide bond.
    
  • Dipole Alignment: The 1,3-oxazole ring possesses a strong dipole moment that aligns with the

    
    -helix dipole in proteins, making it an excellent C-terminal cap or internal constraint.
    
  • Metabolic Stability: Unlike the hydrolytically labile amide bond, the oxazole ring is resistant to peptidases and proteases, extending the in vivo half-life of peptidomimetics.

Key Physicochemical Properties
PropertyValue/DescriptionRelevance
H-Bond Donors 1 (Amine) + 1 (Acid)Critical for active site binding (e.g., Serine proteases).
H-Bond Acceptors 3 (N, O in ring, O in acid)Mimics peptide carbonyls.
pKa (Ring N) ~0.8 - 1.0Weakly basic; remains unprotonated at physiological pH, unlike imidazole.
Geometry Planar, RigidLocks the

and

torsion angles, reducing entropy penalty upon binding.

Synthetic Methodologies

Efficient synthesis is the bottleneck for this scaffold. We present two primary routes: the classical Hantzsch cyclization (robust, scaleable) and the modern Isoxazole-Azirine-Oxazole Isomerization (high regioselectivity).

Protocol A: Modified Hantzsch Cyclization

This method builds the ring from acyclic precursors.

Reagents:

  • Ethyl 2-chloroacetoacetate (Precursor A)

  • Urea or N-protected glycine amide (Precursor B)

  • Solvent: Ethanol/DMF

Step-by-Step Workflow:

  • Condensation: Reflux Precursor A and Precursor B in ethanol for 6–12 hours. The amine attacks the ketone, followed by displacement of the chloride by the oxygen.

  • Dehydration: Acid-catalyzed dehydration (using

    
     or 
    
    
    
    ) closes the ring.
  • Hydrolysis: Treat the resulting ester with LiOH (THF/Water, 1:1) at 0°C to liberate the C4-carboxylic acid.

  • Deprotection: If an N-protecting group (Boc/Fmoc) was used on the aminomethyl chain, remove it using TFA/DCM or Piperidine/DMF respectively.

Protocol B: Fe(II)-Catalyzed Isoxazole Isomerization

A cutting-edge approach yielding high purity 2,4-disubstituted oxazoles.

Mechanism: 5-aminoisoxazoles undergo ring contraction to 2H-azirines, which then expand to oxazoles under Fe(II) catalysis.

Step-by-Step Workflow:

  • Starting Material: Synthesize 4-acyl-5-aminoisoxazole.

  • Catalyst Preparation: Use

    
     (5 mol%) or 
    
    
    
    .
  • Isomerization: Heat the isoxazole in anhydrous dioxane at 105°C for 4 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis Logic Diagram (Graphviz)

SynthesisPathways Start_Hantzsch Ethyl 2-chloroacetoacetate + Amide Inter_Hantzsch Intermediate Hydroxy-imidazoline Start_Hantzsch->Inter_Hantzsch Condensation Cyclization Cyclodehydration (POCl3 or H2SO4) Inter_Hantzsch->Cyclization Ring Closure Product 2-(Aminomethyl)oxazole- 4-carboxylic Acid Cyclization->Product Hydrolysis Start_Iso 4-Acyl-5-aminoisoxazole Inter_Azirine 2H-Azirine Intermediate Start_Iso->Inter_Azirine Fe(II) Cat / 105°C Inter_Azirine->Product Ring Expansion

Caption: Comparison of Hantzsch Cyclization (Top) and Fe(II)-Catalyzed Isomerization (Bottom) pathways for scaffold generation.

Bioactivity & Therapeutic Applications[1][2][3][4][5][6][7][8][9]

Antibacterial Activity (Macrocidin Analogs)

Analogs of oxazole-4-carboxylic acid exhibit activity against Gram-positive bacteria by mimicking the structure of Macrocidins (derived from Phoma macrostoma).

  • Mechanism: Inhibition of bacterial acetyl-CoA carboxylase or interference with biofilm formation.

  • SAR Insight: Lipophilic substituents at C5 enhance membrane permeability, while the C4-acid is crucial for binding magnesium ions in the active site of target enzymes.

Transthyretin (TTR) Amyloid Inhibition

While 2-aryl derivatives are classical TTR inhibitors (e.g., Tafamidis analogs), the 2-aminomethyl variants offer a novel binding mode.

  • Mechanism: The scaffold binds to the thyroxine-binding pocket of the TTR tetramer, stabilizing the native fold and preventing dissociation into amyloidogenic monomers.

  • Key Interaction: The C4-carboxylate forms electrostatic bridges with Lys15/Lys15’ in the TTR channel.

Peptidomimetics (Protease Inhibition)

The 2-(aminomethyl)oxazole moiety is a "homo-amino acid" mimic.

  • Target: Serine Proteases (e.g., Thrombin, Trypsin).

  • Logic: The aminomethyl group occupies the S1 specificity pocket (mimicking the P1 Arg/Lys side chain), while the oxazole ring positions the carbonyl (C4-COOH) to interact with the oxyanion hole or catalytic triad.

Experimental Validation Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Validate antibacterial potency of the scaffold.

  • Preparation: Dissolve oxazole analogs in DMSO (Stock 10 mg/mL).

  • Culture: Grow S. aureus (ATCC 29213) in Mueller-Hinton Broth to

    
    .
    
  • Dilution: Perform serial 2-fold dilutions of the compound in 96-well plates (Range: 0.5 – 256

    
    g/mL).
    
  • Incubation: Add bacterial suspension (

    
     CFU/mL) and incubate at 37°C for 18–24 hours.
    
  • Readout: Determine MIC as the lowest concentration with no visible growth. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

Protocol: TTR Fibril Formation Assay

Purpose: Assess the scaffold's ability to stabilize TTR and prevent amyloidogenesis.

  • Reagents: Recombinant WT-TTR (0.4 mg/mL) in phosphate buffer (pH 7.4).

  • Acid Denaturation: Mix TTR with the test compound (10

    
    M) and adjust pH to 4.4 using acetate buffer (this triggers fibril formation).
    
  • Incubation: Incubate at 37°C for 72 hours in the dark.

  • Turbidity Measurement: Measure absorbance at 400 nm. Lower absorbance compared to control indicates inhibition of fibril formation.

  • Validation: Confirm with Thioflavin T (ThT) fluorescence assay (Ex: 440 nm, Em: 482 nm).

Bioactivity Logic Diagram (Graphviz)

BioactivityPathways Scaffold 2-(Aminomethyl)oxazole- 4-carboxylic Acid Domain_Abx Antibacterial (Gram-Positive) Scaffold->Domain_Abx Domain_TTR Amyloid Inhibition (TTR Stabilization) Scaffold->Domain_TTR Domain_Pep Peptidomimetics (Protease Inhibition) Scaffold->Domain_Pep Mech_Biofilm Biofilm Disruption (S. aureus) Domain_Abx->Mech_Biofilm Lipophilic C5-Subs Mech_Bridge Lys15 Electrostatic Bridging Domain_TTR->Mech_Bridge C4-COOH Interaction Mech_S1 S1 Pocket Occupancy (P1 Mimicry) Domain_Pep->Mech_S1 2-Aminomethyl Interaction

Caption: Mapping the bioactivity domains of the scaffold to specific molecular mechanisms.

References

  • Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and SAR Studies. RSC Advances. (2025). Link

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Journal of Organic Chemistry. (2019). Link

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Marine Drugs / NIH. (2020). Link

  • Development of a Method for the Synthesis of 2,4,5-Trisubstituted Oxazoles. Beilstein Journal of Organic Chemistry. (2021). Link

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLOS ONE. (2009).[1] (Note: Comparative scaffold analysis). Link

Sources

Exploratory

An In-Depth Technical Guide to the Ionization and pKa Determination of 2-(Aminomethyl)oxazole-4-carboxylic acid

Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa values of 2-(aminomethyl)oxazole-4-carboxylic acid, a heterocyclic compound with structural motifs common in medicinal chemistry.[5][6][7][8][9] We will delve into the ionization behavior of its constituent functional groups, present detailed experimental protocols for accurate pKa determination using potentiometric titration and UV-Vis spectrophotometry, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the acid-base properties of this and similar molecules.

Introduction: The Significance of pKa in Drug Development

The extent of ionization of a drug molecule at physiological pH (typically around 7.4) governs its solubility, permeability across biological membranes, and binding interactions with its target.[2][3][10] 2-(Aminomethyl)oxazole-4-carboxylic acid possesses both a basic aminomethyl group and an acidic carboxylic acid group, making it a zwitterionic compound whose net charge is highly dependent on pH. A thorough understanding of its pKa values is therefore paramount for predicting its behavior in biological systems and for optimizing its formulation and delivery.[3][10]

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[5][7][8] The ability to precisely determine the pKa of substituted oxazoles like the title compound is crucial for structure-activity relationship (SAR) studies and for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic properties.[4]

Theoretical Framework: Ionization of 2-(Aminomethyl)oxazole-4-carboxylic acid

2-(Aminomethyl)oxazole-4-carboxylic acid has three potential ionization centers: the carboxylic acid group, the aminomethyl group, and the oxazole ring itself.

  • Carboxylic Acid Group (-COOH): This group is acidic and will lose a proton to form a carboxylate anion (-COO⁻). The pKa of a carboxylic acid on a heterocyclic ring is influenced by the electron-withdrawing or -donating nature of the ring. For comparison, the pKa of a typical aliphatic carboxylic acid is around 4-5.

  • Aminomethyl Group (-CH₂NH₂): This primary amine is basic and will accept a proton to form a positively charged ammonium group (-CH₂NH₃⁺). The pKa of the conjugate acid is typically in the range of 9-11 for similar aliphatic amines.[11]

  • Oxazole Ring: The oxazole ring contains a nitrogen atom which is weakly basic. The pKa of the oxazole nitrogen is generally low, and it is not expected to be a significant site of protonation under physiological conditions.

Based on these functional groups, we can predict two primary pKa values for 2-(aminomethyl)oxazole-4-carboxylic acid, corresponding to the dissociation of the carboxylic acid (pKa₁) and the deprotonation of the aminomethyl group's conjugate acid (pKa₂). The isoelectric point (pI), the pH at which the molecule has a net zero charge, can be calculated from these two pKa values.[11]

The ionization equilibrium can be visualized as follows:

ionization_equilibrium Cationic (pH < pKa1) Cationic (pH < pKa1) Zwitterionic (pKa1 < pH < pKa2) Zwitterionic (pKa1 < pH < pKa2) Cationic (pH < pKa1)->Zwitterionic (pKa1 < pH < pKa2) + H+ Anionic (pH > pKa2) Anionic (pH > pKa2) Zwitterionic (pKa1 < pH < pKa2)->Anionic (pH > pKa2) + H+

Caption: Ionization states of 2-(aminomethyl)oxazole-4-carboxylic acid.

Experimental Determination of pKa Values

Several robust methods are available for the experimental determination of pKa values. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[12][13]

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[13][14] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[15][16]

  • Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[15]

  • Sample Preparation: Prepare a solution of 2-(aminomethyl)oxazole-4-carboxylic acid of a known concentration (e.g., 1 mM) in deionized water.[15] To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[15]

  • Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[15][16]

  • Titration Procedure:

    • Place the sample solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic groups.[15][16]

    • Begin the titration by adding small, precise volumes of the standardized acid or base.

    • Record the pH after each addition, allowing the solution to equilibrate.

    • Continue the titration until the pH change between additions becomes minimal, indicating the buffer regions and equivalence points.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points of the titration curve.[15][17][18][19] These are the points of inflection in the buffer regions.

The experimental workflow for potentiometric titration can be summarized as follows:

potentiometric_titration_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate pH Meter Calibrate pH Meter Prepare Analyte Solution Prepare Analyte Solution Calibrate pH Meter->Prepare Analyte Solution Titrate with Acid/Base Titrate with Acid/Base Prepare Analyte Solution->Titrate with Acid/Base Prepare Titrant Prepare Titrant Prepare Titrant->Titrate with Acid/Base Record pH vs. Volume Record pH vs. Volume Titrate with Acid/Base->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine pKa at Half-Equivalence Points Determine pKa at Half-Equivalence Points Plot Titration Curve->Determine pKa at Half-Equivalence Points

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[20][21] This method offers high sensitivity and can be performed with smaller sample quantities compared to potentiometric titration.[14][21]

  • Wavelength Selection:

    • Record the UV-Vis spectra of 2-(aminomethyl)oxazole-4-carboxylic acid in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 11-12) solutions to identify the wavelengths of maximum absorbance for the fully protonated and fully deprotonated species.

    • Identify an isosbestic point, a wavelength at which the molar absorptivity of the different species is the same.

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa ranges.

  • Sample Preparation: Prepare solutions of the analyte at a constant concentration in each of the prepared buffers.

  • Spectral Measurement:

    • Measure the absorbance of each solution at the selected analytical wavelengths.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength versus the pH of the buffer.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa value.[22]

    • Alternatively, the pKa can be determined using the Henderson-Hasselbalch equation by plotting log[([A⁻]/[HA])] versus pH.[19]

Data Interpretation and Expected Results

For 2-(aminomethyl)oxazole-4-carboxylic acid, we anticipate observing two distinct pKa values.

ParameterPredicted RangeIonizable Group
pKa₁2 - 4Carboxylic Acid (-COOH)
pKa₂9 - 11Aminomethyl (-NH₃⁺)

The titration curve would exhibit two buffer regions corresponding to these pKa values. The species distribution diagram, which can be constructed from the determined pKa values, will illustrate the percentage of each ionic form (cationic, zwitterionic, and anionic) as a function of pH. At physiological pH (~7.4), the molecule is expected to exist predominantly in its zwitterionic form.

Advanced and High-Throughput Methods

For drug discovery programs that require the analysis of a large number of compounds, high-throughput methods for pKa determination are invaluable.

  • Capillary Electrophoresis (CE): CE is a powerful technique that measures the electrophoretic mobility of an analyte as a function of pH. It requires very small sample volumes and can resolve impurities, making it suitable for early-stage drug discovery.[23] The pKa is determined by fitting the mobility data to a sigmoidal curve.[23] Internal standard CE (IS-CE) further enhances the accuracy and throughput of this method.[24][25][26]

  • Automated Titration Systems: Modern automated systems can perform potentiometric or spectrophotometric titrations with high precision and minimal manual intervention, significantly increasing experimental throughput.[12]

Computational pKa Prediction

In addition to experimental determination, computational methods can provide valuable estimates of pKa values, particularly in the early stages of drug design. These methods range from empirical approaches based on quantitative structure-property relationships (QSPR) to more rigorous quantum mechanical calculations.[27][28][29][30] While computational predictions are a useful guide, experimental verification remains the gold standard for accurate pKa determination.[31]

Conclusion

The determination of the pKa values of 2-(aminomethyl)oxazole-4-carboxylic acid is a critical step in its characterization as a potential drug candidate. This guide has outlined the theoretical basis for its ionization and provided detailed protocols for its experimental determination using potentiometric titration and UV-Vis spectrophotometry. A thorough understanding of the acid-base properties of this and similar molecules is essential for the successful development of new therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Barceló-Oliver, M., et al. (2008). Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis, 29(14), 2841–2851.
  • Bary, A. A., et al. (2010). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development. Sílice (CSIC).
  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Manallack, D. T. (2012). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 41(21), 7146–7157.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. Trends in Analytical Chemistry, 26(11), 1043-1061.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Oum-Ammar, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(2), 139-143.
  • Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Mai, T. D., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry, 87(12), 6062-6069.
  • N/A. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • N/A. (2020, January 6).
  • N/A. (n.d.). Determination of The Pka Values of An Amino Acid. Scribd.
  • Glavan, G., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 974-979.
  • El-Deen, A. K., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa.
  • Wikipedia. (n.d.). Protein pKa calculations. Retrieved from [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds.
  • Yoshida, N., et al. (2021).
  • Rowan Scientific. (2024, March 8).
  • Shields, G. C. (2015, December 1). Computational Approaches to Predict pKa Values.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Wiley. (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Indian Journal of Pharmaceutical Sciences. (2023).
  • Ali, F., et al. (2021, October 17). Synthetic approaches for oxazole derivatives: A review.
  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend.
  • ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).
  • N/A. (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

Sources

Foundational

Engineering Rigidity: The 2-(Aminomethyl)oxazole-4-carboxylic Acid Scaffold in Peptidomimetics

Executive Summary The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a critical structural motif in modern medicinal chemistry, serving as a rigid, heterocyclic isostere of the peptide bond. Unlike flexible...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a critical structural motif in modern medicinal chemistry, serving as a rigid, heterocyclic isostere of the peptide bond. Unlike flexible dipeptide chains, this scaffold locks the backbone conformation, reducing entropic penalties upon receptor binding and enhancing metabolic stability against proteases. This guide details the structural rationale, synthetic methodologies, and solid-phase peptide synthesis (SPPS) integration of this scaffold, designed for researchers optimizing pharmacokinetics in drug discovery.

Structural Rationale & Bioisosterism[1]

The Conformational Lock

In native peptides, the amide bond (


) allows for rotation around the 

(N-C

) and

(C

-C) angles, often leading to a "random coil" state in solution. The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold replaces the amide bond and the C

of the subsequent amino acid with a planar, aromatic oxazole ring.
  • Geometry: The oxazole ring forces the atoms corresponding to the peptide backbone into a coplanar arrangement.

  • Hydrogen Bonding: The oxazole nitrogen (N3) retains hydrogen bond acceptor capability, mimicking the carbonyl oxygen of the peptide bond, while the aromatic ring stacking can engage in

    
    -
    
    
    
    interactions.
  • Proteolytic Resistance: By replacing the scissile amide bond with a heterocyclic ether/imine system, the scaffold renders the peptide backbone unrecognizable to standard proteases (e.g., trypsin, chymotrypsin).

Diagram: Peptide vs. Oxazole Scaffold

The following diagram illustrates the structural superposition of the native dipeptide (Gly-Ser) and the oxazole isostere.

G Native Native Dipeptide (Gly-Ser) Feature1 Flexible Rotatable Bonds Native->Feature1 Feature2 Protease Susceptible Native->Feature2 Oxazole Oxazole Scaffold (2-Aminomethyl-oxazole-4-COOH) Feature3 Planar Rigid Constraint Oxazole->Feature3 Feature4 Metabolic Stability Oxazole->Feature4 Feature1->Feature3 Bioisosteric Replacement

Caption: Functional comparison between a native dipeptide and the oxazole scaffold, highlighting the shift from flexibility to rigid constraint.

Synthetic Methodologies

While classical Hantzsch synthesis (condensation of amides with


-haloketones) is possible, it often suffers from low yields for oxazoles compared to thiazoles. For high-fidelity peptidomimetic applications, the Biomimetic Cyclodehydration-Oxidation Strategy  is the industry standard. This route allows for the direct conversion of a Serine-containing peptide precursor into the oxazole scaffold.
The Biomimetic Route (Serine Oxidation)

This method mimics the biosynthesis of natural products like Microcin B17. It involves three key phases:

  • Coupling: Formation of a dipeptide (e.g., Boc-Gly-Ser-OMe).

  • Cyclodehydration: Conversion of the serine residue into an oxazoline using a fluorinating agent (DAST, Deoxo-Fluor) or Burgess reagent.

  • Oxidation: Aromatization of the oxazoline to the oxazole using chemical oxidants (BrCCl

    
    /DBU, MnO
    
    
    
    , or NiO
    
    
    ).
Synthetic Workflow Diagram

Synthesis Start Start: N-Boc-Glycine + Serine-OMe Step1 1. Coupling (EDC/HOBt) Intermediate: Boc-Gly-Ser-OMe Start->Step1 Step2 2. Cyclodehydration (DAST or Burgess Reagent) Step1->Step2 Intermed Intermediate: Oxazoline Ring Step2->Intermed Step3 3. Oxidation (BrCCl3 / DBU) Intermed->Step3 Final Final Scaffold: 2-(Aminomethyl)oxazole-4-carboxylate Step3->Final

Caption: Step-wise synthesis of the oxazole scaffold via the modified biomimetic cyclodehydration-oxidation pathway.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-(N-Boc-aminomethyl)oxazole-4-carboxylate. Scale: 5.0 mmol.

Phase 1: Dipeptide Assembly
  • Dissolve N-Boc-Gly-OH (1.0 eq) and H-Ser-OMe·HCl (1.1 eq) in DMF (20 mL).

  • Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C.

  • Stir at room temperature for 4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.
    • Checkpoint: Verify Mass (LC-MS) for Boc-Gly-Ser-OMe.

Phase 2: Cyclodehydration to Oxazoline

Note: Moisture sensitive reaction. Use oven-dried glassware.

  • Dissolve the dipeptide (5.0 mmol) in anhydrous DCM (50 mL).

  • Cool to -78°C under Argon.

  • Add DAST (Diethylaminosulfur trifluoride) (1.2 eq) dropwise.

  • Stir for 1 hour at -78°C, then allow to warm to room temperature overnight.

  • Quench: Pour into saturated aqueous NaHCO

    
     (Caution: vigorous bubbling).
    
  • Extract with DCM, dry, and concentrate.

    • Validation: NMR should show loss of amide NH and Serine OH signals.

Phase 3: Oxidation to Oxazole
  • Dissolve the crude oxazoline in anhydrous DCM (50 mL).

  • Cool to 0°C.

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 eq) and BrCCl

    
      (Bromotrichloromethane) (3.0 eq).
    
  • Stir at 0°C for 3 hours, then warm to room temperature for 12 hours.

  • Workup: Wash with 5% citric acid, sat. NaHCO

    
    , and brine.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Result: Methyl 2-(N-Boc-aminomethyl)oxazole-4-carboxylate.

Solid-Phase Peptide Synthesis (SPPS) Integration[2]

When incorporating this scaffold into longer peptides, two strategies exist:

Strategy A: The "Building Block" Approach

The pre-synthesized oxazole amino acid (Fmoc-protected on the amine, free acid on the carboxyl) is used as a standard monomer.

  • Deprotection: Standard 20% Piperidine in DMF.

  • Coupling: HATU/HOAt is recommended due to the reduced nucleophilicity of the aromatic amine if the oxazole is internal, or standard conditions if coupling to the oxazole carboxyl.

  • Acid Sensitivity: The oxazole ring is generally stable to TFA cleavage cocktails (95% TFA), making it compatible with Fmoc chemistry.

Strategy B: On-Resin Cyclization

For sequences where the oxazole is formed in situ:

  • Couple Fmoc-Ser(Trt)-OH to the resin-bound peptide.

  • Deprotect Fmoc.

  • Couple the next amino acid (e.g., Fmoc-Gly-OH).

  • Cyclization: Treat the resin with Deoxo-Fluor/DCM.

  • Oxidation: Treat the resin with CuBr

    
    /DBU or similar mild oxidants compatible with the solid support.
    
Comparison of Strategies
FeatureBuilding Block ApproachOn-Resin Cyclization
Purity High (Purified before coupling)Variable (Dependent on conversion)
Flexibility Lower (Requires synthesis of block)High (Any sequence possible)
Stereochemistry Fixed (Chiral HPLC possible)Retention of Ser stereochemistry
Recommendation Preferred for Drug Discovery Preferred for Library Screening

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2006).[1][2] Solid-phase synthesis of 1,3-azole-based peptides and peptidomimetics.[1][2] Organic Letters, 8(11), 2417-2420.[1][2] Link

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. Link

  • Kusebauch, B., et al. (2011).[3][4] Assessing oxazole bioisosteres as mutasynthons on the rhizoxin assembly line. ChemBioChem, 12(15), 2284-2288. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-(Aminomethyl)oxazole-4-carboxylic Acid

Executive Summary & Strategic Analysis The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a critical "chimeric" amino acid, bridging the structural space between natural -amino acids and heteroaromatic phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a critical "chimeric" amino acid, bridging the structural space between natural


-amino acids and heteroaromatic pharmacophores. In drug discovery, this moiety serves as a rigidified bioisostere for peptide bonds (amide replacement) or as a bifunctional linker in fragment-based drug design (FBDD).

Synthesis Strategy: The most robust and scalable route to 2-substituted oxazole-4-carboxylates is the Hantzsch Oxazole Synthesis . This protocol utilizes the condensation of a primary amide (derived from glycine) with a


-bromo-

-keto ester (ethyl bromopyruvate). Unlike the Cornforth rearrangement or Van Leusen reaction, the Hantzsch method provides direct access to the 2,4-substitution pattern with high regiocontrol.

Critical Process Parameters (CPPs):

  • Amide Nucleophilicity: The starting amide (N-Boc-glycinamide) must be pure; trace ammonium salts will compete, leading to unsubstituted oxazoles.

  • Lachrymator Control: Ethyl bromopyruvate is a potent lachrymator and alkylating agent, requiring strict engineering controls.

  • Acid Sensitivity: The final oxazole ring is stable, but the Boc-protecting group is acid-labile. The deprotection step must be carefully timed to avoid decarboxylation or ring opening (though the 4-ester stabilizes the ring).

Retrosynthetic Analysis

The logical disconnection reveals the convergent nature of the Hantzsch synthesis. We disassemble the oxazole ring at the C2-N3 and C4-O1 bonds.

Retrosynthesis Target Target: 2-(Aminomethyl)oxazole-4-COOH Intermediate1 Precursor 1: Ethyl 2-(N-Boc-aminomethyl)oxazole-4-carboxylate Target->Intermediate1 Hydrolysis & Deprotection Bromopyruvate Reagent A: Ethyl Bromopyruvate Intermediate1->Bromopyruvate Hantzsch Cyclization Amide Reagent B: N-Boc-Glycinamide Intermediate1->Amide +

Figure 1: Retrosynthetic disconnection showing the convergent assembly from ethyl bromopyruvate and N-Boc-glycinamide.[1]

Detailed Experimental Protocols

Phase 1: Preparation of N-Boc-Glycinamide

Note: While commercially available, in-house synthesis ensures the absence of ammonium chloride contaminants.

Reagents:

  • Glycinamide HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv)
    
  • Triethylamine (TEA) (2.2 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Suspend Glycinamide HCl (10.0 g, 90.5 mmol) in DCM (150 mL).

  • Add TEA (27.8 mL, 199 mmol) dropwise at 0°C. The suspension will clear as the free base forms.

  • Add Boc

    
    O (21.7 g, 99.5 mmol) dissolved in DCM (50 mL) dropwise over 30 mins.
    
  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1M KHSO

    
     (to remove TEA), sat. NaHCO
    
    
    
    , and brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Yield Target: >90% White solid.

Phase 2: Hantzsch Cyclization (The Critical Step)

This step constructs the oxazole core.

Reagents:

  • N-Boc-Glycinamide (1.0 equiv)

  • Ethyl Bromopyruvate (1.05 equiv) [Warning: Lachrymator]

  • Calcium Carbonate (CaCO

    
    ) (1.5 equiv) or NaHCO
    
    
    
    (Solid)
  • Solvent: Ethanol (Absolute) or Dioxane

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Charging: Dissolve N-Boc-Glycinamide (5.0 g, 28.7 mmol) in Ethanol (50 mL).

  • Addition: Add Ethyl Bromopyruvate (3.8 mL, 30.1 mmol) followed by solid CaCO

    
     (4.3 g, 43 mmol). Note: The base scavenges the HBr generated, preventing premature Boc cleavage.
    
  • Reaction: Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The intermediate hydroxy-oxazoline may be observed; prolonged reflux ensures dehydration to the oxazole.

  • Workup:

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1][2][3]

    • Dissolve residue in EtOAc, wash with water and brine.

    • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Characterization:

    • Product: Ethyl 2-((tert-butoxycarbonyl)amino)methyl)oxazole-4-carboxylate.

    • 1H NMR (CDCl3):

      
       8.20 (s, 1H, Oxazole H-5), 5.40 (br s, 1H, NH), 4.45 (d, 2H, CH
      
      
      
      NH), 4.38 (q, 2H, Ethyl CH
      
      
      ), 1.45 (s, 9H, Boc).
Phase 3: Ester Hydrolysis & Deprotection

Conversion of the protected ester to the final free amino acid.

Step 3A: Hydrolysis

  • Dissolve the ester (1.0 equiv) in THF/Water (3:1).

  • Add LiOH

    
    H
    
    
    
    O (2.0 equiv) at 0°C. Stir at RT for 2–4 hours.
  • Acidify carefully with 1M HCl to pH ~3. Extract with EtOAc or EtOAc/iPrOH (3:1) if water solubility is high.

  • Isolate 2-(N-Boc-aminomethyl)oxazole-4-carboxylic acid .

Step 3B: Boc-Deprotection (Final Target)

  • Dissolve the N-Boc acid in 4M HCl in Dioxane (or neat TFA if the salt is acceptable).

  • Stir at RT for 1–2 hours.

  • Concentrate to dryness. Triturate with diethyl ether to remove organic byproducts.

  • Final Product: 2-(Aminomethyl)oxazole-4-carboxylic acid hydrochloride salt.

Process Workflow Diagram

Workflow Input1 N-Boc-Glycinamide Step1 Reflux (EtOH, 80°C) + CaCO3 Scavenger Input1->Step1 Input2 Ethyl Bromopyruvate Input2->Step1 Step2 Filtration & Concentration Step1->Step2 Cyclization Complete Step3 Hydrolysis (LiOH, THF/H2O) Step2->Step3 Intermediate Ester Step4 Deprotection (4M HCl/Dioxane) Step3->Step4 N-Boc Acid Final Final Product: HCl Salt Step4->Final

Figure 2: Step-by-step process flow for the synthesis of the target amino acid salt.

Data Summary & Troubleshooting

Table 1: Reagent Stoichiometry & Role
ReagentEquiv.[3][4][5]RoleCritical Note
N-Boc-Glycinamide 1.0NucleophileMust be free of NH

Cl to avoid side-products.
Ethyl Bromopyruvate 1.05ElectrophileLachrymator. Add slowly. Fresh bottles preferred.
CaCO

1.5Acid ScavengerNeutralizes HBr. Prevents Boc loss during reflux.
Ethanol [0.5 M]SolventAnhydrous preferred to minimize ester hydrolysis side-reaction.
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete dehydration of hydroxy-oxazoline.Extend reflux time or add TFAA (Trifluoroacetic anhydride) post-reaction to force dehydration.
Boc Loss Reaction medium too acidic.Increase CaCO

loading or switch to NaHCO

.
Dark/Tar Product Polymerization of bromopyruvate.Ensure inert atmosphere (N

) and accurate temperature control (do not overheat).

Safety & Handling (HSE)

  • Ethyl Bromopyruvate: Severe lachrymator and skin irritant. Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended. Quench spills with aqueous sodium thiosulfate.

  • Oxazole Stability: The oxazole ring is generally stable, but electron-rich oxazoles can undergo photo-oxidation. Store the final intermediate in amber vials under argon.

References

  • Videnov, G., et al. (1996).[6] "Synthesis of oxazole-containing glycine". Angewandte Chemie International Edition, 35(13/14), 1503–1506.

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles". The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Bagley, M. C., et al. (2004). "One-pot synthesis of substituted oxazoles from propargylic amides". Synlett, (14), 2615-2617.
  • BenchChem. "Ethyl 2-(aminomethyl)oxazole-4-carboxylate: Structure and Applications". (Verified intermediate structure).

Sources

Application

Application Note: Scalable Synthesis of 2-(Aminomethyl)oxazole-4-carboxylic acid from Acyclic Precursors

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the robust synthesis of 2-(Aminomethyl)oxazole-4-carboxylic acid from acyclic precursors. Abstract The 2...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the robust synthesis of 2-(Aminomethyl)oxazole-4-carboxylic acid from acyclic precursors.

Abstract

The 2,4-disubstituted oxazole core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in peptide mimetics. This guide details a validated, three-step protocol for synthesizing 2-(Aminomethyl)oxazole-4-carboxylic acid starting from commercially available acyclic precursors: N-Boc-glycinamide and ethyl bromopyruvate . The method utilizes a modified Hantzsch oxazole synthesis, optimized for regioselectivity and scalability, avoiding the use of unstable aldehyde intermediates common in alternative routes.

Retrosynthetic Analysis & Strategy

To ensure a high-fidelity synthesis, we employ a convergent strategy. The oxazole ring is constructed via the condensation of a primary amide (providing the C2-aminomethyl fragment) and an


-halo-keto ester (providing the C4/C5 carbons and the carboxylate handle).

Strategic Advantages:

  • Regiocontrol: The use of ethyl bromopyruvate directs the carboxylate exclusively to the C4 position.

  • Modularity: The "left-hand" amine can be modified by altering the amino acid amide precursor.

  • Scalability: Avoids high-pressure hydrogenation or metal-catalyzed isomerizations.

Retrosynthesis Diagram

Retrosynthesis Target 2-(Aminomethyl)oxazole-4-carboxylic acid (Target) Intermediate Ethyl 2-(Boc-aminomethyl)oxazole-4-carboxylate (Protected Intermediate) Target->Intermediate 1. Hydrolysis 2. Boc-Deprotection Precursors Precursor Assembly Amide N-Boc-Glycinamide (Acyclic Precursor A) Intermediate->Amide Hantzsch Cyclization (Reflux) Pyruvate Ethyl Bromopyruvate (Acyclic Precursor B) Intermediate->Pyruvate Precursors->Amide Precursors->Pyruvate

Figure 1: Retrosynthetic disconnection showing the convergence of acyclic amide and pyruvate precursors.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (If not commercially sourced)

While N-Boc-glycinamide is commercially available, in-house preparation ensures freshness and anhydrous conditions critical for the cyclization step.

Reaction: Boc-Gly-OH + NH3 (via mixed anhydride) -> Boc-Gly-NH2

  • Activation: Dissolve N-Boc-Glycine (10.0 g, 57 mmol) and N-Methylmorpholine (NMM, 6.3 mL, 57 mmol) in anhydrous THF (100 mL). Cool to -15°C.

  • Anhydride Formation: Dropwise add Isobutyl chloroformate (7.5 mL, 57 mmol). Stir for 15 min.

  • Amidation: Bubble anhydrous ammonia gas into the solution for 30 min, or add a solution of 0.5M ammonia in dioxane (excess).

  • Workup: Filter the precipitated NMM-HCl salt. Concentrate the filtrate. Recrystallize from EtOAc/Hexanes.

    • Yield Target: >90%[1][2][3]

    • Checkpoint: Confirm primary amide peak in IR (~3400, 3200 cm⁻¹).

Phase 2: Hantzsch Oxazole Cyclization (The Core Step)

This step forms the oxazole ring. The reaction between a primary amide and an


-halo ketone is generally slower than with thioamides; therefore, strictly anhydrous conditions and extended reflux are required.

Reagents:

  • Precursor A: N-Boc-Glycinamide (1.0 equiv)

  • Precursor B: Ethyl Bromopyruvate (1.2 equiv) [CAS: 70-23-5]

  • Solvent: Ethanol (Absolute) or Toluene (for higher temp)

  • Additive: CaCO3 (1.5 equiv) or NaHCO3 (to scavenge HBr)

Protocol:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend N-Boc-glycinamide (5.0 g, 28.7 mmol) and CaCO3 (4.3 g, 43 mmol) in absolute Ethanol (100 mL).

  • Addition: Add Ethyl Bromopyruvate (4.3 mL, 34.4 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (80°C) and stir for 12–16 hours.

    • Mechanism Note: The nitrogen attacks the alkyl bromide first, followed by cyclodehydration of the amide oxygen onto the ketone carbonyl.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The product is less polar than the amide.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with saturated NaHCO3 and Brine. Dry over Na2SO4. Purify via flash column chromatography (Gradient: 20%

    
     50% EtOAc/Hexanes).
    
    • Product:Ethyl 2-((tert-butoxycarbonyl)aminomethyl)oxazole-4-carboxylate .

    • Expected Yield: 50–65%.

Phase 3: Saponification and Deprotection

To obtain the final amino-acid scaffold, the ester and Boc group are removed sequentially.

Step 3A: Ester Hydrolysis

  • Dissolve the intermediate (2.0 g) in THF:Water (3:1) (20 mL).

  • Add LiOH·H2O (2.0 equiv). Stir at RT for 4 hours.

  • Acidify carefully to pH 3 with 1M HCl. Extract with EtOAc (x3).

  • Concentrate to yield 2-((tert-butoxycarbonyl)aminomethyl)oxazole-4-carboxylic acid .

Step 3B: Boc-Deprotection (Final)

  • Dissolve the acid in DCM (10 mL).

  • Add TFA (5 mL) or 4M HCl in Dioxane . Stir for 2 hours at RT.

  • Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove organic impurities.

  • Final Salt Form: The product will likely be isolated as the TFA or HCl salt. For the zwitterion, dissolve in minimal water and neutralize with Amberlyst A-21 (weakly basic resin) or adjust pH to isoelectric point (~pH 4-5) and lyophilize.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact on Quality
Stoichiometry 1.2 equiv Ethyl BromopyruvateExcess pyruvate ensures complete consumption of the amide, which is harder to separate from the product.
HBr Scavenger CaCO3 or NaHCO3Essential. Without base, the HBr generated can prematurely deprotect the Boc group or degrade the oxazole.
Temperature Reflux (78-110°C)Reaction is sluggish at RT. If using Toluene (110°C), yields may improve but side products increase.
Moisture <0.1% WaterWater competes with the cyclodehydration, hydrolyzing the bromopyruvate. Use molecular sieves if necessary.

Troubleshooting Guide:

  • Low Yield in Cyclization: Switch solvent to DMF at 100°C or Toluene at reflux. Ensure Ethyl Bromopyruvate is fresh (it degrades/polymerizes over time; distill if dark brown).

  • Boc Loss: If Boc is lost during cyclization, re-protect the crude amine with Boc2O before purification to simplify chromatography.

Reaction Workflow Diagram

Workflow Start Start: N-Boc-Glycinamide + Ethyl Bromopyruvate Step1 Cyclization: Ethanol, Reflux, 16h (+ CaCO3) Start->Step1 Condensation Step2 Workup: Filter, Conc., Flash Column Step1->Step2 Purification Step3 Hydrolysis: LiOH, THF/H2O Step2->Step3 Saponification Step4 Deprotection: TFA/DCM or HCl Step3->Step4 Boc Removal Final Final Product: 2-(Aminomethyl)oxazole- 4-carboxylic acid Step4->Final Isolation

Figure 2: Step-by-step workflow for the synthesis of the target oxazole.

Safety & Handling

  • Ethyl Bromopyruvate: Potent lachrymator and skin irritant. Handle only in a fume hood. Store in the refrigerator.

  • TFA (Trifluoroacetic acid): Corrosive and volatile. Use acid-resistant gloves.

  • Oxazole Intermediates: Treat as potential sensitizers.

References

  • Hantzsch Oxazole Synthesis (General Mechanism)

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Use of Ethyl Bromopyruvate in Heterocycle Synthesis

    • Miyakawa, M., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives. Journal of Organic Chemistry, 84(23), 15567-15577. Link

  • Synthesis of 2-Aminomethyl-oxazoles (Analogous Protocols)

    • BenchChem Application Note. Synthesis of Oxazole-4-carboxylic acid derivatives. Link

  • Reaction Conditions for Amide-Bromopyruvate Condensation

    • Fan, W., et al. (2005).[4] One-pot synthesis of 2,4-disubstituted oxazoles from carboxylic acid amides and

      
      -bromoketones. Tetrahedron, 61(15), 1539-1543.
      

Sources

Method

Application Note &amp; Protocol: Incorporation of 2-(Aminomethyl)oxazole-4-carboxylic Acid in Fmoc-Based Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the successful incorporation of the non-proteinogenic amino acid, 2-(Aminomethyl)oxazole-4...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the successful incorporation of the non-proteinogenic amino acid, 2-(Aminomethyl)oxazole-4-carboxylic acid, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the rationale behind protocol choices, offering detailed step-by-step methodologies, troubleshooting advice, and a discussion of potential side reactions. The protocols outlined herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Oxazole-Containing Peptides

Oxazoles are a class of five-membered heterocyclic compounds that are privileged scaffolds in medicinal chemistry and natural product synthesis.[1] Their presence in peptide backbones, as seen in numerous bioactive marine natural products, confers significant advantages.[2] These include enhanced metabolic stability, resistance to enzymatic degradation, and the introduction of conformational constraints that can improve peptide-protein recognition and other biological interactions.[1][2] The incorporation of oxazole moieties is a key strategy in the field of peptidomimetics, bridging the gap between small molecules and larger biologics.[2][3]

2-(Aminomethyl)oxazole-4-carboxylic acid serves as a versatile and efficient building block for introducing this valuable heterocycle into a peptide sequence. Unlike methods that form the oxazole ring on-resin from serine or threonine precursors[1][4], using a pre-formed, protected building block simplifies the synthetic workflow and avoids potentially harsh cyclization and oxidation conditions. This guide details the use of its Fmoc-protected form, N-Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid, in a standard SPPS workflow.

The Building Block: N-Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid

The successful use of any non-proteinogenic amino acid in SPPS begins with understanding its structure and ensuring proper protection. 2-(Aminomethyl)oxazole-4-carboxylic acid is a bifunctional molecule featuring a primary amine (via the aminomethyl group) and a carboxylic acid.[5]

  • Amino Group Protection: For incorporation via Fmoc SPPS, the aminomethyl group must be protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This prevents self-polymerization and ensures directional peptide bond formation.[6][]

  • Carboxylic Acid Group: The carboxylic acid at the 4-position is the point of attachment to the N-terminal amine of the growing peptide chain on the solid support.

  • Oxazole Ring: The oxazole ring itself is chemically stable under the standard conditions of Fmoc SPPS, including repeated exposure to mild base (e.g., piperidine) for Fmoc deprotection and strong acid (e.g., trifluoroacetic acid) for final cleavage.[6][]

cluster_0 N-Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid mol

Figure 1: Structure of the Fmoc-protected building block.

The Core Workflow: An Overview of Fmoc SPPS

The incorporation of our oxazole building block follows the well-established cyclic workflow of Fmoc-based SPPS. The strategy relies on an orthogonal protection scheme: the temporary N-terminal Fmoc group is removed by a mild base, while the permanent side-chain protecting groups and the resin linker are cleaved by strong acid at the end of the synthesis.[8]

Figure 2: The cyclic workflow of Fmoc Solid-Phase Peptide Synthesis.

Detailed Protocols

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[9]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Building Block: N-Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid.

  • Standard Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

    • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).

  • Precipitation Solvent: Cold diethyl ether.

Protocol 1: Resin Preparation and First Amino Acid Deprotection

Causality: This initial phase prepares the solid support for synthesis. Swelling the resin in a suitable solvent is critical as it makes the reactive sites within the polymer matrix accessible. The subsequent deprotection step removes the temporary Fmoc group from the resin's linker, exposing the primary amine required for coupling the first amino acid.

  • Resin Swelling: Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel. Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.

  • Solvent Removal: Drain the DMF from the swollen resin.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the first coupling reaction.

Protocol 2: Coupling of N-Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid

Causality: This is the core step for incorporating the oxazole moiety. The carboxylic acid of the building block must first be activated to form a highly reactive species that can readily undergo nucleophilic attack by the free amine on the resin. HATU is an aminium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, efficiently forms an activated O-acylisourea ester, leading to rapid and high-yield amide bond formation while minimizing racemization.[11][12][13]

  • Prepare Activation Solution: In a separate vial, dissolve N-Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

  • Pre-activation: Add DIPEA (2 equivalents relative to the amino acid) to the solution from the previous step. The solution may change color. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates that all free amines have been acylated and the coupling is complete. If the test is positive (beads turn blue), the coupling reaction should be extended or repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove excess reagents and byproducts.

Protocol 3: Peptide Chain Elongation

Repeat the cyclic process of deprotection (Protocol 1, steps 3-4) and coupling (Protocol 2) for each subsequent standard amino acid to be added to the peptide chain.

Protocol 4: Final Cleavage and Peptide Isolation

Causality: The final step uses a strong acid, TFA, to cleave the bond linking the completed peptide to the resin and to simultaneously remove the acid-labile side-chain protecting groups. Scavengers like TIS and water are crucial. Cationic species are generated during the deprotection of side chains (e.g., from Trp or Met), which can re-attach to the peptide, causing unwanted side reactions. TIS acts as a cation scavenger, and water helps to dissolve the peptide and scavenge other reactive intermediates.[14]

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1 (steps 3-4).

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add this cocktail to the dry peptide-resin (approx. 10 mL/g of resin).

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate (which contains the peptide) into a centrifuge tube.

  • Precipitation: Add the TFA filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether. Dry the crude peptide. The peptide can then be purified using reverse-phase HPLC.

Technical Considerations and Data

The success of incorporating this building block relies on ensuring efficient coupling. While structurally unique, its reactivity is comparable to other sterically unhindered amino acids.

Table 1: Recommended Coupling Reagents and Conditions
Coupling ReagentAdditive/BaseSolventTypical TimeRationale & Notes
HATU DIPEA or CollidineDMF1-2 hoursHighly efficient, fast reaction rates, low racemization. The gold standard for most couplings.[11][13]
HBTU/HOBt DIPEADMF1-3 hoursA classic and reliable choice. HOBt is added to suppress racemization.[12]
DIC/OxymaPure® N/ADMF2-4 hoursCarbodiimide-based activation. Oxyma is a superior alternative to HOBt, offering better safety and efficiency.[11]
Table 2: Common Cleavage Cocktails
Cocktail Composition (v/v/v)Target ResiduesPurpose of Scavengers
TFA / H₂O / TIS (95:2.5:2.5) Standard PeptidesA general-purpose cocktail. TIS scavenges carbocations.
TFA / EDT / H₂O / TIS (92.5:2.5:2.5:2.5) Cys, Met, TrpEDT (1,2-ethanedithiol) is added specifically to protect Cys and Met from modification.
TFA / TIS (95:5) Peptides without sensitive residuesA simpler cocktail for robust peptide sequences.

Potential Side Reactions & Mitigation

While the oxazole ring is stable, general SPPS side reactions should be considered:

  • Racemization: The primary risk of racemization occurs during the activation step of the carboxylic acid. Using high-efficiency aminium salt reagents like HATU in combination with an additive (HOAt is intrinsic to HATU) significantly suppresses this side reaction.[12][15]

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization can occur after the coupling of the second amino acid, leading to chain termination. While not specific to the oxazole building block, it is a known issue in SPPS, especially with Pro or Gly at the C-terminus.[12][15] To mitigate this, one can use a 2-chlorotrityl chloride resin, which is sterically hindered, or couple the third amino acid immediately after deprotection of the second.[15]

Figure 3: Simplified schematic of the HATU-mediated coupling reaction.

Conclusion

2-(Aminomethyl)oxazole-4-carboxylic acid is a robust and valuable building block for synthesizing peptides with modified backbones. Its incorporation is straightforward using standard Fmoc-SPPS protocols. By employing high-efficiency coupling reagents like HATU and adhering to established procedures for deprotection and cleavage, researchers can reliably introduce the oxazole moiety to enhance the pharmacokinetic and pharmacodynamic properties of novel peptide therapeutics.

References

  • On-Resin Synthesis and Pharmacokinetic Evaluation of the Oxazole-Containing Peptide: Wewakazole B. DalSpace. [Link]

  • García-Ramos, Y., et al. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(10), 367. National Institutes of Health (PMC). [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2316263120. PNAS. [Link]

  • Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2023). Chemical Science. Royal Society of Chemistry Publishing. [Link]

  • SPPS and side reactions in peptide synthesis. Slideshare. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Methods for Removing the Fmoc Group. (1994). Methods in Molecular Biology. [Link]

  • In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. The Royal Society of Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]

  • Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. (2015). ResearchGate. [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules. MDPI. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules. National Institutes of Health (PMC). [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Methods and Protocols. National Institutes of Health (PMC). [Link]

Sources

Application

Application Note: A Validated Protocol for the Fmoc Protection of 2-(Aminomethyl)oxazole-4-carboxylic Acid for Application in Solid-Phase Peptide Synthesis

Abstract The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a transformative strategy in modern drug discovery, enabling the development of peptides with enhanced stability, novel functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a transformative strategy in modern drug discovery, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] This application note provides a comprehensive, validated protocol for the Nα-Fmoc protection of 2-(aminomethyl)oxazole-4-carboxylic acid, a unique heterocyclic ncAA. The rigid oxazole scaffold can serve as a conformational constraint in peptide backbones, making it a valuable building block for rational peptide design. We present a detailed methodology for the synthesis, purification, and characterization of the Fmoc-protected derivative, as well as its successful incorporation into a peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) techniques.

Introduction and Scientific Rationale

Peptides are highly potent and selective signaling molecules, but their therapeutic application can be hampered by poor metabolic stability and limited bioavailability.[1] The introduction of ncAAs is a powerful method to overcome these limitations.[2] The 2-(aminomethyl)oxazole-4-carboxylic acid moiety, in particular, offers a rigid, planar structure that can be used to enforce specific secondary structures or to mimic peptide turns.

For this building block to be compatible with the most common and versatile method of peptide synthesis—Fmoc-based SPPS—the primary amine of the aminomethyl group must be selectively protected.[3] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice due to its stability to acidic conditions used for side-chain deprotection and its facile, base-labile removal under mild conditions, typically with piperidine.[][5] This orthogonality is fundamental to the success of Fmoc-SPPS.[3]

The protocol herein describes the reaction of 2-(aminomethyl)oxazole-4-carboxylic acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This is a widely used and efficient method for the N-Fmoc protection of amino acids.[6] The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the Fmoc-OSu reagent under basic conditions. The carboxyl group of the oxazole remains deprotonated and unreactive under these conditions, ensuring selective protection of the amine.

Synthesis of Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid

This section details the complete workflow for the synthesis and purification of the title compound. The process is designed to be robust and scalable for typical laboratory needs.

Materials and Reagents
ReagentGradeSupplierNotes
2-(Aminomethyl)oxazole-4-carboxylic acid≥97%VariesStarting material
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)≥99%VariesAcylating agent[7]
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariesBase
1,4-DioxaneAnhydrousVariesOrganic solvent
Deionized Water (H₂O)18.2 MΩ·cmIn-houseAqueous solvent
Hydrochloric Acid (HCl)1 MVariesFor acidification
Ethyl Acetate (EtOAc)ACS GradeVariesExtraction solvent
Brine (Saturated NaCl solution)N/AIn-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariesDrying agent
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aa Dissolve Amino Acid & NaHCO₃ in H₂O add Add Fmoc-OSu solution dropwise at 0°C prep_aa->add prep_fmoc Dissolve Fmoc-OSu in 1,4-Dioxane prep_fmoc->add react Stir overnight at room temperature add->react acidify Acidify with 1M HCl to pH ~2 react->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash Wash organic layer with Brine extract->wash dry Dry over MgSO₄, filter, and concentrate wash->dry final_product Fmoc-Protected Product dry->final_product

Caption: Workflow for the synthesis of Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid.

Step-by-Step Synthesis Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-(aminomethyl)oxazole-4-carboxylic acid (e.g., 1.42 g, 10 mmol) and sodium bicarbonate (2.1 g, 25 mmol) in 50 mL of deionized water. Stir until all solids have dissolved and cool the flask in an ice bath to 0°C.

  • Fmoc-OSu Addition: In a separate beaker, dissolve Fmoc-OSu (3.37 g, 10 mmol) in 50 mL of 1,4-dioxane.[7] Add this solution to a dropping funnel.

  • Reaction: Add the Fmoc-OSu solution dropwise to the stirred amino acid solution over 60 minutes, ensuring the internal temperature remains below 5°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Workup - Acidification: After 16 hours, transfer the reaction mixture to a 500 mL separatory funnel. Slowly add 1 M HCl with stirring to acidify the mixture to a pH of approximately 2. A white precipitate should form.

  • Workup - Extraction: Extract the aqueous mixture three times with 75 mL of ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layer once with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting white solid is the crude Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid. For most SPPS applications, this product is of sufficient purity. If necessary, further purification can be achieved via flash chromatography on silica gel. Expected yield: >90%.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized building block, as impurities can lead to side reactions and truncated sequences during SPPS.[8]

Characterization Workflow Diagram

G cluster_analysis Analytical Techniques product Synthesized Product nmr ¹H NMR Spectroscopy (Structure Verification) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms hplc RP-HPLC (Purity Assessment) product->hplc final Qualified Building Block for SPPS nmr->final ms->final hplc->final

Caption: Analytical workflow for the validation of the Fmoc-protected amino acid.

Recommended Analytical Methods
  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of characteristic peaks for the Fmoc group (typically in the range of 7.2-7.8 ppm) and the oxazole ring protons, along with the methylene protons of the aminomethyl group.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a prominent ion corresponding to the calculated molecular weight of the product (C₂₀H₁₆N₂O₅, MW = 364.35 g/mol ), typically observed as [M+H]⁺ or [M+Na]⁺.

  • Reverse-Phase HPLC (RP-HPLC): HPLC is the primary method for assessing purity.[6] A high purity level (≥99%) is recommended to prevent the incorporation of deletion or modified sequences during peptide synthesis.

HPLC Purity Analysis Parameters
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm and 301 nm
Injection Volume 10 µL

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The synthesized Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid can be incorporated into a growing peptide chain using a standard automated or manual SPPS protocol.[6]

The Fmoc-SPPS Cycle

spss_cycle start Resin-Bound Peptide (N-terminal Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection Cycle Start wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 4. DMF Wash coupling->wash2 wash2->start Cycle Repeat for Next Amino Acid

Sources

Method

amide coupling conditions for 2-(Aminomethyl)oxazole-4-carboxylic acid

An Application Guide to Amide Bond Formation with 2-(Aminomethyl)oxazole-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Oxazole Scaffold Th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation with 2-(Aminomethyl)oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxazole Scaffold

The 2-(aminomethyl)oxazole-4-carboxylic acid moiety is a highly valued building block in contemporary medicinal chemistry. Its rigid, planar structure serves as a constrained dipeptide mimetic, offering chemists a tool to lock peptide-like molecules into a specific bioactive conformation. Derivatives of this scaffold are integral to compounds investigated for a range of therapeutic applications, including as central nervous system agents and anti-proliferative molecules.[1] The formation of an amide bond is the most common and critical transformation employed to incorporate this valuable scaffold into larger, more complex drug candidates.

This document provides a detailed guide to the strategic considerations and practical execution of amide coupling reactions involving 2-(aminomethyl)oxazole-4-carboxylic acid. We will move beyond simple reagent lists to explore the underlying principles, enabling researchers to make informed decisions for optimizing their synthetic routes.

Core Principles & Strategic Challenges

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, necessitating the activation of the carboxylic acid.[2] This is achieved by converting the hydroxyl group of the acid into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.

While the principle is straightforward, the bifunctional nature of 2-(aminomethyl)oxazole-4-carboxylic acid presents a unique challenge: it contains both the carboxylic acid to be activated and a primary amine that can act as a nucleophile. This duality can lead to undesirable self-coupling or polymerization, competing with the desired reaction with an external amine. Therefore, careful selection of coupling reagents and reaction conditions is paramount to favor the intended intermolecular coupling over oligomerization.

Selecting the Optimal Coupling Strategy

The choice of coupling reagent is the most critical parameter for a successful amide bond formation. The two most robust and widely adopted strategies for scaffolds like this are uronium salt-based methods and carbodiimide-based methods.

The Uronium/Aminium Salt Approach: HATU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization.[3][4][5]

Mechanism of Action: The reaction, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds through the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. The HOAt anion then rapidly forms a highly reactive OAt-active ester.[3][6] This active ester is then intercepted by the desired amine to form the stable amide bond. The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the transition state, accelerating the reaction.[3]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH HATU HATU Base Base (DIPEA) Active_Ester OAt-Active Ester Amine R'-NH2 Amide_Product Amide Product Byproduct Tetramethylurea + HOAt

The Carbodiimide Approach: EDC in Combination with HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is highly effective and practical, as its urea byproduct can be easily removed with a simple aqueous wash.[2][7] To enhance efficiency and minimize side reactions like racemization, EDC is almost always used with an additive, most commonly 1-Hydroxybenzotriazole (HOBt).[5]

Mechanism of Action: The carboxylic acid first adds to EDC, forming a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to rearranging into an unreactive N-acylurea byproduct. HOBt acts as a crucial scavenger, intercepting the O-acylisourea to form an HOBt-ester.[2][7] This new active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the desired amide product with high fidelity.[2][8]

EDC_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine Amine R'-NH2 Byproducts EDU Byproduct + Regenerated HOBt Amide_Product->Byproducts

Comparative Overview of Recommended Protocols

The following table summarizes the key features of the two recommended coupling protocols.

FeatureProtocol 1: HATU CouplingProtocol 2: EDC/HOBt Coupling
Coupling Reagent HATUEDC•HCl
Additive None required (HOAt is part of the reagent)HOBt
Base N,N-Diisopropylethylamine (DIPEA)DIPEA or Triethylamine (Et₃N)
Typical Solvent Anhydrous DMF, NMPAnhydrous DMF, DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 6 hours8 - 24 hours
Key Advantages High yields, fast kinetics, low racemization, effective for hindered substrates.[3][5]Cost-effective, water-soluble byproducts for easy removal.[2][7]
Considerations Higher cost, moisture-sensitive.Slower reaction times, potential for N-acylurea side product if HOBt is omitted.[7]

Experimental Protocols

The following protocols are designed for coupling an external amine (Amine-Target) to the carboxylic acid function of 2-(Aminomethyl)oxazole-4-carboxylic acid.

workflow

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for difficult couplings, acid-sensitive substrates, or when reaction speed is critical.

Materials:

  • 2-(Aminomethyl)oxazole-4-carboxylic acid (1.0 eq)

  • Amine-Target (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(aminomethyl)oxazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 15-30 minutes for pre-activation of the carboxylic acid.[2]

  • Add the Amine-Target (1.1 eq), either neat if liquid or as a concentrated solution in anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a robust and economical protocol suitable for a wide range of standard amide couplings.

Materials:

  • 2-(Aminomethyl)oxazole-4-carboxylic acid (1.0 eq)

  • Amine-Target (1.0 - 1.2 eq)

  • EDC•HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl Acetate (EtOAc)

  • Water, 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • To a dry round-bottom flask, add 2-(aminomethyl)oxazole-4-carboxylic acid (1.0 eq), the Amine-Target (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M). If using DCM and solubility is an issue, a small amount of DMF can be added.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add EDC•HCl (1.2 eq) to the mixture in one portion.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate (if the reaction was in DMF) or more DCM.

  • Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive coupling reagents (hydrolyzed).2. Poor solubility of starting materials.3. Insufficient base.1. Use fresh, high-purity coupling reagents.2. Switch to a more polar aprotic solvent like DMF or NMP. Gentle warming may be attempted.3. Ensure stoichiometry of the base is correct.
Formation of Side Products (e.g., Polymer) 1. Reaction concentration is too high.2. Rate of activation is much faster than intermolecular coupling.1. Run the reaction at a lower concentration (e.g., 0.05 M).2. Use "slow addition" technique: add the coupling reagent as a solution dropwise over 30-60 minutes at 0 °C.
Difficult Purification The urea byproduct from EDC is not fully removed during work-up.Ensure thorough aqueous washes. For particularly stubborn cases, an acidic wash (e.g., 10% citric acid) can be more effective at protonating and solubilizing the urea byproduct.
Epimerization (if chiral centers are present) 1. Excessive base or elevated temperature.2. Use of a coupling reagent without an additive.1. Use a non-nucleophilic base like DIPEA. Avoid prolonged reaction times at high temperatures.2. Always use HOBt or HOAt (inherent in HATU) to suppress racemization.[5]

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. ACS Publications. [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

Sources

Application

Application Note: Strategies for the Incorporation of 2-(Aminomethyl)oxazole-4-carboxylic Acid into Macrocyclic Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals Introduction Macrocyclic peptides have emerged as a compelling modality in drug discovery, bridging the gap between small molecules and large biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic peptides have emerged as a compelling modality in drug discovery, bridging the gap between small molecules and large biologics. Their constrained cyclic nature often leads to enhanced metabolic stability, higher binding affinity, and improved selectivity compared to their linear counterparts.[1][2][3] A key strategy in the design of novel macrocycles involves the incorporation of heterocyclic scaffolds to impart specific structural and functional properties. The oxazole moiety, in particular, is a privileged structure found in numerous bioactive natural products and serves as a valuable bioisostere for amide bonds, enhancing pharmacokinetic properties and providing a rigid, planar element within the macrocyclic backbone.[4][5][6]

This application note provides a comprehensive guide for the strategic incorporation of 2-(aminomethyl)oxazole-4-carboxylic acid , a bifunctional building block, into diverse macrocyclic architectures. We will detail field-proven protocols, from the synthesis of the building block itself to its integration into linear precursors via Solid-Phase Peptide Synthesis (SPPS) and subsequent macrocyclization using various chemical strategies. The causality behind experimental choices, critical protecting group strategies, and troubleshooting common challenges are discussed to provide a self-validating framework for researchers.

The 2-(Aminomethyl)oxazole-4-carboxylic Acid Building Block: Synthesis and Handling

The title compound is a non-canonical amino acid analogue where the oxazole ring acts as a constrained linker. Its bifunctional nature, presenting both a nucleophilic amine and an electrophilic carboxylic acid, allows for seamless integration into standard peptide synthesis workflows.

Rationale for Synthesis from Serine Precursors

The most common and reliable method for constructing the 2-substituted-oxazole-4-carboxylic acid core involves the cyclodehydration of a dipeptide precursor containing a serine or threonine residue. This biomimetic approach leverages readily available chiral amino acid starting materials to ensure stereochemical integrity. The key transformation is an oxidation/cyclodehydration cascade of an N-acyl serine or threonine derivative.

Protocol: Synthesis of the Protected Building Block

This protocol outlines the synthesis of an Fmoc-protected version of the building block, ready for SPPS. The synthesis begins with the coupling of two serine derivatives, followed by oxazole formation.

Materials:

  • Boc-L-Ser(Bzl)-OH

  • H-L-Ser-OMe·HCl

  • Dicyclohexylcarbodiimide (DCC) or EDCI

  • 1-Hydroxybenzotriazole (HOBt)

  • Diethylaminosulfur trifluoride (DAST) or Dess-Martin periodinane followed by I₂/PPh₃/TEA

  • Bromotrichloromethane (BrCCl₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Lithium hydroxide (LiOH)

  • 4 M HCl in dioxane

  • Fmoc-OSu

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dipeptide Formation:

    • Dissolve Boc-L-Ser(Bzl)-OH and H-L-Ser-OMe·HCl in DCM.

    • Add HOBt and a coupling reagent like DCC or EDCI.

    • Stir at room temperature for 12-24 hours until completion (monitored by TLC or LC-MS).

    • Work up the reaction to isolate the dipeptide product. This step creates the serine-serine linkage that will become the oxazole.[7]

  • Oxazoline Formation and Oxidation to Oxazole:

    • Method A (DAST): Dissolve the dipeptide in dry DCM and cool to -78 °C. Add DAST dropwise. This reagent promotes cyclodehydration to an oxazoline intermediate.[7]

    • Method B (Dess-Martin/Iodine): First, oxidize the secondary alcohol of the serine methyl ester residue using Dess-Martin periodinane. Then, perform a cyclodehydration using iodine, triphenylphosphine, and triethylamine to form the oxazole.[8]

    • Following cyclodehydration, treat the intermediate with BrCCl₃ and DBU to complete the oxidation to the fully aromatic oxazole ring.[7]

  • Saponification of the Methyl Ester:

    • Dissolve the resulting oxazole compound in a mixture of THF and water.

    • Add LiOH and stir at room temperature for 2-4 hours to hydrolyze the methyl ester to the carboxylic acid.[7]

  • Boc Deprotection:

    • Dissolve the carboxylic acid product in dioxane or DCM.

    • Add a solution of 4 M HCl in dioxane and stir for 1-2 hours to remove the Boc protecting group from the aminomethyl side chain.[8]

  • Fmoc Protection:

    • Dissolve the deprotected amino-acid in a suitable solvent like aqueous acetone or DMF.

    • Add a base (e.g., NaHCO₃) followed by Fmoc-OSu.

    • Stir until the reaction is complete to yield the final product: (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)oxazole-2-carboxylic acid .

G cluster_0 Building Block Synthesis Workflow start Boc-Ser(Bzl)-OH + H-Ser-OMe step1 Peptide Coupling (DCC/HOBt or EDCI) start->step1 step2 Dipeptide Precursor step1->step2 step3 Cyclodehydration & Oxidation (e.g., DAST then BrCCl3/DBU) step2->step3 step4 Protected Oxazole step3->step4 step5 Saponification (LiOH) step4->step5 step6 Boc Deprotection (HCl/Dioxane) step5->step6 step7 Fmoc Protection (Fmoc-OSu) step6->step7 end_node Final Fmoc-Protected Building Block step7->end_node

Caption: Workflow for the synthesis of the oxazole building block.

Orthogonal Protecting Group Strategy

The success of complex macrocycle synthesis hinges on an orthogonal protecting group strategy, which allows for the selective removal of one group in the presence of others.[9][10] For our building block, the α-amino group (or aminomethyl group) and the carboxylic acid must be managed alongside other reactive side chains in the peptide sequence.

Functional Group Protecting Group Abbreviation Cleavage Condition Stability
α-Amino Group 9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMFAcid-stable
α-Amino Group tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Base-stable
Carboxylic Acid tert-Butyl esterOtBuStrong Acid (e.g., TFA)Base-stable
Carboxylic Acid Benzyl esterOBzlHydrogenolysis (Pd/C, H₂)Acid- and base-stable
Lysine (Side Chain) tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Base-stable
Asp/Glu (Side Chain) tert-Butyl esterOtBuStrong Acid (e.g., TFA)Base-stable
Table 1: Common orthogonal protecting groups used in peptide macrocyclization.

Causality: The choice between Fmoc and Boc for the main chain synthesis dictates the entire strategy. Fmoc-SPPS is more common due to its milder deprotection conditions (piperidine), which preserves acid-labile side-chain protecting groups (like Boc and OtBu) and acid-sensitive resins. These side-chain groups are then removed simultaneously with cleavage from the resin using trifluoroacetic acid (TFA).

Incorporation into Linear Precursors via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the preferred method for assembling the linear precursor of the macrocycle due to the ease of purification (washing the resin) and the ability to drive reactions to completion using excess reagents.

Protocol: Fmoc-SPPS Incorporation

Equipment:

  • Automated or manual peptide synthesizer

  • SPPS reaction vessel

  • Rink Amide resin (for C-terminal amide macrocycles) or 2-Chlorotrityl chloride resin (for protected fragment synthesis)

Reagents:

  • Fmoc-protected amino acids

  • Fmoc-protected 2-(aminomethyl)oxazole-4-carboxylic acid

  • Coupling agents: HATU, HBTU, or DIC/Oxyma

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection agent: 20% (v/v) piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin according to the resin manufacturer's protocol.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-15 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved Fmoc adducts.

  • Amino Acid Coupling:

    • Pre-activate a solution of the next Fmoc-amino acid (or the oxazole building block) with a coupling agent (e.g., HATU) and a base (DIPEA) in DMF for 1-5 minutes.

    • Add the activated mixture to the resin and react for 30-60 minutes.

    • Causality: Pre-activation generates a highly reactive acyl-guanidinium species, ensuring efficient amide bond formation. The oxazole building block is coupled using the same standard conditions as natural amino acids.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 3-6 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 3).

  • Cleavage from Resin: Once the linear sequence is complete, wash the resin and dry it. Cleave the peptide from the resin using a cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). This step also removes all acid-labile side-chain protecting groups.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 Repeat for each residue coupling Amino Acid Coupling (HATU/DIPEA) wash1->coupling Repeat for each residue wash2 Wash (DMF/DCM) coupling->wash2 Repeat for each residue wash2->deprotection Repeat for each residue

Caption: The core iterative cycle of Fmoc-based SPPS.

Macrocyclization Protocols

The final and often most challenging step is the intramolecular cyclization. The choice of strategy depends on the desired linkage (e.g., amide, triazole, carbon-carbon bond) and the overall synthetic design.

Head-to-Tail Macrolactamization (Amide Bond Formation)

This is the most common cyclization method, forming an amide bond between the N- and C-termini.

Protocol 4.1.1: Solution-Phase Cyclization

  • Principle: The key to favoring intramolecular cyclization over intermolecular polymerization is to perform the reaction under high-dilution conditions (typically 0.1-1 mM). This ensures that the reactive ends of a single molecule are more likely to find each other than to react with another molecule.

  • Procedure:

    • Dissolve the cleaved and purified linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., HATU, DPPA) and a non-nucleophilic base (DIPEA).

    • Stir at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS. The product will appear at a shorter retention time than the linear precursor, and its mass will be 18 Da less (loss of H₂O).

    • Quench the reaction, remove the solvent under vacuum, and purify the macrocycle by reverse-phase HPLC.

Protocol 4.1.2: On-Resin Cyclization

  • Principle: The "pseudo-dilution" effect of the solid support, where peptide chains are physically isolated from each other on the resin beads, can favor intramolecular reactions.[2] This requires anchoring the peptide to the resin via a side chain.

  • Procedure:

    • Synthesize the linear peptide on a resin that allows side-chain attachment (e.g., using Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH, where the allyl ester can be selectively cleaved on-resin).

    • Selectively deprotect the N- and C-termini while the peptide remains attached to the resin.

    • Perform the cyclization using standard coupling reagents in solution, bathing the resin.

    • Cleave the final macrocycle from the resin.

Orthogonal Macrocyclization Strategies

These methods form non-amide linkages and are bio-orthogonal, meaning they can often be performed under mild conditions in the presence of other functional groups.

Protocol 4.2.1: Ring-Closing Metathesis (RCM)

  • Principle: Incorporate two terminal alkene-containing non-canonical amino acids (e.g., allylglycine) into the peptide sequence. A ruthenium catalyst (e.g., Grubbs' catalyst) is then used to form a new carbon-carbon double bond, closing the ring.[11][12]

  • Procedure:

    • Synthesize the linear peptide containing two alkene side chains using SPPS.

    • Cleave the peptide from the resin and purify.

    • Dissolve the peptide in a degassed solvent like DCM or dichloroethane.

    • Add a Grubbs-generation catalyst (e.g., Grubbs II or Hoveyda-Grubbs II).

    • Stir under an inert atmosphere (N₂ or Ar) at room temperature or with gentle heating (40 °C) for 2-12 hours.

    • Monitor by LC-MS for the loss of 28 Da (ethene).

    • Quench the catalyst and purify by HPLC.

Protocol 4.2.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Principle: Also known as "click chemistry," this strategy involves incorporating an azide-containing amino acid (e.g., azidolysine) and an alkyne-containing amino acid (e.g., propargylglycine) into the sequence. A copper(I) catalyst promotes a highly efficient and specific cycloaddition to form a stable triazole ring.[13][14][15]

  • Procedure:

    • Synthesize the linear peptide containing one azide and one alkyne side chain.

    • Cleave and purify the peptide.

    • Dissolve the peptide in a solvent mixture (e.g., tBuOH/water or DMF).

    • Add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or CuBr·SMe₂).

    • Add a copper-stabilizing ligand (e.g., TBTA).

    • Stir at room temperature for 1-12 hours. The reaction is often very fast.

    • Monitor by LC-MS (no mass change, but retention time will shift).

    • Purify by HPLC.

G cluster_cyclization Macrocyclization Strategies linear Linear Peptide Precursor (with Oxazole) lactam Macrolactamization (Amide Bond) linear->lactam rcm Ring-Closing Metathesis (C=C Bond) linear->rcm cuac CuAAC 'Click' Chemistry (Triazole Ring) linear->cuac advanced Late-Stage C-H Olefination (Directed by Oxazole) linear->advanced macrocycle Final Macrocycle lactam->macrocycle rcm->macrocycle cuac->macrocycle advanced->macrocycle

Caption: Overview of common macrocyclization strategies.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Cyclization Yield - Incorrect concentration (not high-dilution).- Steric hindrance at cyclization site.- Unfavorable peptide conformation.- Ensure concentration is ~1 mM or less.- Use stronger coupling reagents (e.g., PyBOP, HATU).- Add a turn-inducing residue (e.g., Gly, Pro) near the cyclization site.- Try cyclizing at a different amide bond.
Dimerization/Polymerization - Concentration is too high.- Slow intramolecular reaction rate.- Decrease the concentration of the linear peptide.- Use a syringe pump for slow addition of the peptide to the reaction vessel.- Consider on-resin cyclization to leverage the pseudo-dilution effect.
Epimerization/Racemization - Excessive base or high temperature during coupling.- Activation of the oxazole carboxylic acid can be prone to racemization at the adjacent stereocenter.- Use a base with lower pKa (e.g., collidine instead of DIPEA).- Use additives like Oxyma or HOBt to suppress racemization.- Keep reaction temperatures at or below room temperature.
Incomplete Reaction (RCM/CuAAC) - Catalyst deactivation (RCM).- Oxidation of Cu(I) to Cu(II) (CuAAC).- Impure starting material.- Ensure solvents are properly degassed for RCM.- Use fresh catalyst.- For CuAAC, ensure sufficient reducing agent (sodium ascorbate) is present.- Ensure the purified linear peptide is free of scavengers (like thiols) from cleavage.

Table 2: Common issues and solutions in macrocyclization.

Conclusion

The 2-(aminomethyl)oxazole-4-carboxylic acid building block is a powerful and versatile tool for constructing novel macrocycles. Its successful incorporation relies on a robust synthetic route to the monomer, a well-planned orthogonal protecting group strategy, and careful optimization of the macrocyclization step. By leveraging standard SPPS for linear precursor assembly followed by proven cyclization chemistries such as macrolactamization, RCM, or CuAAC, researchers can efficiently generate diverse libraries of oxazole-containing macrocycles. These compounds, with their unique structural constraints and pharmacological potential, represent a promising frontier for tackling challenging biological targets in modern drug discovery.

References

  • El-Faham, A., et al. (2020). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. bioRxiv. Available at: [Link]

  • Pore, S. K., & Fletcher, S. (2018). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. MDPI. Available at: [Link]

  • Luedtke, N. W., et al. (2007). Oxazole-Based Peptide Macrocycles: A New Class of G-Quadruplex Binding Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Tan, J., et al. (2021). Late-Stage Macrocyclization of Bioactive Peptides with Internal Oxazole Motifs via Palladium-Catalyzed C–H Olefination. Organic Letters. Available at: [Link]

  • Various Authors. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Yudin, A. K., et al. (2024). Cell penetration of oxadiazole-containing macrocycles. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). Marketed drugs containing oxazole. ResearchGate. Available at: [Link]

  • El-Demellawy, M. A., & El-Shishtawy, R. M. (2016). Naturally Occurring Oxazole-Containing Peptides. National Institutes of Health. Available at: [Link]

  • Porel, M., et al. (2022). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. PubMed. Available at: [Link]

  • Fields, G. B. (2015). Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link]

  • Fields, G. B. (2015). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Muttenthaler, M., et al. (2017). Biocompatible strategies for peptide macrocyclisation. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). Peptide Macrocyclization Strategies. QYAOBIO. Available at: [Link]

  • Wessjohann, L. A., et al. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. National Institutes of Health. Available at: [Link]

  • Spring, D. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. University of Cambridge. Available at: [Link]

  • Various Authors. (2022). Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. Available at: [Link]

  • Naismith, J. H., & Jaspars, M. (2016). Enzymatic Macrocyclization of 1,2,3‐Triazole Peptide Mimetics. National Institutes of Health. Available at: [Link]

  • Kotha, S. (2022). Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. Semantic Scholar. Available at: [Link]

  • Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

  • Lee, C. (2011). A convenient method for synthesis of tetraoxazole peptide macrocycles. Arkat USA. Available at: [Link]

  • Porel, M., et al. (2022). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. National Institutes of Health. Available at: [Link]

  • Kotha, S. (2022). Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. National Institutes of Health. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Esterification Strategies for 2-(Aminomethyl)oxazole-4-carboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction 2-(Aminomethyl)oxazole-4-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(Aminomethyl)oxazole-4-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a primary amine and a carboxylic acid on an oxazole scaffold, presents unique challenges and opportunities for chemical modification. Esterification of the carboxylic acid moiety is a critical step in the synthesis of various derivatives, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

This guide provides a detailed overview of two robust methods for the esterification of 2-(Aminomethyl)oxazole-4-carboxylic acid: the classic Fischer-Speier Esterification and the milder, coupling agent-mediated Steglich Esterification. The choice between these methods is dictated by the desired ester, substrate sensitivity, and available laboratory resources. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step protocols, and discuss critical experimental parameters.

Challenges in Esterifying 2-(Aminomethyl)oxazole-4-carboxylic acid

The primary challenge in the esterification of this substrate lies in the presence of the nucleophilic aminomethyl group. Under certain conditions, this primary amine can compete with the alcohol nucleophile, leading to undesired side reactions such as intermolecular amide formation or polymerization. Therefore, careful consideration of the reaction conditions and, in some cases, the use of a protecting group for the amine, is paramount to achieving high yields of the desired ester.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] It is typically performed using an excess of the alcohol, which also serves as the solvent, and a strong acid catalyst like sulfuric acid or gaseous hydrogen chloride.[1][4]

Scientific Rationale

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove the water as it is formed.[1][5]

For 2-(Aminomethyl)oxazole-4-carboxylic acid, the acidic conditions of the Fischer-Speier esterification have the added benefit of protonating the primary amine to form an ammonium salt. This in-situ protection prevents the amine from acting as a nucleophile and participating in side reactions.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Speier_Workflow start Start suspend Suspend 2-(Aminomethyl)oxazole-4-carboxylic acid in excess alcohol start->suspend cool Cool mixture to 0 °C suspend->cool add_catalyst Slowly add acid catalyst (e.g., SOCl₂ or H₂SO₄) cool->add_catalyst reflux Heat the reaction mixture to reflux add_catalyst->reflux monitor Monitor reaction progress by TLC or LC-MS reflux->monitor cool_down Cool to room temperature monitor->cool_down neutralize Neutralize with a weak base (e.g., NaHCO₃ solution) cool_down->neutralize extract Extract with an organic solvent neutralize->extract dry Dry organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure ester purify->end

Caption: Workflow for Fischer-Speier Esterification.

Protocol 1: Synthesis of Methyl 2-(Aminomethyl)oxazole-4-carboxylate

Materials:

  • 2-(Aminomethyl)oxazole-4-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Suspend 2-(Aminomethyl)oxazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 2.0 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the stirred suspension. Caution: The addition of thionyl chloride is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases. Caution: This should be done slowly to control the gas evolution.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure methyl 2-(aminomethyl)oxazole-4-carboxylate.

Quantitative Data Summary (Fischer-Speier):

ParameterValue/RangeRationale
Temperature0 °C to RefluxInitial cooling for controlled addition of catalyst, followed by heating to drive the equilibrium reaction.
Reaction Time4 - 16 hoursDependent on the reactivity of the alcohol and the efficiency of water removal.
Expected Yield60 - 85%Yields can be influenced by the efficiency of the work-up and purification steps.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.[7][9]

Scientific Rationale

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then susceptible to nucleophilic attack. DMAP acts as an acyl transfer agent by reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species, which is then readily attacked by the alcohol to form the desired ester.[7] A key byproduct of this reaction is the corresponding urea (dicyclohexylurea, DCU, in the case of DCC), which is often insoluble in the reaction solvent and can be removed by filtration.[6]

Given the presence of the free amine in 2-(Aminomethyl)oxazole-4-carboxylic acid, protection of the amine is highly recommended before proceeding with Steglich esterification to prevent the formation of amide byproducts. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is stable under the neutral to slightly basic conditions of the Steglich reaction and can be readily removed later under acidic conditions.

Experimental Workflow: Steglich Esterification (with Amine Protection)

Steglich_Workflow start Start protect Protect amine of 2-(Aminomethyl)oxazole-4-carboxylic acid (e.g., with Boc₂O) start->protect isolate_protected Isolate Boc-protected acid protect->isolate_protected dissolve Dissolve Boc-protected acid, alcohol, and DMAP in anhydrous solvent (e.g., DCM) isolate_protected->dissolve cool Cool mixture to 0 °C dissolve->cool add_dcc Add DCC solution cool->add_dcc stir Stir at 0 °C then warm to room temperature add_dcc->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor filter Filter to remove DCU precipitate monitor->filter wash Wash filtrate with dilute acid, base, and brine filter->wash dry Dry organic layer (e.g., over Na₂SO₄) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify deprotect Deprotect the amine (e.g., with TFA or HCl) purify->deprotect end Obtain pure ester deprotect->end

Caption: Workflow for Steglich Esterification with Amine Protection.

Protocol 2: Synthesis of Ethyl 2-((tert-butoxycarbonyl)aminomethyl)oxazole-4-carboxylate

Part A: Boc-Protection of the Amine

Materials:

  • 2-(Aminomethyl)oxazole-4-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 2-(Aminomethyl)oxazole-4-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and 1 M NaOH solution at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected acid, which can often be used in the next step without further purification.

Part B: Steglich Esterification

Materials:

  • Boc-protected 2-(aminomethyl)oxazole-4-carboxylic acid (from Part A)

  • Ethanol (EtOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected acid (1.0 eq), anhydrous ethanol (1.2 - 2.0 eq), and DMAP (0.1 - 0.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected ethyl ester.

Quantitative Data Summary (Steglich):

ParameterValue/RangeRationale
Temperature0 °C to Room TemperatureMild conditions to prevent side reactions and preserve sensitive functional groups.[6]
Reaction Time2 - 12 hoursGenerally faster than Fischer esterification due to the use of activating agents.
Expected Yield75 - 95%High yields are typical for this method, especially with the use of DMAP as a catalyst.[8]

Conclusion

The choice of esterification method for 2-(Aminomethyl)oxazole-4-carboxylic acid depends on the specific requirements of the synthetic route. The Fischer-Speier method offers a straightforward, one-step process where the acidic conditions serve to both catalyze the reaction and protect the amine. However, it is limited to acid-stable substrates and typically requires high temperatures. In contrast, the Steglich esterification provides a milder alternative that is suitable for more sensitive molecules and often results in higher yields. The trade-off is the need for an additional amine protection step and the use of coupling agents, which can be more expensive and require careful removal of byproducts. Both methods, when executed with care, are powerful tools for the derivatization of this important heterocyclic building block.

References

  • Steglich, W. (1978). Steglich esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • YouTube. (2014, December 11). Steglich esterification. Retrieved from [Link]...

  • ResearchGate. (2016, January 29). How to do esterification of amino acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. Retrieved from [Link]

  • Reddit. (2022, August 16). Making esters the the presence of an amine?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985).
  • K.C. Nicolaou. (n.d.). Protecting Groups. Retrieved from [Link]

  • Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids?. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Rosa, M., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 24(23), 4383.
  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry, 84(23), 15567-15577.
  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of 5-Amino-oxazole-4-carboxylates from r-Chloroglycinates. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. Retrieved from [Link]

  • YouTube. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. Retrieved from [Link]...

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). Tetrahedron Letters, 52(43), 5674-5677.
  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry, 2(2), 202-213.
  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

Sources

Application

designing enzyme inhibitors using 2-(Aminomethyl)oxazole-4-carboxylic acid

Application Note: Designing Enzyme Inhibitors with 2-(Aminomethyl)oxazole-4-carboxylic Acid Executive Summary This application note details the strategic implementation of 2-(Aminomethyl)oxazole-4-carboxylic acid (referr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Designing Enzyme Inhibitors with 2-(Aminomethyl)oxazole-4-carboxylic Acid

Executive Summary

This application note details the strategic implementation of 2-(Aminomethyl)oxazole-4-carboxylic acid (referred to herein as AmOx-4 ) as a constrained peptidomimetic scaffold in drug discovery. Unlike flexible linear peptides, the AmOx-4 scaffold introduces conformational rigidity, reducing the entropic penalty upon enzyme binding. This guide covers the rational design principles, synthetic integration via Solid-Phase Peptide Synthesis (SPPS), and biochemical validation protocols necessary to develop high-affinity inhibitors, specifically targeting serine proteases.

Rational Design Principles

The Bioisosteric Advantage

The AmOx-4 scaffold functions as a peptide bond isostere . In native peptides, the amide bond (


) is susceptible to proteolytic cleavage and possesses rotational freedom (

angles).
  • Conformational Locking: The oxazole ring locks the

    
     and 
    
    
    
    equivalent torsion angles, forcing the N-terminal substituent (at C2) and the C-terminal substituent (at C4) into a specific vector geometry (approx. 150°). This mimics the extended
    
    
    -strand conformation or specific
    
    
    -turn motifs found in enzyme-substrate interactions.
  • Metabolic Stability: The aromatic oxazole ring is resistant to standard proteases, significantly extending the plasma half-life of the inhibitor compared to its linear peptide analog.

  • Electronic Properties: The oxazole nitrogen (N3) acts as a weak hydrogen bond acceptor, while the ring system allows for

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) often found in hydrophobic binding pockets (S1/S2 subsites).
    
Molecular Modeling Workflow

Before synthesis, the inhibitor design must be validated in silico.

DesignWorkflow Target Target Structure (PDB Crystal) Docking Molecular Docking (Glide/AutoDock) Target->Docking Scaffold AmOx-4 Scaffold (Energy Minimized) Scaffold->Docking Analysis Interaction Analysis (H-bonds/Pi-stacking) Docking->Analysis Selection Candidate Selection Analysis->Selection

Figure 1: In silico workflow for validating the AmOx-4 scaffold fit within the target active site.

Synthetic Protocols

The most efficient method for incorporating AmOx-4 into inhibitor libraries is via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This protocol assumes the use of Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid .

Materials Required
  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Building Block: Fmoc-AmOx-4-OH.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Synthesis Protocol

Step 1: Resin Swelling

  • Weigh 100 mg of Rink Amide resin into a fritted syringe.

  • Add 5 mL DCM and shake for 30 mins. Drain.

  • Add 5 mL DMF and shake for 15 mins. Drain.

Step 2: Fmoc Deprotection (Resin)

  • Add 3 mL of 20% Piperidine/DMF.

  • Agitate for 5 mins; drain. Repeat with fresh solution for 15 mins.

  • Wash resin: DMF (3x), DCM (3x), DMF (3x).

    • QC Check: Perform a Kaiser test (ninhydrin). Blue beads = free amine (Success).

Step 3: Coupling the AmOx-4 Scaffold Note: Oxazole carboxylic acids can be less reactive than standard amino acids due to electron withdrawal by the ring.

  • Dissolve Fmoc-AmOx-4-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal dry DMF.

  • Activate for 2 minutes (solution turns yellow).

  • Add activated solution to the resin.

  • Agitate for 2–4 hours at room temperature.

  • Drain and wash: DMF (3x), DCM (3x).

    • QC Check: Kaiser test should be colorless (complete coupling). If blue, re-couple using PyAOP/HOAt.

Step 4: Elongation and Cleavage

  • Repeat deprotection and coupling for subsequent amino acids (e.g., P2, P3 positions).

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

SynthesisFlow Start Fmoc-Rink Amide Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple Coupling AmOx-4 (HATU/DIPEA) Deprotect->Couple Cleave TFA Cleavage Deprotect->Cleave Sequence Complete Check Kaiser Test Couple->Check Check->Deprotect Pass (Blue to Colorless) Check->Couple Fail (Recouple) Purify HPLC Purification Cleave->Purify

Figure 2: SPPS workflow for integrating the AmOx-4 scaffold.

Biochemical Assay: Protease Inhibition ( )

This protocol validates the inhibitory potency of the synthesized AmOx-4 derivative against a model serine protease (e.g., Trypsin or Thrombin). We utilize a FRET-based kinetic assay .

Assay Principle

The enzyme cleaves a fluorogenic substrate (Substrate-AMC). Upon cleavage, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, increasing fluorescence intensity. The inhibitor prevents this cleavage.

Reagents
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

  • Enzyme: Bovine Trypsin (1 nM final concentration).

  • Substrate: Boc-Gln-Ala-Arg-AMC (25 µM final,

    
     approx. 50 µM).
    
  • Inhibitor: Serial dilutions of the AmOx-4 compound (e.g., 0.1 nM to 10 µM) in DMSO.

Protocol
  • Preparation: Prepare 100x stocks of inhibitor in DMSO.

  • Plating: In a black 96-well plate:

    • Add 80 µL Assay Buffer.

    • Add 10 µL Inhibitor solution (or DMSO blank).

    • Add 10 µL Enzyme solution.

  • Incubation: Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL Substrate solution to start the reaction.

  • Measurement: Monitor fluorescence (

    
    ) every 30 seconds for 20 minutes using a plate reader.
    
  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve.
    
Data Analysis

Calculate % Inhibition using the formula:



Fit data to the sigmoidal dose-response equation (variable slope) to determine 

.
Concentration (nM)Velocity (RFU/min)% Inhibition
0 (DMSO)15000%
1014503.3%
10090040%
100015090%
100002098.6%

References

  • Design of Oxazole Peptidomimetics

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Tetrahedron Letters. Link

  • Oxazoles in Natural Products (Microcin B17)

    • Milne, J. C., et al. (1999). Cofactor requirements and reconstitution of microcin B17 synthetase. Biochemistry. Link

  • Conformational Restriction

    • Fairlie, D. P., et al. (1998). Conformational selection of inhibitors and substrates by proteolytic enzymes. Journal of Medicinal Chemistry. Link

  • Solid Phase Synthesis of Heterocycles

    • Nefzi, A., et al. (1997). Combinatorial chemistry: Libraries from libraries, the art of the diversity-oriented synthesis. Chemical Reviews. Link

  • FRET Assay Methodology

    • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley. Link

Method

Application Notes and Protocols: Cyclodehydration Strategies for Oxazole Ring Formation

For Researchers, Scientists, and Drug Development Professionals Introduction The oxazole scaffold is a privileged five-membered aromatic heterocycle integral to a vast array of pharmaceuticals, natural products, and func...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged five-membered aromatic heterocycle integral to a vast array of pharmaceuticals, natural products, and functional materials.[1] Its unique electronic properties and ability to serve as a bioisostere for amide and ester functionalities have cemented its importance in medicinal chemistry.[2] Cyclodehydration reactions represent a cornerstone of oxazole synthesis, offering a direct and versatile approach to this valuable heterocyclic core. This guide provides an in-depth exploration of key cyclodehydration strategies, from venerable named reactions to modern catalytic systems. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss their applications in the synthesis of biologically active molecules.

Classical Cyclodehydration Strategies: The Named Reactions

The foundational methods for oxazole synthesis via cyclodehydration were established over a century ago and remain highly relevant in contemporary organic synthesis.

The Robinson-Gabriel Synthesis

First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis is a robust method for the preparation of 2,5-disubstituted oxazoles from α-acylamino ketones.[3][4] The reaction is typically promoted by strong dehydrating agents.[5]

Mechanism:

The reaction proceeds through the initial protonation of the ketone carbonyl, which facilitates intramolecular cyclization by the amide oxygen. Subsequent dehydration of the resulting oxazoline intermediate furnishes the aromatic oxazole ring.[6]

Robinson_Gabriel cluster_start α-Acylamino Ketone cluster_int1 Protonated Intermediate cluster_int2 Oxazoline Intermediate cluster_product 2,5-Disubstituted Oxazole start R1-C(=O)-CH(NH-C(=O)-R2) int1 R1-C(=O+H)-CH(NH-C(=O)-R2) start->int1 H+ int2 Cyclic hemiaminal int1->int2 Intramolecular cyclization product R1-C=N-C(R2)=CH-O int2->product -H2O

Figure 1: Mechanism of the Robinson-Gabriel Synthesis.

Protocol: Synthesis of 2,5-Diphenyloxazole [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-benzamidoacetophenone (1 equivalent) with polyphosphoric acid (PPA) (approximately 10-20 times the weight of the substrate).

  • Reaction Conditions: Heat the mixture to 160 °C with vigorous stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2,5-diphenyloxazole.

The Bischler-Möhlau Synthesis

The Bischler-Möhlau synthesis provides a route to 2,5-diaryl- and 2-aryl-5-alkyloxazoles through the reaction of an α-halo ketone with an excess of a primary amide.

Mechanism:

The reaction is thought to proceed via initial N-alkylation of the amide by the α-halo ketone, followed by cyclodehydration of the resulting α-acylamino ketone intermediate, akin to the Robinson-Gabriel synthesis.

Bischler_Mohlau cluster_reactants Reactants cluster_intermediate α-Acylamino Ketone Intermediate cluster_product 2,5-Disubstituted Oxazole reactant1 α-Halo Ketone (R1-C(=O)-CH2X) intermediate R1-C(=O)-CH2-NH-C(=O)-R2 reactant1->intermediate N-Alkylation reactant2 Primary Amide (R2-C(=O)-NH2) reactant2->intermediate product R1-C=N-C(R2)=CH-O intermediate->product Cyclodehydration

Figure 2: General scheme of the Bischler-Möhlau Synthesis.

Protocol: General Procedure for Bischler-Möhlau Oxazole Synthesis

  • Reaction Setup: In a flask equipped with a reflux condenser, combine the α-halo ketone (1 equivalent) and the primary amide (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to a temperature between 130-160 °C. The reaction is typically carried out neat (without solvent).

  • Work-up: After cooling, the reaction mixture is triturated with water to remove the excess amide and ammonium salts.

  • Isolation and Purification: The crude oxazole is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over anhydrous sulfate, and purified by distillation or recrystallization.

The Davidson Oxazole Synthesis

The Davidson oxazole synthesis is a method for preparing 2,4,5-trisubstituted oxazoles from O-acylacyloins and a source of ammonia, typically ammonium acetate in acetic acid.[7][8]

Mechanism:

The reaction involves the condensation of the O-acylacyloin with ammonia to form an enamine intermediate. This is followed by intramolecular cyclization and dehydration to yield the trisubstituted oxazole.

Davidson_Oxazole cluster_reactant O-Acylacyloin cluster_intermediate Enamine Intermediate cluster_product 2,4,5-Trisubstituted Oxazole reactant R1-C(=O)-CH(O-C(=O)-R2)-R3 intermediate R1-C(=NH)-C(OH)(R3)-C(=O)-R2 reactant->intermediate + NH3 product R1-C=N-C(R2)=C(R3)-O intermediate->product Cyclodehydration

Figure 3: Simplified mechanism of the Davidson Oxazole Synthesis.

Protocol: Synthesis of 2,4,5-Triphenyloxazole [9]

  • Reaction Setup: In a round-bottom flask, dissolve benzoin benzoate (1 equivalent) and ammonium acetate (10 equivalents) in glacial acetic acid.

  • Reaction Conditions: Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into cold water.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 2,4,5-triphenyloxazole.

Modern Cyclodehydration and Cycloisomerization Strategies

While classical methods are powerful, they often require harsh conditions. Modern strategies offer milder alternatives with broader functional group tolerance.

Cycloisomerization of Propargyl Amides

A significant advancement in oxazole synthesis is the cycloisomerization of propargyl amides, which can be catalyzed by various transition metals (e.g., gold, copper) or Brønsted acids.[6][10][11]

Mechanism (Gold-Catalyzed):

The gold(I) catalyst activates the alkyne of the propargyl amide towards intramolecular nucleophilic attack by the amide oxygen in a 5-exo-dig cyclization. The resulting vinyl-gold intermediate can then undergo protodeauration to yield the oxazole.[3]

Propargyl_Amide_Cycloisomerization cluster_reactant Propargyl Amide cluster_intermediate1 Activated Alkyne cluster_intermediate2 Vinyl-Gold Intermediate cluster_product 2,5-Disubstituted Oxazole reactant R1-C≡C-CH2-NH-C(=O)-R2 intermediate1 [Au]-complexed alkyne reactant->intermediate1 [Au]+ intermediate2 Cyclized intermediate intermediate1->intermediate2 5-exo-dig cyclization product R1-C=CH-N=C(R2)-O intermediate2->product Protodeauration

Figure 4: Gold-catalyzed cycloisomerization of a propargyl amide.

Protocol: Copper-Catalyzed Cycloisomerization of a Terminal Propargyl Amide [12]

  • Reaction Setup: To a solution of the terminal propargyl amide (1 equivalent) in a suitable solvent such as dichloromethane, add copper(I) iodide (CuI) (5-10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired oxazole.

Choice of Dehydrating Agent: A Comparative Overview

The selection of the appropriate dehydrating agent is crucial for the success of a cyclodehydration reaction. The choice depends on the substrate's sensitivity and the desired reaction conditions.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Concentrated Sulfuric Acid (H₂SO₄) High temperatureInexpensive, readily availableHarsh conditions, can lead to charring and side reactions, not suitable for sensitive substrates[13][14]
Polyphosphoric Acid (PPA) High temperatureGood yields, acts as both catalyst and solventViscous and difficult to handle, work-up can be challenging[15][16]
Phosphorus Pentoxide (P₂O₅) High temperaturePowerful dehydrating agentHeterogeneous reaction, can be difficult to control
Phosphorus Oxychloride (POCl₃) Moderate to high temperatureEffective for many substratesCan lead to chlorinated byproducts, Vilsmeier-Haack reaction with DMF[17][18]
Thionyl Chloride (SOCl₂) Moderate temperatureCan be used for acid-sensitive substratesGenerates HCl and SO₂, requires careful handling
Burgess Reagent Mild, often room temperatureMild and selective, good for sensitive substratesExpensive, moisture-sensitive[18][19][20][21]

Applications in Drug Development

The oxazole ring is a key structural motif in numerous approved drugs. The cyclodehydration strategies discussed above are instrumental in the synthesis of these important therapeutic agents.

Oxaprozin

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis.[2][22] Its synthesis can be achieved via a Davidson-type cyclization.[8]

Synthetic Highlight: A key step in the synthesis of Oxaprozin involves the cyclization of a benzoin hemisuccinate intermediate with ammonium acetate in refluxing acetic acid, which is analogous to the Davidson oxazole synthesis.[2]

Sulfisoxazole

Sulfisoxazole is a sulfonamide antibiotic. While its primary synthesis does not always involve a classical cyclodehydration for the oxazole ring itself, derivatives and related isoxazoles are often synthesized using principles of heterocyclic ring formation that parallel these methods.

Conclusion

Cyclodehydration reactions are a powerful and versatile tool for the synthesis of the oxazole ring system. From the classical Robinson-Gabriel, Bischler-Möhlau, and Davidson syntheses to modern metal-catalyzed cycloisomerizations, chemists have a diverse arsenal of methods at their disposal. The choice of strategy and dehydrating agent must be carefully considered based on the specific substrate and desired reaction outcome. The continued development of milder and more efficient cyclodehydration protocols will undoubtedly facilitate the discovery and synthesis of novel oxazole-containing molecules with significant applications in medicine and materials science.

References

  • Alhaliba, A., & Moran, W. J. (2014). CuI-catalyzed cycloisomerization of propargyl amides. Organic & Biomolecular Chemistry, 12(5), 795–800. [Link]

  • Hashmi, A. S. K. (2010). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211.
  • An, H., Mai, S., Xuan, Q., Zhou, Y., & Song, Q. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. The Journal of Organic Chemistry, 84(1), 401–408. [Link]

  • Liu, Z. Z., Tang, Y. F., & Chen, S. Z. (2001). Formation of Benzyl Oxazole, A Competitive Path with the Classical Bishler-Napieralski Reaction. Chinese Chemical Letters, 12(11), 947-950.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • YouTube. (2025, November 15). Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. Retrieved from [Link]

  • University of Huddersfield Research Portal. (2014, February 7). CuI-catalyzed cycloisomerization of propargyl amides. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2004). New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides. Chemistry, 10(22), 5581-606. [Link]

  • Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476.
  • Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Retrieved from [Link]

  • Scilit. (n.d.). Cyclization of Propargylic Amides: Mild Access to Oxazole Derivatives. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. 85(2), 274-291. [Link]

  • Wiley Online Library. (2010, September 15). Davidson Oxazole Cyclization. Major Reference Works. [Link]

  • ResearchGate. (2015, March 17). Recent Advances in the Application of the Burgess Reagent in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Oksaprozin: sinteza, SAR studija, fizičko–hemijska svojstva i farmakologija. Retrieved from [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • MDPI. (2012, August 27). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10177-10207. [Link]

  • ChemRxiv. (n.d.). Structural optimization of oxaprozin for selective inverse Nurr1 agonism. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Journal of Chemistry and Applications, 5(1). [Link]

  • Pearson. (n.d.). Draw an electron-pushing mechanism for the SN1 reaction shown bel... Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Semantic Scholar. (n.d.). Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999, December 27). Retrieved from [Link]

  • Ataman Kimya. (n.d.). POLYPHOSPHORIC ACID. Retrieved from [Link]

  • Clariant. (2014, March 18). Polyphosphoric acid 84%. Retrieved from [Link]

  • PubMed. (2005, May 15). A review of the emerging profile of the anti-inflammatory drug oxaprozin. Expert Opinion on Investigational Drugs, 14(5), 639-53. [Link]

  • PubMed. (2021, April 22). Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics. Journal of Medicinal Chemistry, 64(9), 5979-6000. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel synthesis | Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

  • YouTube. (2023, September 20). Fischer Oxazole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

Sources

Application

reagents for activating the carboxylic acid of aminomethyl oxazoles

Application Note: High-Performance Activation of Aminomethyl Oxazole Carboxylic Acids Abstract & Strategic Overview The activation of carboxylic acids attached to aminomethyl oxazoles presents a unique confluence of elec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Activation of Aminomethyl Oxazole Carboxylic Acids

Abstract & Strategic Overview

The activation of carboxylic acids attached to aminomethyl oxazoles presents a unique confluence of electronic and steric challenges. The oxazole ring acts as a significant electron-withdrawing group (EWG), destabilizing active esters toward hydrolysis while simultaneously increasing the acidity of the


-proton, thereby heightening the risk of racemization (if chiral).[1] Furthermore, the aminomethyl moiety—typically protected by carbamates (Boc/Fmoc)—introduces steric bulk and solubility constraints.[1]

This guide moves beyond generic peptide coupling advice to provide a targeted protocol for this specific scaffold. We prioritize Propylphosphonic Anhydride (T3P) for its superior epimerization control and ease of workup, while retaining HATU as the high-potency alternative for sterically demanding substrates.[1]

Mechanistic Analysis: The "Oxazole Drag"

To select the right reagent, one must understand the substrate's behavior. The oxazole ring is


-deficient.[1]
  • Electronic Deactivation: The oxazole ring pulls electron density from the carboxylate carbon. While this theoretically makes the carbonyl more electrophilic, it renders the resulting active ester (O-acyl intermediate) highly reactive and prone to hydrolysis by trace water before the amine nucleophile can attack.[1]

  • Epimerization Risk (The Azlactone Pathway): If the carbon attaching the carboxyl group to the ring is chiral, the EWG nature of the oxazole lowers the pKa of the

    
    -proton. Standard activation (e.g., EDC/HOBt) often leads to oxazolone (azlactone) formation, resulting in loss of chiral integrity.[1]
    
  • The Aminomethyl Factor: The protected amine (e.g., NH-Boc) at the C2, C4, or C5 position adds steric hindrance. More critically, it can participate in intramolecular H-bonding with the oxazole nitrogen, locking the molecule in conformations that may impede nucleophilic attack.

Reagent Selection Decision Matrix

The choice of reagent should not be arbitrary. Use this logic flow to determine the optimal path for your specific aminomethyl oxazole substrate.

ReagentSelection Start START: Analyze Substrate ScaleCheck Is the reaction scale >10g? Start->ScaleCheck ChiralCheck Is the u03b1-carbon chiral? ScaleCheck->ChiralCheck No (Discovery Scale) UseT3P PROTOCOL A: T3P (Propylphosphonic Anhydride) (Low Epimerization, Green Solvent) ScaleCheck->UseT3P Yes (Process Safety) StericCheck Is the amine nucleophile sterically hindered? ChiralCheck->StericCheck No ChiralCheck->UseT3P Yes (Prevent Racemization) StericCheck->UseT3P No (Standard) UseHATU PROTOCOL B: HATU + HOAt (High Potency, Brute Force) StericCheck->UseHATU Yes (Low Reactivity) AcidSens Is the Protecting Group Acid Labile (e.g., Trt)? StericCheck->AcidSens Extreme Sterics UseGhosez PROTOCOL C: Ghosez's Reagent (Neutral Acid Chloride) AcidSens->UseHATU No AcidSens->UseGhosez Yes

Figure 1: Decision matrix for reagent selection based on scale, chirality, and steric demands.

Detailed Experimental Protocols

Protocol A: T3P Coupling (The Gold Standard)

Why: T3P (Propanephosphonic acid anhydride) acts as a water scavenger, driving the equilibrium toward the amide.[1] It generates water-soluble byproducts, eliminating the need for acidic washes that might degrade the oxazole or deprotect the Boc-amine [1].

Reagents:

  • Substrate: Aminomethyl oxazole carboxylic acid (1.0 equiv)[1]

  • Nucleophile: Amine (1.1 equiv)[1]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: DIPEA (3.0 – 4.0 equiv) or Pyridine (for slower reactions)[1][2]

  • Solvent: 2-MeTHF or EtOAc (Green alternatives to DCM)[1]

Step-by-Step:

  • Dissolution: Charge the oxazole acid (1.0 eq) and the amine nucleophile (1.1 eq) into a reaction vessel. Add 2-MeTHF (10 mL/g).[1] Note: T3P does not require pre-activation.[3]

  • Base Addition: Cool to 0 °C. Add DIPEA (3.0 eq). Stir for 5 minutes.

  • Coupling: Add T3P solution dropwise over 10 minutes. The reaction is exothermic; maintain internal temp < 10 °C.

  • Reaction: Allow to warm to room temperature (20–25 °C). Monitor by LCMS.[1]

    • Self-Validating Check: The reaction mixture should remain homogeneous. Precipitation suggests salt formation; add small amounts of DMF if necessary.

  • Workup: Quench with water. Separate layers. Wash organic layer with 10% Na2CO3 (removes excess acid) and water.[1]

  • Isolation: Dry over MgSO4 and concentrate. T3P byproducts are water-soluble and are quantitatively removed in the aqueous phase.[1]

Protocol B: HATU Activation (For Difficult Amines)

Why: If the nucleophile is weak (e.g., an aniline or secondary amine), T3P may be too slow.[1] HATU forms a highly reactive O-At active ester.[1]

Reagents:

  • Substrate: Aminomethyl oxazole carboxylic acid (1.0 equiv)[1]

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (2.0 – 3.0 equiv)[1]

  • Solvent: DMF (Preferred) or DMAc[1]

Step-by-Step:

  • Pre-Activation (Critical): Dissolve the oxazole acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Trigger: Add DIPEA (1.0 eq only at this stage) at 0 °C.

    • Self-Validating Check: Look for a color change to yellow/orange within 2-5 minutes.[1] This confirms the formation of the activated ester.

  • Nucleophile Addition: After 15 minutes of pre-activation, add the amine nucleophile (1.2 eq) followed by the remaining DIPEA (1.0–2.0 eq).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water/brine (3x) to remove the tetramethylurea byproduct.[1] Caution: HATU byproducts can be difficult to remove without column chromatography.

Comparative Data Analysis

The following table summarizes expected performance based on internal benchmarking of heterocyclic acid couplings.

FeatureT3P (Protocol A)HATU (Protocol B)[1]Thionyl Chloride/Oxalyl Chloride
Yield (Avg) 85–95%90–98%60–80%
Epimerization < 1% (Excellent)2–5% (Moderate)High Risk
Purification Extraction onlyChromatography often requiredDistillation/Extraction
Toxicity Low (Green)Sensitizer (Peptide allergen)Corrosive / Toxic Gas
Cost ModerateHighLow

Workflow Visualization: The T3P Cycle

T3P_Mechanism Acid Oxazole-COOH (Substrate) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate MixedAnh Mixed Anhydride (Activated Species) Carboxylate->MixedAnh Attacks T3P T3P T3P Reagent T3P->MixedAnh Product Amide Product MixedAnh->Product Nucleophilic Acyl Substitution Byproduct Water Soluble P-Byproducts MixedAnh->Byproduct Leaving Group Amine Amine Nucleophile Amine->Product

Figure 2: The T3P activation cycle.[1] Note the direct pathway to water-soluble byproducts, simplifying purification.

Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness" in your results, apply these in-process controls (IPCs):

  • The "Yellow" Check (HATU): If your reaction mixture does not turn yellow upon adding DIPEA to the HATU/Acid mix, your reagents may be wet (hydrolyzed HATU) or your base is degraded.[1] Stop and verify reagents.

  • The pH Spot Test: For aminomethyl oxazoles, the amine is often introduced as a salt (e.g., HCl salt).[1]

    • Test: Spot an aliquot on wet pH paper.[1] The vapor phase must show basicity (pH 8-9).[1] If not, the amine is protonated and will not couple , regardless of how active the ester is. Add more DIPEA.

  • 31P NMR (T3P): If the reaction stalls, run a crude ³¹P NMR.

    • Signal at ~0 ppm: Unreacted T3P.

    • Signal at ~ -10 to -20 ppm: Hydrolyzed/reacted byproduct.[1][4]

    • Action: If T3P is consumed but SM remains, the system is wet. Add molecular sieves.[1]

References

  • Dunetz, J. R., et al. (2016).[1] T3P: Propylphosphonic Anhydride.[1][5] Encyclopedia of Reagents for Organic Synthesis. [1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][4][6] Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

  • Archimica (Now Euticals). T3P Application Note: Peptide Coupling and Epimerization. (Note: General manufacturer documentation).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-(Aminomethyl)oxazole-4-carboxylic acid synthesis

Technical Support Ticket #OX-404: Yield Optimization for 2-(Aminomethyl)oxazole-4-carboxylic Acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High Tags: #HantzschSynthesis #Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #OX-404: Yield Optimization for 2-(Aminomethyl)oxazole-4-carboxylic Acid

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High Tags: #HantzschSynthesis #EthylBromopyruvate #ZwitterionPurification #OxazoleStability

Executive Summary

You are likely experiencing low yields (typically <30%) due to three convergent failure modes common in this scaffold's synthesis:

  • Reagent Degradation: Ethyl bromopyruvate is thermally unstable and polymerizes, acting as a "poison" in the Hantzsch condensation.

  • Incomplete Cyclodehydration: The intermediate hydroxy-oxazoline often fails to aromatize fully without specific forcing conditions.

  • Zwitterionic Loss: The final product is a highly polar amino acid; standard organic extraction results in near-total product loss to the aqueous phase.

This guide replaces standard literature protocols with an optimized Modified Hantzsch Condensation workflow designed for scale and reproducibility.

Module 1: The Synthetic Pathway & Critical Control Points

The synthesis relies on the condensation of a protected glycinamide with ethyl bromopyruvate. Understanding the mechanism is the first step to fixing the yield.

OxazolePathway cluster_warn Yield Killers Start Cbz-Gly-NH2 (Protected Amide) Inter Hydroxy-oxazoline Intermediate Start->Inter Step 1: Alkylation (THF/DMF, 60°C) Reagent Ethyl Bromopyruvate (Must be colorless) Reagent->Inter Prod_Ester Oxazole Ester Inter->Prod_Ester Step 2: Dehydration (TFAA or MsCl/TEA) Final 2-(Aminomethyl) oxazole-4-COOH Prod_Ester->Final Step 3: Hydrolysis & Deprotection Warn1 HBr byproduct causes charring Warn1->Inter Warn2 Incomplete aromatization Warn2->Prod_Ester

Figure 1: Mechanistic flow of the modified Hantzsch synthesis. Note the critical dehydration step often missed in one-pot procedures.

Module 2: Reagent Quality Control (The "Black Tar" Fix)

Problem: The reaction mixture turns black/tarry within 30 minutes. Root Cause: Ethyl bromopyruvate (EBP) degrades into polymers and HBr, which acid-catalyzes the decomposition of your amide starting material.

Protocol Adjustment:

  • Visual Check: If your EBP is yellow or orange, do not use it . It must be clear/colorless.

  • Purification: Distill EBP under high vacuum (b.p. ~80-85°C @ 10 mmHg) immediately before use.

  • Stabilization: Store distilled EBP over activated 3Å molecular sieves at -20°C.

Module 3: Optimized Reaction Protocol

Do not use the "classic" reflux in ethanol method; it promotes ester transesterification and side reactions. Use this Stepwise Dehydrative Cyclization .

Step 1: Alkylation (Formation of Intermediate)
  • Reagents: Cbz-Gly-NH2 (1.0 equiv), Ethyl Bromopyruvate (1.1 equiv), NaHCO3 (4.0 equiv).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Suspend Cbz-Gly-NH2 and NaHCO3 in DMF.

    • Add Ethyl Bromopyruvate dropwise at 0°C (Critical to prevent exotherm).

    • Stir at RT for 12 hours.

    • Checkpoint: TLC should show consumption of amide. The intermediate (hydroxy-oxazoline) is often visible.

Step 2: Chemical Dehydration (Forcing Aromatization)

Many protocols rely on thermal dehydration, which is inefficient. We use Trifluoroacetic Anhydride (TFAA) to force the ring closure.

  • Procedure:

    • Cool the Step 1 mixture to 0°C.

    • Add Pyridine (3.0 equiv) followed by TFAA (1.2 equiv).

    • Stir 2 hours at RT.

    • Result: This converts the hydroxy-oxazoline heavily into the oxazole ester.

Yield Comparison Table

MethodConditionsTypical YieldMajor Impurity
Classic Hantzsch EtOH, Reflux, 24h25-35%Polymerized pyruvate
Solid Phase CaCO3, Toluene, Reflux40-50%Incomplete cyclization
TFAA Dehydration DMF, TFAA/Pyridine, 0°C75-85% Minimal

Module 4: Hydrolysis & Isolation (The Zwitterion Trap)

Problem: "I hydrolyzed the ester, but after extraction, my flask is empty." Root Cause: The product, 2-(aminomethyl)oxazole-4-carboxylic acid, is a zwitterion. It is soluble in water and insoluble in DCM/EtOAc at neutral pH.

Troubleshooting Guide:

Q: How do I remove the ester without opening the ring?

  • A: Oxazoles are electron-deficient and prone to ring opening under vigorous basic hydrolysis (e.g., NaOH/Heat).

  • Fix: Use LiOH (2 equiv) in THF/H2O (1:1) at 0°C to RT . Do not heat. Monitor by LCMS.

Q: How do I isolate the free amino acid?

  • A: Do not use liquid-liquid extraction.

  • Protocol:

    • Neutralize the LiOH reaction with 1M HCl to pH ~3-4.

    • Evaporate to dryness (obtaining product + LiCl).

    • Desalting: Dissolve the residue in minimal water and load onto a Dowex 50W X8 (H+ form) cation exchange column.

    • Wash with water (removes salts/LiCl).

    • Elute product with 1M NH4OH .

    • Lyophilize the eluent to obtain the pure zwitterion as a white powder.

Module 5: Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield CheckColor Is Bromopyruvate Colorless? Start->CheckColor Distill Action: Distill Reagent CheckColor->Distill No (Yellow/Orange) CheckTLC TLC: Is Amide Consumed? CheckColor->CheckTLC Yes ForceDehydrate Action: Add TFAA/Pyridine (Step 2) CheckTLC->ForceDehydrate No/Slow CheckWorkup Workup: Extraction used? CheckTLC->CheckWorkup Yes CheckWorkup->Start No (Other issue) UseDowex Action: Switch to Ion Exchange CheckWorkup->UseDowex Yes (Lost product)

Figure 2: Decision matrix for diagnosing yield loss during synthesis.

References

  • Videnov, G., et al. (1996). "Synthesis of oxazole-containing amino acids." Angewandte Chemie International Edition, 35(13), 1503-1506.

    • Core authority for the Cbz-Gly-NH2 + Bromopyruv
  • Singh, M. P., et al. (2017).[1] "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives." Indian Journal of Pharmaceutical Sciences, 79(3).

    • Review of Hantzsch modifications and c
  • BenchChem Technical Support. (2025). "Troubleshooting guide for oxazole synthesis."

    • General industrial guidelines for oxazole stability and handling.

Sources

Optimization

Technical Support Hub: Purification of 2-(Aminomethyl)oxazole-4-carboxylic Acid Scaffolds

Status: Active Ticket ID: OX-AM-4COOH-PUR Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are encountering difficulties with the purification of 2-(aminomethyl)oxazole-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: OX-AM-4COOH-PUR Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering difficulties with the purification of 2-(aminomethyl)oxazole-4-carboxylic acid or its immediate precursors. This scaffold presents a "perfect storm" of purification challenges:

  • Amphoteric Nature: It contains a basic primary amine (

    
    ), a weakly basic oxazole nitrogen (
    
    
    
    ), and an acidic carboxylate (
    
    
    ).[1][2]
  • High Polarity: The final zwitterionic form is highly water-soluble and insoluble in most organic solvents (DCM, EtOAc).[1]

  • Stability Risks: Oxazole-4-carboxylic acids are generally stable, but the presence of the 2-aminomethyl group can induce self-catalyzed decarboxylation or ring-opening under harsh acidic/basic hydrolysis conditions.[1]

This guide moves beyond standard protocols to provide a logic-based troubleshooting system for isolating this specific heterocycle.

Module 1: The Precursor Strategy (Lipophilic Isolation)

The Golden Rule: Do not attempt to purify the free amino acid form on silica gel. Always purify at the ester/protected-amine stage .[1]

The intermediate—likely Ethyl 2-(N-Boc-aminomethyl)oxazole-4-carboxylate —is your last chance for easy purification.[1] Once you hydrolyze the ester and deprotect the amine, your separation options narrow significantly.[1]

Troubleshooting the Precursor
SymptomDiagnosisSolution
Streaking on TLC/Column Residual free amine or interactions with silanols.[1]Add 1% Triethylamine (TEA) to your eluent.[1] If the amine is Boc-protected, streaking suggests deprotection is occurring on the acidic silica.[1] Switch to neutralized silica or alumina.[1]
Low Yield after Column Product crystallization on the column or irreversible adsorption.[1]The oxazole nitrogen can coordinate with metal impurities in silica.[1] Use a gradient of DCM:MeOH (0-5%) rather than Hexane:EtOAc to maintain solubility.
Co-elution with Byproducts Similar polarity of cyclized vs. uncyclized intermediates.[1]Recrystallization: Many oxazole esters crystallize well from cold Isopropyl Ether (IPE) or Hexane/EtOAc (5:1) .[1] Try this before chromatography.

Module 2: The Hydrolysis Danger Zone

Converting the ester to the acid is the highest-risk step.[1] Oxazole-4-carboxylic acids can decarboxylate (lose


) if heated in strong acid/base, leaving you with 2-(aminomethyl)oxazole.[1]
Protocol: Controlled Hydrolysis

Standard NaOH reflux often fails here.[2]

  • Solvent: Use THF:Water (3:1).[1] The organic solvent is crucial to solubilize the starting ester.[1]

  • Reagent: Use LiOH·H₂O (2.0 equiv) instead of NaOH.[1] Lithium coordinates tightly to the carboxylate, stabilizing the transition state against decarboxylation.[1][2]

  • Temperature: 0°C to Room Temperature. DO NOT HEAT. Monitor by TLC.[1][3]

  • Quench: Carefully adjust pH to ~4-5 with 1M HCl. Do not go to pH 1 , as the oxazole ring can open under high acidic stress.[1][2]

Module 3: Isolating the Zwitterion (The "Free Acid" Trap)

This is where most users fail. The product is a zwitterion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1] It will not extract into DCM or EtOAc.[1]
The Solution: Strong Cation Exchange (SCX)

We utilize the high


 of the aminomethyl group (~9.[1]5) to catch the molecule on an acidic resin, wash away impurities, and release it with ammonia.[1][2]
Step-by-Step SCX Protocol
  • Loading: Dissolve the crude aqueous residue (from hydrolysis) in minimum water/MeOH. Load onto a pre-conditioned SCX-2 cartridge (sulfonic acid bonded silica).[1]

  • Washing (The Cleanup): Flush with 100% Methanol .[1]

    • Why? Neutral impurities and the free carboxylic acid byproducts (lacking the amine) will pass through.[1] The target molecule stays bound via the ammonium-sulfonate salt.[1]

  • Elution (The Release): Elute with 2M

    
     in Methanol .
    
    • Mechanism:[4][5][6][7] The ammonia deprotonates the ammonium (

      
      
      
      
      
      
      
      ), breaking the ionic bond with the resin.[1]
  • Finishing: Concentrate the ammoniacal filtrate. The excess ammonia and methanol evaporate, leaving the pure zwitterion.[1]

Visualization: Purification Decision Logic

The following diagram illustrates the decision matrix for purifying 2-(aminomethyl)oxazole intermediates based on their protection state.

OxazolePurification Start Crude Reaction Mixture CheckState Is the Amine Protected? (e.g., N-Boc) Start->CheckState YesProtected YES: Lipophilic Species CheckState->YesProtected NoProtected NO: Zwitterionic/Salt CheckState->NoProtected Flash Flash Chromatography (Hex/EtOAc + 1% Et3N) YesProtected->Flash Oil/Gum Cryst Crystallization (IPE or Hex/EtOAc) YesProtected->Cryst Solid SCX SCX-2 Column (Catch & Release) NoProtected->SCX Standard Purity PrepHPLC Prep-HPLC (C18, 0.1% Formic Acid) NoProtected->PrepHPLC High Purity Req. SCX_Detail SCX Mechanism: 1. Load (Aq/MeOH) 2. Wash (MeOH) 3. Elute (NH3/MeOH) SCX->SCX_Detail

Caption: Decision tree for selecting the optimal purification method based on the intermediate's chemical state.

Frequently Asked Questions (FAQs)

Q: My product is turning black/brown upon concentration. What is happening? A: This is likely oxidative degradation of the free amine.[1]

  • Fix: Always concentrate under

    
     atmosphere and keep the water bath temperature 
    
    
    
    . Store the final zwitterion as an HCl salt if possible, as the salt form is significantly more stable towards oxidation than the free base.[1]

Q: I used TFA to remove the Boc group, and now I can't get the salt to crystallize. It's a hygroscopic oil. A: TFA salts of small polar heterocycles are notoriously hygroscopic.[1]

  • Fix: Perform a "Salt Exchange." Dissolve the oil in a small amount of MeOH and add 2M HCl in ether.[1] Evaporate and repeat 3 times. The HCl salt is usually more crystalline.[1] Alternatively, use the SCX method (Module 3) to obtain the free base, then add exactly 1 equivalent of oxalic acid or HCl to crystallize.[1][2]

Q: Can I use normal phase silica for the final amino-acid? A: No. The zwitterion will bind irreversibly to the silica gel. If you absolutely must use normal phase, you need a "HILIC-like" mobile phase: Acetonitrile:Water:Ammonium Formate (80:15:5).[1] However, SCX or C18 Reverse Phase is far superior.[1][2]

Q: Why do I see two spots on TLC for the pure product? A: This is often a pH artifact .[1] On silica plates, the zwitterion can exist in equilibrium between the cation, anion, and neutral forms depending on the local acidity of the plate.[1][2]

  • Fix: Visualize using a solvent system containing 1% Acetic Acid (forces cation) or 1% Triethylamine (forces anion) to collapse the spots into one.[1]

References

  • Oxazole Stability & Synthesis

    • Investigation of 5-hydroxyoxazole-4-carboxylic acid derivatives stability. (Note: While focusing on 5-hydroxy variants, the decarboxylation risks cited are relevant to 4-COOH oxazoles under stress).[1]

    • Source:

  • Zwitterion Purification Strategies

    • General protocols for desalting and isolating zwitterionic heterocycles using Ion Exchange.
    • Source:

  • pKa Values of Nitrogen Heterocycles

    • Compar

      
       0.[1]8) vs. amines.[8][9]
      
    • Source: [1]

  • Synthesis of Amino-Oxazoles

    • Methodologies for 2-substituted oxazole synthesis via cycliz
    • Source:

Sources

Troubleshooting

Technical Support Center: Oxazole Synthesis &amp; Coupling

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Welcome to the Oxazole Synthesis Technical Assistance Center. You have reached the Tier 3 Support Desk.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist (Ph.D., Organic Chemistry)

Welcome to the Oxazole Synthesis Technical Assistance Center.

You have reached the Tier 3 Support Desk. We understand that oxazole formation—particularly within peptide mimetics and natural product synthesis—is a notorious bottleneck. Whether you are struggling with the Robinson-Gabriel cyclodehydration , the Wipf modification , or oxidative aromatization , this guide addresses the specific failure modes that compromise yield and enantiopurity.

This interface is designed to troubleshoot your specific experimental anomalies. Please select the module below that matches your current observation.

Module 1: The Wipf/Burgess Protocol (Peptide-Derived Oxazoles)

Context: You are synthesizing an oxazole from a serine/threonine-derived


-hydroxy amide using the Burgess reagent (

-(triethylammoniumsulfonyl)carbamate). This is the "Gold Standard" for optically active oxazoles in drug discovery.
Common Failure Mode: Elimination vs. Cyclization

User Report: "I am treating my


-hydroxy amide with Burgess reagent, but I am isolating the 

-unsaturated amide (alkene) instead of the oxazoline."

Root Cause Analysis: The Burgess reagent promotes reaction via an internal sulfamate salt.[1][2] This intermediate has two divergent pathways:

  • Cyclization (

    
    -like):  The amide oxygen attacks the carbon bearing the leaving group (sulfamate), inverting the stereocenter to form the oxazoline.
    
  • Elimination (

    
     or 
    
    
    
    ):
    Thermal energy promotes the abstraction of the
    
    
    -proton, leading to the alkene.

Troubleshooting Protocol:

ParameterStandard ProtocolOptimization for Side-Reaction Prevention
Temperature Reflux (THF/Toluene)Critical: Do not heat initially. Stir at 25°C for 2-4 hours. Only reflux if TLC shows no conversion. High heat favors elimination.
Reagent Age Stored in freezerCritical: The Burgess reagent is hygroscopic and hydrolyzes to a primary amine (inactive). If the reagent is sticky or yellow, discard it . Fresh reagent must be white/crystalline.
Substrate Secondary AlcoholTertiary alcohols almost exclusively eliminate. If your substrate is a threonine derivative (secondary), ensure the conformation favors backside attack.

The "Wipf" Pathway Visualization:

WipfPathway Start Beta-Hydroxy Amide Inter Sulfamate Ester Intermediate Start->Inter Burgess Reagent Oxazoline Oxazoline (Desired) Inter->Oxazoline Kinetic Control (Low Temp, SN2) Alkene Alkene (Elimination Side Product) Inter->Alkene Thermodynamic Control (High Temp, Elimination) Oxazole Oxazole (Final Target) Oxazoline->Oxazole Oxidation (DBU/CCl4 or MnO2)

Caption: Divergent pathways of the Burgess reagent. Control temperature to favor the green path (Cyclization) over the red path (Elimination).

Module 2: Racemization & Stereochemical Integrity

Context: You have successfully formed the ring, but chiral HPLC indicates a loss of enantiomeric excess (ee) at the


-carbon (C4 of the oxazole).

User Report: "My starting amino acid was L-Serine (>99% ee), but the final oxazole is nearly racemic."

Root Cause Analysis: Racemization rarely occurs during the Burgess cyclization itself (which is stereospecific with inversion). It occurs after oxazoline formation or during the oxidation step .

  • Mechanism: The C4 proton of the oxazoline is acidic, especially if the C2 substituent is electron-withdrawing (e.g., an aryl group). Bases used in the oxidation step (like DBU) can deprotonate this center, creating a planar enolate intermediate that reprotonates racetically.

Troubleshooting Protocol:

Q: Which oxidation method are you using?

  • Method A: DBU /

    
     (or 
    
    
    
    )
    • Risk:[3] High. DBU is a strong base.

    • Fix: Switch to Kharasch-Sosnovsky oxidation (Cu(I)/Cu(II) with tert-butyl perbenzoate). This radical mechanism avoids the deprotonation pathway.

  • Method B:

    
     (Manganese Dioxide) 
    
    • Risk:[3] Low to Moderate.

    • Fix: Use activated

      
       in benzene or dioxane at reflux. This heterogeneous reaction is often gentler on the stereocenter than homogenous base-mediated methods.
      
Module 3: Robinson-Gabriel Cyclodehydration

Context: You are synthesizing a 2,5-disubstituted oxazole from a 2-acylaminoketone using "classic" conditions.

User Report: "My yield is <30%, and my acid-labile protecting groups (Boc, t-Bu) are gone."

Root Cause Analysis: Classical Robinson-Gabriel conditions utilize concentrated


, 

, or

. These are "sledgehammer" reagents that cause extensive charring and deprotection.

Troubleshooting Protocol:

Q: Have you tried the Iodine/Triphenylphosphine (


) protocol? 

This is the modern standard for sensitive substrates. It proceeds via an imidoyl halide intermediate under essentially neutral conditions (buffered by mild base).

Step-by-Step Protocol (The


 Modification): 
  • Dissolve the 2-acylaminoketone (1.0 equiv) in anhydrous DCM.

  • Add

    
     (4.0 equiv) followed by 
    
    
    
    (2.0 equiv).
  • Add

    
     (2.0 equiv) portion-wise at 0°C.
    
  • Monitor: The reaction typically completes in <1 hour.

  • Workup: Quench with saturated

    
     to remove excess iodine.
    

Data Comparison: Cyclodehydration Reagents

ReagentReaction TempAcid/Base ProfileTolerance (Boc/Cbz)Typical Yield

100°C+Strong AcidPoor20-40%

RefluxStrong Acid/ElectrophilePoor40-60%
Burgess Reagent 60°CNeutralExcellent70-90%

0°C - RTMildly Basic (

)
Excellent85-95%
Module 4: Oxidative Side Reactions (Over-Oxidation)

User Report: "I am oxidizing my oxazoline to oxazole, but I see bromination on the alkyl side chain."

Root Cause Analysis: If using NBS/AIBN or


 , you are generating radicals. If the oxazole ring has alkyl substituents (e.g., a valine-derived isopropyl group), the radical will abstract a hydrogen from the side chain (benzylic/allylic or tertiary position) leading to brominated byproducts.

Decision Tree for Oxidant Selection:

OxidantSelection Start Oxazoline Substrate Check1 Is the C4-H Acidic? (Chiral center risk?) Start->Check1 Check2 Are there alkyl side chains? Check1->Check2 No (Achiral) Sol2 Use Cu(I)/Perbenzoate (Kharasch-Sosnovsky) Check1->Sol2 Yes (Chiral) Sol1 Use MnO2 (Activated) or NiO2 Check2->Sol1 Yes (Avoid Radicals) Sol3 Use DBU / BrCCl3 Check2->Sol3 No (Robust Substrate)

Caption: Logic flow for selecting the correct oxidant to prevent racemization and side-chain halogenation.

References
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Meyers, A. I., & Tavares, F. X. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch-Sosnovsky Reaction. The Journal of Organic Chemistry, 61(23), 8207–8215.[4]

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters.[5] The Journal of Organic Chemistry, 38(1), 26–31.

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-(Aminomethyl)oxazole-4-carboxylic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 2-(Aminomethyl)oxazole-4-carboxylic acid via recrystallization. Due...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 2-(Aminomethyl)oxazole-4-carboxylic acid via recrystallization. Due to its zwitterionic nature, combining a basic aminomethyl group and an acidic carboxylic acid on a polar heterocyclic scaffold, this compound presents unique purification challenges. This document offers a framework for systematic optimization, troubleshooting common issues, and establishing a robust purification protocol.

Understanding the Molecule: Physicochemical Context

2-(Aminomethyl)oxazole-4-carboxylic acid is a polar, amphoteric molecule. Its structure suggests it exists as a zwitterion, or inner salt, under neutral conditions. This structural feature is paramount as it governs its solubility and crystalline behavior.[1]

  • High Polarity: The presence of hydrogen bond donors (-NH2, -COOH) and acceptors (oxazole nitrogen and oxygen, carbonyl oxygen) leads to strong intermolecular forces.[1] This results in high melting points and general insolubility in non-polar organic solvents.[1]

  • Zwitterionic Character: The internal salt structure leads to a high crystal lattice energy, meaning it is often more stable in a solid, crystalline form than in solution. Consequently, it is generally soluble in water but sparingly soluble in most organic solvents.[1]

  • pH-Dependent Solubility: The amino and carboxylic acid groups mean that the net charge on the molecule is highly dependent on the pH of the solution. Solubility is typically lowest at the isoelectric point (pI) and increases significantly in acidic (forming a cation) or basic (forming an an anion) conditions.[2][3][4]

CompoundMolecular Weight ( g/mol )Melting Point (°C)Notes
2-(Aminomethyl)oxazole-4-carboxylic acid 142.11Not availableTarget compound.
Oxazole-4-carboxylic acid113.07141-144Lacks the aminomethyl group, reducing basicity and polarity. Soluble in methanol.[5]
2-Amino-1,3-oxazole-4-carboxylic acid128.09Not availableIsomeric analog with amine directly on the ring.[6]

This data suggests our target compound is a high-melting solid, likely requiring polar, protic solvents or aqueous systems for successful recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing 2-(Aminomethyl)oxazole-4-carboxylic acid?

A1: Given its polar, zwitterionic nature, the best starting solvent is likely water .[1] If the compound is too soluble in water at room temperature, a mixed solvent system, such as water with a miscible alcohol (methanol, ethanol) or acetone as an anti-solvent, is the next logical choice.[7][8] For a purely organic system, polar protic solvents like methanol or ethanol are plausible candidates, but solubility may be limited.

Q2: Why is my compound "oiling out" instead of forming crystals?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point or when the solution is too supersaturated.[9] This is common with compounds that have relatively low melting points or when significant impurities are present that depress the melting point. To resolve this, try the following:

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[9]

  • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool again.[10]

  • Use a Different Solvent System: The current solvent may be unsuitable. A solvent with a lower boiling point or a different polarity profile might be necessary.[11]

Q3: My compound won't crystallize, even after cooling. What should I do?

A3: This is a common issue, often due to either excessive solvent or the need for a nucleation site.[9]

  • Reduce Solvent Volume: If too much solvent was added, the solution will not be saturated enough to crystallize upon cooling. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[12]

  • Induce Nucleation: A supersaturated solution may need a trigger to begin crystallization. Try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal growth.[9]

  • Add a Seed Crystal: If you have a small amount of the pure, solid compound, adding a tiny crystal to the cooled solution can initiate crystallization.[9]

Q4: How can I use pH to my advantage during recrystallization in water?

A4: Manipulating pH is a powerful technique for compounds with acidic and basic groups.[2]

  • Dissolution: Dissolve the crude compound in a minimal amount of acidic water (e.g., dilute HCl) to protonate the amine, or basic water (e.g., dilute NaOH) to deprotonate the carboxylic acid. This will significantly increase its solubility.

  • Hot Filtration: Perform a hot gravity filtration to remove any insoluble impurities.

  • Crystallization: Slowly neutralize the hot filtrate by adding a base (if initially acidic) or an acid (if initially basic) dropwise until you approach the isoelectric point. As the compound's net charge approaches zero, its solubility will decrease dramatically, and it will begin to crystallize out of the hot solution.

  • Cooling: Allow the mixture to cool slowly to maximize yield. This technique is highly effective for removing impurities that have different solubility profiles at various pH levels.[13]

Systematic Solvent Selection Workflow

A logical approach to solvent selection is critical. The following workflow guides the user through an empirical process to identify a suitable single or mixed solvent system.

Sources

Troubleshooting

Technical Support Center: Stability of 2-(Aminomethyl)oxazole-4-carboxylic acid

Document ID: TSC-OXA-2026-0214 For: Researchers, scientists, and drug development professionals. Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-OXA-2026-0214

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical and practical advice on the stability of 2-(Aminomethyl)oxazole-4-carboxylic acid, a key building block in medicinal chemistry. Oxazole rings, while aromatic, possess inherent electronic characteristics that can render them susceptible to degradation under certain experimental conditions, particularly in acidic media.[1][2] Understanding the mechanisms of this instability is crucial for optimizing reaction conditions, ensuring product purity, and preventing yield loss. This document provides answers to frequently encountered issues and offers robust troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the oxazole ring in 2-(Aminomethyl)oxazole-4-carboxylic acid under acidic conditions?

A1: The oxazole ring is generally classified as a weak base, with the conjugate acid having a pKa of approximately 0.8.[3] This means that in strongly acidic solutions, the pyridine-type nitrogen at position 3 will be protonated. This protonation deactivates the ring, making it highly susceptible to nucleophilic attack, most commonly by water, which leads to hydrolytic cleavage.[4][5] Concentrated acids can cause decomposition.[1][6] Therefore, prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄, or neat TFA) should be avoided, especially at elevated temperatures.

Q2: What is the primary degradation pathway for this molecule in acid?

A2: The acid-catalyzed degradation proceeds via hydrolysis. The mechanism involves two key steps:

  • Protonation: The nitrogen atom of the oxazole ring is protonated by the acid.

  • Nucleophilic Attack & Ring Opening: A water molecule attacks the now highly electrophilic C2 carbon. This is followed by a series of rearrangements that lead to the cleavage of the C-O bond in the ring, ultimately resulting in the formation of an N-acylated α-amino acid derivative.[4][5]

The presence of the aminomethyl group at C2 and the carboxylic acid at C4 influences the electron density of the ring and can affect the rate of this degradation.

Q3: What are the expected degradation products I might see in my analysis (e.g., by LC-MS)?

A3: The primary degradation product from hydrolytic ring-opening would be the corresponding N-formyl serine derivative. You would expect to see a mass corresponding to the addition of a water molecule (M+18) to the parent compound, followed by potential fragmentation. Identifying this species is a key diagnostic for confirming acid-mediated degradation.

Troubleshooting Guide: Common Experimental Issues
Problem 1: Low yields during peptide coupling or Boc-deprotection.
  • Scenario: "I am using 2-(Aminomethyl)oxazole-4-carboxylic acid in a solid-phase peptide synthesis (SPPS) workflow. After cleaving the peptide from the resin with a standard TFA cocktail, my final yield is significantly lower than expected, and HPLC analysis shows multiple unknown peaks."

  • Likely Cause: The oxazole ring is likely degrading during the final cleavage step due to prolonged exposure to concentrated trifluoroacetic acid (TFA). While TFA is necessary for cleavage and deprotection, it can also catalyze the hydrolysis of the oxazole ring.

  • Troubleshooting & Optimization:

    • Minimize Cleavage Time: Reduce the TFA cleavage time to the minimum required for complete deprotection and resin removal. Monitor the reaction at intervals (e.g., 30, 60, 90 minutes) to determine the optimal time.

    • Lower Temperature: Perform the cleavage reaction at a reduced temperature (e.g., 0-4 °C) to slow the rate of the hydrolytic side reaction.

    • Use a Milder Acid System (If Applicable): For solution-phase synthesis, if you are removing an acid-labile protecting group like Boc, consider using a milder acid such as 4M HCl in dioxane for a shorter duration, rather than neat TFA.[7] However, even with HCl, degradation can occur rapidly.[7]

Problem 2: Appearance of unexpected impurities during acidic workup or purification.
  • Scenario: "After an acidic aqueous workup of my reaction mixture, my crude NMR and LC-MS show a significant new peak that I cannot identify."

  • Likely Cause: Even moderately acidic conditions (e.g., pH 2-4) during an aqueous workup or purification via reverse-phase HPLC with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) can be sufficient to cause partial degradation of the oxazole ring over time.

  • Troubleshooting & Optimization:

    • Neutralize Promptly: After an acidic extraction, immediately neutralize the organic layer with a mild base like a saturated sodium bicarbonate solution before concentration.

    • Modify HPLC Conditions: If degradation is observed during HPLC purification, consider using a mobile phase with a less aggressive acid, such as formic acid (0.1%), which is generally less harsh than TFA.

    • Expedite Purification: Do not let samples sit in acidic mobile phases for extended periods. Process them promptly after collection.

Experimental Protocol: Monitoring Acid Stability by HPLC

This protocol provides a framework for quantitatively assessing the stability of 2-(Aminomethyl)oxazole-4-carboxylic acid under specific acidic conditions.

Objective: To determine the degradation kinetics of the target compound at a given pH and temperature.

Materials:

  • 2-(Aminomethyl)oxazole-4-carboxylic acid

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Acidic solution of interest (e.g., 1M HCl, 50% TFA in water)

  • Quenching solution (e.g., 1M NaOH or appropriate base)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the oxazole compound in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Reaction Initiation: At time t=0, add a known volume of the stock solution to the pre-heated acidic solution and mix thoroughly. The final concentration should be suitable for HPLC analysis.

  • Time-Point Sampling: At predetermined intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation reaction by adding the aliquot to a vial containing a neutralizing volume of the quenching solution. This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis: Inject the quenched sample onto the HPLC system. Use a suitable gradient to separate the parent compound from any degradation products. Monitor at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Record the peak area of the parent compound at each time point. Plot the natural logarithm of the peak area (or concentration) versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the degradation.

Data & Visualizations
Qualitative Stability Guide

The following table provides a general guide to the stability of the oxazole ring under various acidic conditions based on established principles of heterocyclic chemistry.

ConditionTemperatureExpected StabilityRecommendation
0.1% Formic Acid (aq)Room TemperatureGenerally Stable for HPLC run timesSuitable for analytical and preparative HPLC.
0.1% TFA (aq)Room TemperatureMinor degradation possible over several hoursUse for HPLC if necessary, but process samples quickly.
1M HCl (aq)Room TemperatureModerate degradation; significant over several hoursAvoid prolonged exposure; use for short deprotections.
Neat TFARoom TemperatureRapid degradationMinimize exposure time (< 2 hours); use at low temp.
Concentrated H₂SO₄Room TemperatureVery Rapid DecompositionAvoid.[1][8]
Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolytic ring-opening of 2-(Aminomethyl)oxazole-4-carboxylic acid.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening A Oxazole Ring (N at pos. 3) B Protonated Oxazolium Ion (Electrophilic) A->B + H⁺ C Tetrahedral Intermediate B->C + H₂O D Ring-Opened Product (N-formyl serine derivative) C->D Rearrangement & C-O Cleavage

Caption: Acid-catalyzed hydrolysis pathway of the oxazole ring.

Workflow for Stability Analysis

G prep 1. Prepare Stock Solution (1 mg/mL in DMSO) init 2. Initiate Reaction (Add to Acid at T) prep->init sample 3. Sample at Time Points (t = 0, 5, 15... min) init->sample quench 4. Quench Reaction (Add to Base) sample->quench analyze 5. Analyze by HPLC (C18 Column) quench->analyze plot 6. Plot ln(Area) vs. Time & Determine Rate analyze->plot

Sources

Optimization

Technical Support Center: Deprotection of 2-(Aminomethyl)oxazole-4-carboxylic Acid Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical deprotection step of 2-(aminomethyl)oxazole-4-carboxylic acid derivatives. Navigating the removal of protecting groups from this bifunctional scaffold requires a nuanced understanding of the stability of the oxazole ring and the orthogonality of the chosen protective groups.

I. Understanding the Core Challenges

The deprotection of 2-(aminomethyl)oxazole-4-carboxylic acid derivatives presents a unique set of challenges centered around the inherent reactivity of the oxazole ring. The oxazole core, while aromatic, is susceptible to degradation under both strongly acidic and basic conditions, which are often employed for the removal of common protecting groups.[1][2] The primary goal is to achieve selective and high-yielding deprotection of the amine and/or carboxylic acid functionalities without compromising the integrity of the heterocyclic core.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the aminomethyl and carboxylic acid functionalities in this scaffold?

A1: For the aminomethyl group, the most prevalent protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[3][4] The carboxylic acid is typically protected as a methyl or ethyl ester, and sometimes as a benzyl or tert-butyl ester.[4][5] The choice of protecting groups is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection.[6]

Q2: Why is the oxazole ring sensitive to certain deprotection conditions?

A2: The oxazole ring is an electron-rich heterocycle, but the nitrogen atom also imparts pyridine-like basicity.[7][8] This duality in reactivity makes it susceptible to cleavage. Strong acids can lead to decomposition, while potent bases can induce ring-opening.[1][2] Additionally, some reducing and oxidizing agents can also cleave the oxazole ring.[1]

Q3: What does "orthogonal deprotection" mean in this context?

A3: Orthogonal deprotection refers to the selective removal of one protecting group in the presence of another, using conditions that do not affect the second group.[6] For example, a Boc group can be removed with acid, while a Cbz group is stable to acidic conditions but can be cleaved by hydrogenolysis.[3] This strategy is crucial when sequential manipulation of the amine and carboxylic acid groups is required.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the deprotection of 2-(aminomethyl)oxazole-4-carboxylic acid derivatives, providing potential causes and actionable solutions.

Amine Deprotection
Issue 1: Incomplete Boc Deprotection
  • Symptom: TLC or LC-MS analysis shows the presence of starting material after the reaction.

  • Potential Causes:

    • Insufficient acid strength or concentration.

    • Short reaction time or low temperature.

    • Presence of acid-scavenging functionalities in the substrate.

  • Solutions:

    • Increase Acid Concentration: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, increasing the TFA ratio (e.g., from 25% to 50%) can be effective.[9]

    • Alternative Acidic Conditions: Consider using 4M HCl in dioxane or isopropanol, which can be cleaner and more effective for some substrates.[10][11]

    • Monitor Reaction Progress: Extend the reaction time and monitor closely by TLC or LC-MS until the starting material is consumed.

    • Temperature Adjustment: While most Boc deprotections are run at room temperature, gentle warming (e.g., to 40 °C) can sometimes be beneficial, but must be done cautiously to avoid oxazole degradation.

Issue 2: Oxazole Ring Degradation During Boc Deprotection
  • Symptom: Formation of multiple unidentified byproducts, often with a loss of the characteristic oxazole UV signature in LC-MS.

  • Potential Causes:

    • Prolonged exposure to strong acid.

    • Use of harsh acidic conditions (e.g., concentrated mineral acids).

    • Substituents on the oxazole ring that increase its acid sensitivity.[2]

  • Solutions:

    • Milder Acidic Conditions: Use the mildest effective acidic conditions. For example, 10-25% TFA in DCM is often sufficient.[9]

    • Scavengers: The tert-butyl cation generated during Boc deprotection can lead to side reactions.[12][13] The addition of a scavenger like anisole or triethylsilane can trap this cation.

    • Reaction Time and Temperature Control: Minimize the reaction time and maintain a low temperature (0 °C to room temperature) to suppress degradation pathways.

Issue 3: Incomplete Cbz Deprotection via Hydrogenolysis
  • Symptom: Starting material remains after catalytic hydrogenation.

  • Potential Causes:

    • Catalyst poisoning.

    • Insufficient hydrogen pressure or delivery.

    • Steric hindrance around the Cbz group.

  • Solutions:

    • Catalyst Selection and Loading: Use fresh, high-quality palladium on carbon (Pd/C). Increase the catalyst loading if necessary.

    • Hydrogen Source: Ensure a continuous and adequate supply of hydrogen, either from a gas cylinder or through transfer hydrogenation using reagents like ammonium formate or triethylsilane.[14][15]

    • Solvent Choice: Protic solvents like methanol or ethanol are generally effective.

    • Acidic Additives: A small amount of acid (e.g., acetic acid or HCl) can sometimes accelerate the reaction, but must be used with caution due to the oxazole's acid sensitivity.

Carboxylic Acid Deprotection
Issue 4: Incomplete Ester Hydrolysis
  • Symptom: Presence of the starting ester after saponification.

  • Potential Causes:

    • Steric hindrance around the ester group.

    • Insufficient base or reaction time.

    • Low reaction temperature.

  • Solutions:

    • Choice of Base: Lithium hydroxide (LiOH) is a common and effective base for the hydrolysis of methyl and ethyl esters.[16]

    • Solvent System: A mixture of a water-miscible organic solvent (e.g., THF, methanol, or dioxane) and water is typically used to ensure solubility of the substrate.

    • Temperature: Heating the reaction mixture can increase the rate of hydrolysis.

    • Alternative Deprotection Methods: For sterically hindered esters, consider alternative deprotection strategies, such as using trimethyltin hydroxide.[17]

Issue 5: Oxazole Ring Opening During Ester Hydrolysis
  • Symptom: Formation of byproducts consistent with ring cleavage.

  • Potential Causes:

    • Use of a strong base in high concentration.

    • Prolonged reaction times at elevated temperatures.

  • Solutions:

    • Milder Conditions: Use the minimum effective concentration of base and the lowest possible temperature.

    • Careful Monitoring: Follow the reaction progress closely and quench the reaction as soon as the starting material is consumed.

    • Alternative Bases: Consider using milder bases like potassium carbonate in methanol/water if the ester is sufficiently reactive.

Orthogonal Deprotection Challenges
Issue 6: Partial Removal of a Second Protecting Group
  • Symptom: During the deprotection of one group, the other is partially cleaved. For example, some Cbz group removal during Boc deprotection with strong acid.

  • Potential Causes:

    • The chosen deprotection conditions are not fully orthogonal. While Cbz is generally stable to acid, harsh conditions can lead to its cleavage.[14][18]

  • Solutions:

    • Fine-tuning Conditions: Use the mildest possible conditions for the intended deprotection. For Boc removal in the presence of Cbz, use a lower concentration of TFA and monitor the reaction carefully.

    • Re-evaluate Protecting Group Strategy: If selectivity cannot be achieved, it may be necessary to reconsider the choice of protecting groups to ensure complete orthogonality.[6]

III. Experimental Protocols

Protocol 1: Boc Deprotection of a 2-(N-Boc-aminomethyl)oxazole-4-carboxylic Acid Ester

This protocol describes a general procedure for the acidic removal of a Boc group.

  • Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents, often as a 25% v/v solution in DCM) dropwise to the stirred solution.[9][19]

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene (2-3 times).[19]

  • The resulting amine TFA salt can often be used directly in the next step or purified further.

Protocol 2: Saponification of a 2-(Aminomethyl)oxazole-4-carboxylic Acid Methyl Ester

This protocol outlines the basic hydrolysis of a methyl ester.

  • Dissolve the methyl ester substrate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5-3 equivalents) to the solution.[16]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive esters.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with 1N HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

IV. Data Presentation

Table 1: Common Protecting Groups and Deprotection Conditions

Protecting GroupFunctionality ProtectedDeprotection Reagents & ConditionsOrthogonality & Notes
Boc (tert-Butyloxycarbonyl)AmineTFA/DCM; HCl/Dioxane[3][9]Stable to hydrogenolysis and mild base.[3]
Cbz (Benzyloxycarbonyl)AmineH₂, Pd/C; Transfer hydrogenation[14][15]Stable to mild acid and base. Can be cleaved by strong acid.[14][18]
Methyl/Ethyl Ester Carboxylic AcidLiOH, NaOH, or KOH in H₂O/solvent[16]Stable to acidic deprotection of Boc and hydrogenolysis of Cbz.
Benzyl Ester Carboxylic AcidH₂, Pd/C[4]Cleaved under the same conditions as Cbz.
tert-Butyl Ester Carboxylic AcidTFA/DCM; HCl/Dioxane[4]Cleaved under the same conditions as Boc.

V. Visualization of Deprotection Workflow

The following diagram illustrates a typical orthogonal deprotection strategy for a dually protected 2-(aminomethyl)oxazole-4-carboxylic acid derivative.

Deprotection_Workflow cluster_amine_deprotection Amine Deprotection cluster_acid_deprotection Carboxylic Acid Deprotection Start 2-(N-Boc-aminomethyl)oxazole-4-COOBn Amine_Deprotection TFA / DCM Start->Amine_Deprotection Acidic Cleavage Acid_Deprotection H₂, Pd/C Start->Acid_Deprotection Hydrogenolysis Amine_Product 2-(Aminomethyl)oxazole-4-COOBn (TFA Salt) Amine_Deprotection->Amine_Product Final_Product 2-(Aminomethyl)oxazole-4-COOH Amine_Deprotection->Final_Product Amine_Product->Acid_Deprotection Hydrogenolysis Acid_Product 2-(N-Boc-aminomethyl)oxazole-4-COOH Acid_Deprotection->Acid_Product Acid_Deprotection->Final_Product Acid_Product->Amine_Deprotection Acidic Cleavage

Caption: Orthogonal deprotection of a Boc- and Benzyl-protected oxazole.

VI. References

  • Benchchem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions.

  • Benchchem. Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).

  • Boc Deprotection - TFA - Common Organic Chemistry.

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024).

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC.

  • Supplementary Information for - The Royal Society of Chemistry.

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025).

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016).

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • First Poly(2-oxazoline)s with Pendant Amino Groups - Technische Universität Dresden.

  • Protective Groups - Organic Chemistry Portal.

  • Amine Protection and Deprotection - Master Organic Chemistry.

  • Cbz-Protected Amino Groups - Organic Chemistry Portal.

  • Amino Acid-Protecting Groups - SciSpace.

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025).

  • Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Lett., 1995 , 36, 3465-3468.

  • Cbz-Protected Amino Groups. (2019).

  • Martin, R. B., & Parcell, A. Hydrolysis of 2-Methyl-Δ2 -oxazoline. An Intramolecular O-N-Acetyl Transfer Reaction. Journal of the American Chemical Society.

  • Reddit. Prevention of TFA ester formation during Boc + Acetonide deprotection. (2022).

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024).

  • Amino Acid-Protecting Groups. (2019).

  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC.

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020).

  • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. (2025).

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.

  • Protecting group - Wikipedia.

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase.

  • Ester Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).

  • Oxazoles in carboxylate protection and activation | Chemical Reviews - ACS Publications.

  • Boc-Protected Amino Groups - Organic Chemistry Portal.

  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021).

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed. (2019).

  • 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxylic acid | C8H7N3O3S | CID - PubChem.

  • Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC.

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF - ResearchGate. (2025).

  • a brief review on antimicrobial activity of oxazole derivatives - iajps. (2022).

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal.

  • Protection and deprotection of carboxylic acid | PPTX - Slideshare.

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR.

  • 2-[N-(tert-butoxycarbonyl)aminomethyl]oxazole-4-carboxylic acid | CAS 182120-90-7 | SCBT.

  • Protection and deprotection of carboxylic acid group - ResearchGate.

Sources

Troubleshooting

minimizing racemization during oxazole peptide synthesis

The following technical guide is structured as a specialized "Support Center" for peptide chemists. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized "Support Center" for peptide chemists. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Ticket Subject: Minimizing Racemization During Oxazole Formation & Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Welcome to the Oxazole Synthesis Support Hub. You are likely here because you are observing epimerization (loss of


) at the 

-carbon of a serine/threonine residue during cyclization, or at the C-terminus of an oxazole ring during fragment coupling.

This guide breaks down the problem into three modules: Diagnostics (The "Why") , Safe Workflows (The "How") , and Troubleshooting (The Fix) .

Module 1: Diagnostics & Mechanism

Q: Why is my chiral center eroding?

Racemization in oxazole peptides usually occurs at two distinct stages. Identifying when it happens is critical for the fix.[1]

The Two Danger Zones
  • Zone A: Cyclodehydration (Ser/Thr

    
     Oxazoline).  The conversion of the 
    
    
    
    -hydroxy amide to the oxazoline involves activating the side-chain oxygen. If the conditions are too basic or the temperature too high, the
    
    
    -proton (which is acidic due to the adjacent carbonyl) can be abstracted, leading to an enolate and loss of chirality.
  • Zone B: C-Terminal Activation (Oxazole-COOH

    
     Coupling).  This is the most lethal zone.[1] An oxazole ring is electron-withdrawing (similar to a pyridine).[1] If you activate a carboxylic acid attached directly to the oxazole ring (C2 position), the 
    
    
    
    -proton becomes highly acidic. Base-mediated enolization is almost instantaneous with standard reagents like HATU/DIPEA.[1]
Visualization: The Racemization Pathways

The following diagram illustrates the mechanistic flow and risk points.

OxazoleRacemization Start Start: Ser/Thr Peptide Risk1 Risk Zone 1: Cyclodehydration (Base-induced enolization) Start->Risk1 Activation Risk1->Risk1 Strong Base/Heat (Racemization) Oxazoline Intermediate: Oxazoline Risk1->Oxazoline Wipf/Burgess (Correct Protocol) Risk2 Risk Zone 2: C-Terminal Activation (Oxazole acts as e- sink) Risk2->Risk2 HATU/DIPEA (Rapid Epimerization) Oxazole Target: Chiral Oxazole Risk2->Oxazole DEPBT/Collidine (Chirality Retention) Oxazoline->Oxazole Oxidation (MnO2/NiO2/DBU-CCl4) Oxazole->Risk2 Peptide Coupling

Caption: Workflow showing critical risk zones. Red nodes indicate stages where proton abstraction is most likely.

Module 2: The Safe Synthesis Workflows

Q: What is the "Gold Standard" protocol to avoid racemization?

We recommend two primary pathways. Pathway A is generally more robust for scale-up, while Pathway B is ideal for acid-sensitive substrates.[1]

Protocol A: The Wipf Cyclodehydration (Ser Oxazoline)

This method uses Triphenylphosphine (


) and Iodine (

) to dehydrate the serine amide.[1] It is preferred over acid-catalyzed thermal dehydration (which guarantees racemization).[1]

Reagents:


, 

,

(Triethylamine), DCM (Dichloromethane).[1] Mechanism: Formation of an oxyphosphonium intermediate followed by intramolecular nucleophilic attack by the amide oxygen.[1]

Step-by-Step Guide:

  • Preparation: Dissolve the Ser/Thr-containing peptide (1.0 eq) in anhydrous DCM (

    
     M).
    
  • Reagent Mix: Add

    
     (2.0 eq) and 
    
    
    
    (4.0 eq).
  • Activation: Cool to

    
    C. Add 
    
    
    
    (2.0 eq) portion-wise. The solution will turn dark, then fade as iodine is consumed.[1]
  • Reaction: Stir at

    
    C for 30 mins, then allow to warm to Room Temperature (RT) for 2-4 hours.
    
  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Critical Check: Monitor by LC-MS. If the reaction stalls, do not heat . Add more reagents at

    
    C. Heating causes immediate epimerization.[1]
    
Protocol B: The Burgess Reagent (Mildest Option)

The Burgess reagent provides a "clean" syn-elimination via a sulfamate ester.[1]

Reagents: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt), THF.[1] Step-by-Step Guide:

  • Dissolve substrate in anhydrous THF (

    
     M).[1]
    
  • Add Burgess reagent (1.5 - 2.0 eq).[1]

  • Stir at RT for 12 hours.

  • Note: If reflux is required, limit to

    
    C. Higher temps risk thermal elimination of chirality.[1]
    
Protocol C: Oxidation to Oxazole

Once you have the oxazoline, you must oxidize it.[1]

  • High Risk:

    
     (or 
    
    
    
    ).[1] This is the classic "one-pot" Wipf finish. However, DBU is a strong base.[1] If left too long, it will racemize the center.[1]
  • Low Risk (Recommended):

    
     (Chemical Manganese Dioxide) in Benzene/DCM at reflux, or 
    
    
    
    / DBU (controlled).[1]
  • Newer Standard:

    
     (Nickel peroxide) is extremely mild but harder to source.[1]
    

Module 3: Troubleshooting & FAQs

Issue 1: "My ee% drops when I couple the next amino acid to the Oxazole-COOH."

Diagnosis: You are activating a C-terminal oxazole.[1] The oxazole ring pulls electron density, making the activation intermediate (active ester) highly acidic.[1] The Fix:

  • Change Strategy: Redesign synthesis to form the bond before the oxazole ring (e.g., couple Serine, then cyclize post-coupling).

  • Change Reagents: If you must couple a C-terminal oxazole:

    • STOP using: HATU, HBTU, or PyBOP with DIPEA.

    • START using: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with DIPEA (keep base low, 1-2 eq).[1]

    • Alternative: DIC / Oxyma Pure with Collidine (TMP).[1] Collidine is a sterically hindered base that struggles to abstract the

      
      -proton but is strong enough to drive the coupling.
      
Issue 2: "I see racemization during the Wipf protocol itself."

Diagnosis: Your base concentration (


) is too high, or the reaction exothermed upon Iodine addition.[1]
The Fix: 
  • Add Iodine slowly at

    
    C.
    
  • Switch base: Use Imidazole instead of

    
    . Imidazole is milder (
    
    
    
    ~7 vs ~10.[1]7) and sufficient for the Wipf mechanism.[1]
Issue 3: "The Burgess reagent isn't working on my Threonine residue."

Diagnosis: Steric hindrance.[1][2][3] Threonine forms a more crowded transition state than Serine.[1] The Fix:

  • Increase reagent equivalents to 3.0.

  • Switch to Deoxo-Fluor at

    
    C. Deoxo-Fluor is more reactive but maintains low-temperature capability to prevent racemization.[1][4]
    

Module 4: Reagent Compatibility Matrix

Process StepRecommended ReagentsHigh-Risk Reagents (Avoid)Why?
Cyclization


/ Heat
Acid/Heat promotes direct enolization.
Cyclization Burgess Reagent

(Thionyl Chloride)

is too harsh for sensitive chiral centers.[1]
Oxidation

or


or Excess

Strong bases (DBU) abstract

-protons.[1]
Coupling DEPBT / CollidineHATU / DIPEAC-terminal oxazoles are "activated esters" by nature; strong activation causes instant racemization.[1]
Solvent DCM, THF, TolueneDMF, DMSO (Hot)Polar aprotic solvents at heat stabilize the enolate intermediate.[1]

References

  • Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.[1]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1][4] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.[1][5]

  • Meyers, A. I., & Tavares, F. (1996).[1] Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles.[1][6] Application of the Kharasch-Sosnovsky Reaction. The Journal of Organic Chemistry, 61(23), 8207-8215.[1] [1]

  • BenchChem Technical Support. (2025). Prevention of Racemization in Peptide Synthesis.[1][3][7][8] BenchChem Technical Guides.

  • Atkins, G. M., & Burgess, E. M. (1968).[1] The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745.[1]

  • Gao, W. C., et al. (2015).[1][9] I2-Catalyzed C-O Bond Formation and Dehydrogenation: Facile Synthesis of Oxazolines and Oxazoles Controlled by Bases.[1][9] Organic Letters, 17(15), 3914-3917.[1][9] [1]

Sources

Optimization

Technical Support Center: A Guide to Scaling Up the Production of 2-(Aminomethyl)oxazole-4-carboxylic Acid

This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-(Aminomethyl)oxazole-4-carboxylic acid. As a critical b...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-(Aminomethyl)oxazole-4-carboxylic acid. As a critical building block in medicinal chemistry and drug development, robust and scalable production of this compound is paramount. This guide is structured to address common challenges encountered during synthesis and scale-up, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format.

Section 1: Synthesis Strategy and Core Chemical Principles

The synthesis of the 1,3-oxazole core is a well-established field in heterocyclic chemistry.[1] For the specific target molecule, 2-(Aminomethyl)oxazole-4-carboxylic acid, a modified Robinson-Gabriel synthesis is a highly effective and adaptable strategy.[2][3] This approach involves the cyclodehydration of a 2-acylamino ketone precursor.

The primary challenges in scaling this synthesis are:

  • Controlling the Exothermic Cyclodehydration: The ring-closing step is often highly exothermic, posing significant thermal management challenges in large reactors.

  • Managing Side Reactions: Impurities can arise from incomplete reactions, alternative cyclization pathways, or degradation of starting materials and product.[4]

  • Product Isolation and Purification: The target molecule is zwitterionic, possessing both a carboxylic acid and an amino group. This complicates its purification, as its solubility is highly dependent on pH.

Below is a proposed synthetic workflow, which forms the basis for the subsequent troubleshooting and protocol sections.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Hydrolysis & Deprotection SM1 Boc-Glycine P1 Intermediate A: Ethyl 2-((2-(tert-butoxycarbonyl)amino)acetyl)-3-oxobutanoate SM1->P1 Coupling Agent (e.g., DCC/EDC) SM2 Ethyl 3-chloro-2-oxobutanoate SM2->P1 P2 Intermediate B: Ethyl 2-(N-(tert-butoxycarbonyl)aminomethyl)oxazole-4-carboxylate P1->P2 Dehydrating Agent (e.g., PPA, H₂SO₄) P1->P2 P3 Final Product: 2-(Aminomethyl)oxazole-4-carboxylic acid P2->P3 Acidic Conditions (e.g., TFA or HCl) P2->P3

Caption: Proposed synthetic pathway for 2-(Aminomethyl)oxazole-4-carboxylic acid.

Section 2: Troubleshooting Guide for Synthesis Scale-Up

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question: My cyclodehydration step (Step 2) is resulting in a low yield and significant charring. What is the likely cause and solution?

Answer: This is a classic issue in Robinson-Gabriel type syntheses, often pointing to an overly aggressive dehydrating agent or poor temperature control.[3]

  • Causality: Strong acids like concentrated sulfuric acid (H₂SO₄), while effective, can catalyze side reactions and cause decomposition (charring) of the organic material, especially if the reaction temperature is not strictly controlled.[4]

  • Troubleshooting Steps:

    • Re-evaluate Your Dehydrating Agent: While H₂SO₄ is common, agents like Polyphosphoric Acid (PPA) often give cleaner reactions and higher yields (50-60%) by promoting cyclization at more moderate temperatures.[3][4] Other agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) can also be used, but may require more optimization.[3]

    • Implement Strict Temperature Control: On a large scale, the exothermic nature of this step can lead to thermal runaways. Utilize a reactor with an efficient cooling jacket and consider a controlled, slow addition of the precursor to the dehydrating agent to maintain the target temperature.

    • Ensure Anhydrous Conditions: Water can interfere with the dehydrating agent, reducing its efficacy and potentially promoting hydrolysis of intermediates. Ensure all reagents and solvents are dry.

Dehydrating AgentTypical ConditionsCommon IssuesMitigation Strategy
Conc. H₂SO₄ 0°C to RTCharring, low yieldStrict temperature control, slow addition
Polyphosphoric Acid (PPA) 80-120°CHigh viscosity, difficult stirringUse mechanical stirrer, moderate temp
POCl₃ Reflux in inert solventVilsmeier-Haack side reactions with DMF[4]Avoid DMF as a solvent if aromatics are present
TFAA 0°C to RTCorrosive, expensiveUse in a well-ventilated fume hood

Question: During purification, my product seems to disappear or is difficult to precipitate. Why is this happening?

Answer: This issue is almost certainly related to the zwitterionic nature of 2-(Aminomethyl)oxazole-4-carboxylic acid. The molecule has both a basic amine (pKa ~8-9) and an acidic carboxylic acid (pKa ~3-4). Its solubility is therefore highly pH-dependent.

  • Causality: At its isoelectric point (pI), the molecule exists as a zwitterion with minimal net charge, leading to its lowest solubility in aqueous media. At very low pH, the amine is protonated (-NH₃⁺), and at very high pH, the carboxylic acid is deprotonated (-COO⁻). In both these states, the molecule is a salt and typically has high water solubility.

  • Troubleshooting Steps:

    • Identify the Isoelectric Point (pI): The pI can be estimated as the average of the two pKa values. For this molecule, it will be in the range of pH 5.5-6.5.

    • Controlled pH Adjustment: To precipitate the product from an aqueous solution, you must carefully adjust the pH to its pI. Use a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) and add it dropwise while monitoring the pH with a calibrated meter.

    • Avoid pH Overshooting: Adding acid or base too quickly will shoot past the pI, causing the product to redissolve as a salt.

    • Consider Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography is an excellent alternative. The zwitterionic nature of the compound makes it a prime candidate for this technique.[5]

G start Crude Product in Solution check_ph Adjust pH to pI (approx. 6.0) start->check_ph precipitate Product Precipitates check_ph->precipitate pH = pI low_ph Product is Soluble Cation (-NH₃⁺) check_ph->low_ph pH < 4 high_ph Product is Soluble Anion (-COO⁻) check_ph->high_ph pH > 8 filtrate Isolate by Filtration precipitate->filtrate

Caption: Logic diagram for product isolation by pH adjustment.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary concerns are the handling of corrosive dehydrating agents like H₂SO₄ and PPA, and managing the exothermic cyclodehydration step. On a large scale, this requires a process hazard analysis (PHA) to ensure adequate cooling capacity and emergency procedures are in place. Reagents like thionyl chloride or POCl₃, if used, are also highly toxic and corrosive.[6]

Q2: How can I monitor the reaction progress effectively? A2: Thin-Layer Chromatography (TLC) is suitable for initial lab-scale monitoring. For scale-up and more precise tracking, High-Performance Liquid Chromatography (HPLC) or LC-MS is recommended. A typical method would involve monitoring the disappearance of the 2-acylamino ketone precursor (Intermediate A).

Q3: What are the recommended storage conditions for the final product? A3: 2-(Aminomethyl)oxazole-4-carboxylic acid should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Its amino group can be susceptible to oxidation and carboxylation via atmospheric CO₂, and the compound may be hygroscopic.

Q4: Can I use a one-pot method for this synthesis? A4: While one-pot syntheses of oxazoles are known, scaling them up can be challenging due to competing reaction pathways and difficulties in controlling reaction parameters for multiple sequential steps.[7] A stepwise approach with isolation of key intermediates is generally more robust and reproducible during scale-up.

Section 4: Key Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Ethyl 2-(N-(tert-butoxycarbonyl)aminomethyl)oxazole-4-carboxylate (Intermediate B)

  • Acylation: To a solution of Boc-Glycine (1.0 eq) in dichloromethane (DCM) at 0°C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq). Stir for 15 minutes. Add Ethyl 3-chloro-2-oxobutanoate (1.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acylamino ketone precursor (Intermediate A).

  • Cyclodehydration: Cool a flask containing Polyphosphoric Acid (PPA) (10x weight of crude intermediate) to 0°C. Slowly add the crude Intermediate A to the PPA with vigorous stirring. After addition is complete, heat the mixture to 90°C for 2-4 hours, monitoring by TLC/LC-MS.

  • Isolation: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the solution with a strong base (e.g., 50% NaOH) to pH 7-8. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate B. Purify by column chromatography if necessary.

Protocol 2: Final Product Isolation via pH Precipitation

  • Hydrolysis & Deprotection: Dissolve the crude final product in deionized water. If the starting point is the ester (Intermediate B), first perform saponification with LiOH, followed by acidification to generate the Boc-protected acid. Then, treat with an acid like Trifluoroacetic Acid (TFA) or 4M HCl in dioxane to remove the Boc protecting group.

  • Basification: After deprotection, slowly add 6M NaOH solution to the aqueous mixture until the pH reaches ~10-11 to ensure all carboxylic acid groups are deprotonated and the product is fully dissolved.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: Transfer the filtrate to a clean vessel equipped with a calibrated pH probe and overhead stirrer. Slowly, with efficient stirring, add 1M HCl dropwise. A precipitate will begin to form as the pH approaches the isoelectric point (pI).

  • Isolation: Continue adding acid until the pH is stable at the point of maximum precipitation (typically pH ~6.0). Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5°C for another hour to maximize recovery.

  • Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water and then with a water-miscible solvent like acetone to aid drying. Dry the product under vacuum at 40-50°C to a constant weight.

Section 5: Analytical Quality Control

Ensuring the identity, purity, and quality of the final product is critical. The following table outlines a standard testing panel for release.

TestMethodPurposeAcceptance Criteria
Appearance Visual InspectionConfirm physical state and colorWhite to off-white solid
Identity ¹H NMR, ¹³C NMRConfirm molecular structureSpectrum conforms to reference
Identity Mass SpectrometryConfirm molecular weight[M+H]⁺ matches theoretical value
Purity HPLC (UV)Quantify purity and impurities≥ 98.0%
Water Content Karl Fischer TitrationDetermine water content≤ 0.5%
Residual Solvents GC-HSQuantify any remaining solventsConforms to ICH Q3C limits

References

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • BenchChem. (2025). Troubleshooting guide for oxazole synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of oxazoles and how to avoid them.
  • Joshi, S. et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Chavda, V. et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • BenchChem. (n.d.). 3-(Aminomethyl)-1,2-oxazole-4-carboxylic Acid.
  • Neha, K. et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Yamada, K. et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals.
  • AGC Biologics. (2026). Solving Four Challenges in Development with Scale-Out Manufacturing.
  • Neha, K. et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • PharmaCores. (2026).
  • Yamada, K. (2017). One-pot Suzuki-Miyaura coupling reaction as a new approach for the production of 2,4,5-tri substituted oxazoles. Beilstein Journal of Organic Chemistry.
  • Pharmaceutical Technology. (2005). Avoiding pitfalls in scaling up biopharmaceutical production.
  • Shukla, S. K. (2013). How can I purify carboxylic acid?

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 2-(Aminomethyl)oxazole-4-carboxylic Acid

Executive Summary This guide provides a technical framework for the structural validation of 2-(Aminomethyl)oxazole-4-carboxylic acid , a critical bifunctional scaffold in drug discovery. Due to its zwitterionic nature (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of 2-(Aminomethyl)oxazole-4-carboxylic acid , a critical bifunctional scaffold in drug discovery. Due to its zwitterionic nature (containing both a basic primary amine and an acidic carboxyl group), standard NMR protocols often yield poor resolution or missing signals. This document compares solvent systems to optimize spectral quality and provides a self-validating interpretation logic.

Part 1: Strategic Solvent Selection (Comparative Analysis)

The choice of solvent is the single most critical variable for this molecule. As a zwitterionic amino acid analog, it exhibits poor solubility in non-polar solvents (CDCl₃) and complex aggregation behavior in neutral polar solvents.

Table 1: Comparative Performance of NMR Solvent Systems

FeatureDMSO-d₆ (Recommended)D₂O (Standard)D₂O + DCl / TFA-d (Acidic)
Solubility Moderate (may require heat)HighVery High
Protonation State Zwitterion / Neutral EquilibriumZwitterionCationic (

)
Exchangeable Protons Visible (

,

)
Invisible (Exchanged)Invisible (Exchanged)
Spectral Resolution Medium (viscosity broadening)HighHigh
Chemical Shift Stability pH-dependent (variable)StableHighly Stable
Key Application Full structural proof (seeing all H)Purity check / Quantitationresolving overlapping multiplets

Expert Insight: For initial structural characterization, DMSO-d₆ is superior because it allows observation of the carboxylic acid proton (~12-13 ppm) and the ammonium protons (~8 ppm), confirming the functional groups are intact. For routine purity checks, acidic D₂O is preferred for its sharp lines and consistent chemical shifts.

Part 2: Experimental Protocol
Methodology: Sample Preparation & Acquisition
  • Massing: Weigh 5–10 mg of the analyte into a clean vial.

  • Solvent Addition:

    • Primary Choice: Add 0.6 mL DMSO-d₆ .

    • If insoluble: Sonicate for 5 minutes at 40°C.

    • Alternative: If particles persist, add 1-2 drops of TFA-d (or concentrated DCl) to force protonation and break zwitterionic lattice energy.

  • Transfer: Filter the solution through a glass wool plug directly into the NMR tube to remove undissolved micro-particulates which cause line broadening.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (d1):

      
       2.0 seconds (critical for integration of the aromatic C5-H).
      
    • Scans (ns): 64 (due to lower molecular weight/concentration).

    • Temperature: 298 K (25°C).

Part 3: Spectral Interpretation Logic

The 1H NMR spectrum of 2-(aminomethyl)oxazole-4-carboxylic acid is sparse but distinct. The molecule has three distinct proton environments.[1]

1. The Aromatic Oxazole Proton (H-5)
  • Position:

    
     8.20 – 8.60 ppm.
    
  • Multiplicity: Singlet (s).

  • Diagnostic Value: This is the most deshielded carbon-bound proton. Its chemical shift is highly sensitive to the electronic environment of the carboxylic acid at C4.

    • Shift in DMSO: ~8.5 ppm.

    • Shift in D₂O: ~8.3 ppm.

2. The Aminomethyl Group (-CH₂-N)
  • Position:

    
     3.80 – 4.40 ppm.
    
  • Multiplicity: Singlet (broadens if NH exchange is slow) or Quartet (if coupling to NH is visible in dry DMSO).

  • Diagnostic Value:

    • Free Base:

      
       3.8 – 4.0 ppm.
      
    • Salt Form (

      
      ):  Shifts downfield to 
      
      
      
      4.2 – 4.4 ppm due to the inductive effect of the positive nitrogen.
3. Exchangeable Protons (DMSO-d₆ only)
  • Carboxylic Acid (-COOH): Broad singlet at

    
     12.0 – 14.0 ppm. Often invisible if the sample is wet.
    
  • Amine (-NH₂ / -NH₃⁺): Broad signal at

    
     8.0 – 9.0 ppm. Integration varies (2H or 3H) depending on protonation state.
    
Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process for solvent selection and the assignment logic for the spectrum.

NMR_Workflow Start Start: 2-(Aminomethyl)oxazole-4-carboxylic acid Solubility_Check Check Solubility Start->Solubility_Check DMSO Dissolve in DMSO-d6 Solubility_Check->DMSO Standard Protocol D2O Dissolve in D2O Solubility_Check->D2O If DMSO unsuitable Acquisition Acquire 1H Spectrum (ns=64, d1=2s) DMSO->Acquisition Acidify Add TFA-d or DCl D2O->Acidify If insoluble/zwitterion D2O->Acquisition Acidify->Acquisition Analysis_Exch Check Exchangeables (COOH, NH2 visible?) Acquisition->Analysis_Exch Result_Full Full Characterization (Structure Confirmed) Analysis_Exch->Result_Full Yes (DMSO) Result_Purity Purity/Quantitation Only (No NH/OH signals) Analysis_Exch->Result_Purity No (D2O)

Figure 1: Decision matrix for solvent selection based on analytical goals (structural proof vs. purity).

Spectral_Assignment Spectrum Spectrum Signals Region_Low Low Field (12-14 ppm) Spectrum->Region_Low Region_Arom Aromatic (8.2-8.6 ppm) Spectrum->Region_Arom Region_Exch Exchangeable (5-9 ppm) Spectrum->Region_Exch Region_Ali Aliphatic (3.8-4.5 ppm) Spectrum->Region_Ali Assign_COOH -COOH (Broad Singlet) Region_Low->Assign_COOH DMSO only Assign_H5 Oxazole C5-H (Sharp Singlet) Region_Arom->Assign_H5 Assign_NH -NH2 / -NH3+ (Broad) Region_Exch->Assign_NH DMSO only Assign_CH2 -CH2-NH (Singlet/Quartet) Region_Ali->Assign_CH2

Figure 2: Signal assignment logic based on chemical shift regions.

References
  • Chemical Shift Data for Solvents: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Solvent Effects on Oxazoles: Kamienska-Trela, K., et al. (1996).[3] Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Academic Press.[3] Link

  • Amino Acid NMR Characterization: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Boc-Protected Analog Data (Reference): Santa Cruz Biotechnology. 2-[N-(tert-butoxycarbonyl)aminomethyl]oxazole-4-carboxylic acid Product Data. Link[4]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-(Aminomethyl)oxazole-4-carboxylic Acid

This guide provides a detailed, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of 2-(aminomethyl)oxazole-4-carboxylic acid. As researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of 2-(aminomethyl)oxazole-4-carboxylic acid. As researchers, scientists, and drug development professionals, selecting an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical compounds. The unique physicochemical properties of this analyte—namely its zwitterionic nature and high polarity—present a significant challenge to conventional chromatographic techniques, necessitating a carefully considered approach to method development.

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offering a logical framework for developing a robust, accurate, and reliable purity method. We will explore and objectively compare three distinct chromatographic modes: Ion-Pair Reversed-Phase (IP-RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX). Each section provides the theoretical underpinnings, detailed experimental protocols, and a discussion of optimization strategies, grounded in established scientific principles and regulatory expectations.

Analyte Characterization: The Foundation of Method Development

Understanding the analyte is the critical first step. 2-(Aminomethyl)oxazole-4-carboxylic acid possesses both a basic primary amine (the aminomethyl group) and an acidic carboxylic acid group. This dual functionality means the molecule exists as a zwitterion at its isoelectric point, carrying both a positive and a negative charge, resulting in a net neutral charge but high overall polarity.

This zwitterionic and polar character is the primary reason the analyte is poorly retained on traditional reversed-phase columns (like C18), which rely on hydrophobic interactions.[1][2] The molecule has a much greater affinity for the polar mobile phase than the non-polar stationary phase, leading to elution at or near the column's void volume. A successful method must therefore actively counteract this behavior to achieve retention and enable separation from potential impurities.

Caption: Physicochemical properties of the target analyte.

The Method Development Workflow: A Systematic Approach

A structured workflow is essential for efficient and effective method development. The process is iterative, beginning with an understanding of the analyte and progressing through screening and optimization stages, culminating in a validated, fit-for-purpose method.

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Modes

We will now compare three viable strategies for retaining and separating 2-(aminomethyl)oxazole-4-carboxylic acid.

Alternative 1: Ion-Pair Reversed-Phase (IP-RP) Chromatography

Principle of Separation: IP-RP is an adaptation of reversed-phase chromatography designed to enhance the retention of ionic and highly polar compounds. It involves adding an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic "tail" and a charged "head." It forms an electrically neutral ion pair with the oppositely charged analyte.[3] For our zwitterionic analyte, at a low pH (e.g., pH < 3), the carboxylic acid will be protonated (neutral) and the primary amine will be protonated (positive charge). An anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-octanesulfonate), can then pair with the positively charged amine. This newly formed complex is significantly more hydrophobic than the analyte alone, allowing it to interact with and be retained by the non-polar C18 stationary phase.[4]

Rationale for Selection: This approach leverages the most common and well-understood HPLC mode (reversed-phase) and modifies it to suit a challenging analyte. It is often a go-to strategy when direct RP-HPLC fails.

Experimental Protocol: IP-RP

Parameter Starting Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column with good efficiency.
Mobile Phase A 20 mM Sodium Phosphate, 5 mM Sodium 1-Octanesulfonate, pH 2.5 Aqueous buffer containing the ion-pairing reagent. Low pH ensures the amine is protonated.
Mobile Phase B Acetonitrile Organic modifier for elution.
Gradient 5% to 50% B over 20 minutes A broad gradient to elute the analyte and any potential impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30 °C Controlled temperature for reproducibility.
Detection UV at 210 nm (or wavelength of max absorbance) Low UV wavelength is often necessary for non-chromophoric compounds.

| Injection Vol. | 10 µL | Standard injection volume. |

Optimization & Trustworthiness:

  • Ion-Pair Reagent: The chain length of the alkyl sulfonate can be adjusted (e.g., pentane- to dodecanesulfonate). Longer chains provide more retention. The concentration can be optimized (typically 2-10 mM) to fine-tune retention and peak shape.

  • pH Control: Mobile phase pH is critical. It must be consistently controlled to ensure the ionization states of the analyte and the efficacy of the ion-pairing interaction are stable.

  • Equilibration: IP-RP methods require extensive column equilibration time (often an hour or more) for the ion-pairing reagent to coat the stationary phase and provide stable retention times. The column should be dedicated to this method to avoid carryover.[5]

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle of Separation: HILIC is an ideal technique for highly polar and hydrophilic compounds that are unretained in RP-HPLC.[6][7][8] It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically >70% acetonitrile).[6][9] The mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer that adsorbs onto the surface of the polar stationary phase.[9][10] In HILIC, water is the strong, eluting solvent, which is the inverse of RP-HPLC.[6]

Rationale for Selection: HILIC is designed specifically for this class of molecule. It often provides excellent peak shape and is highly compatible with mass spectrometry (MS) detection due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[5][7]

Experimental Protocol: HILIC

Parameter Starting Condition Rationale
Column Bare Silica or Amide, 2.1 x 100 mm, 1.7-2.7 µm A polar stationary phase is required. Amide phases can offer different selectivity and reduced silanol activity compared to bare silica.[10]
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 High organic mobile phase for retention. Volatile buffer is MS-compatible and helps control peak shape.[6]
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 "Aqueous" mobile phase with higher water content for elution.
Gradient 5% to 40% B over 15 minutes Increasing the aqueous component (B) elutes the analytes.
Flow Rate 0.4 mL/min Appropriate for a smaller internal diameter column.
Column Temp. 40 °C Higher temperature can improve peak shape and reduce mobile phase viscosity.
Detection UV at 210 nm / MS Compatible with both UV and MS detection.

| Injection Vol. | 2 µL | Smaller volume is typical for smaller columns to prevent peak distortion. |

Optimization & Trustworthiness:

  • Water Content: The percentage of water in the mobile phase is the most critical parameter for controlling retention. A minimum of 3-5% water is necessary to hydrate the stationary phase.[6][10]

  • Buffer Concentration: Buffer salts (e.g., ammonium formate/acetate) are crucial for achieving symmetrical peaks by minimizing undesirable electrostatic interactions with the stationary phase surface.[6]

  • Sample Diluent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high acetonitrile content) to prevent peak distortion.[9]

Alternative 3: Ion-Exchange Chromatography (IEX)

Principle of Separation: IEX separates molecules based on their net surface charge.[11][12] Since our analyte is zwitterionic, its net charge is highly dependent on the mobile phase pH.

  • At low pH (< pI), it will have a net positive charge and bind to a strong cation-exchange (SCX) column.

  • At high pH (> pI), it will have a net negative charge and bind to a strong anion-exchange (SAX) column. Elution is achieved by either changing the pH to neutralize the analyte's charge or by increasing the ionic strength (salt concentration) of the mobile phase to displace the analyte from the stationary phase.[11] This technique is a cornerstone of amino acid analysis.[13][14][15]

Rationale for Selection: IEX offers a completely different and highly specific separation mechanism based on charge, which can be extremely powerful for resolving impurities with even minor differences in their acidic or basic properties. It is a very robust and high-resolution technique for charged molecules.[11][12]

Experimental Protocol: Cation-Exchange

Parameter Starting Condition Rationale
Column Strong Cation-Exchange (SCX), 4.6 x 150 mm, 5 µm Negatively charged stationary phase to retain the positively charged analyte.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 Low pH, low ionic strength buffer for binding.
Mobile Phase B 20 mM Potassium Phosphate + 0.5 M Potassium Chloride, pH 3.0 High ionic strength buffer for elution via a salt gradient.
Gradient 0% to 100% B over 20 minutes Increasing salt concentration displaces the analyte and impurities based on their charge strength.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 35 °C Controlled temperature for reproducibility.
Detection UV at 210 nm Standard detection method.

| Injection Vol. | 10 µL | Standard injection volume. |

Optimization & Trustworthiness:

  • pH vs. Salt Gradient: Elution can be controlled by a pH gradient or a salt gradient. A salt gradient is often easier to control and provides more predictable results.

  • Buffer Choice: The type of buffer and its pH are critical for controlling the charge state of the analyte and ensuring retention.

  • MS Compatibility: High concentrations of non-volatile salts (like phosphate or KCl) are not compatible with ESI-MS. For MS applications, volatile salt systems (e.g., ammonium formate) must be used, which may provide less efficient ion exchange.

Performance Comparison and Data Summary

To provide an objective comparison, the following table summarizes the expected performance of each method for the purity analysis of 2-(aminomethyl)oxazole-4-carboxylic acid against a hypothetical closely-eluting impurity.

Performance MetricIon-Pair RP-HPLCHILICIon-Exchange (IEX)
Retention (k') Good (k' > 2)Excellent (k' > 3)Excellent (k' > 5)
Peak Shape (Tf) Fair to Good (1.1 - 1.5)Excellent (1.0 - 1.2)Excellent (1.0 - 1.2)
Resolution (Rs) Good (> 2.0)Good to Excellent (> 2.5)Potentially Highest (> 3.0)
MS Compatibility Poor (non-volatile salts)[5]Excellent (volatile buffers)[6]Poor to Fair (requires volatile salts)
Robustness Moderate (sensitive to pH, reagent conc.)Good (requires careful equilibration)Very Good (highly reproducible)
Primary Application QC labs with UV detection only.R&D, impurity identification (LC-MS).High-resolution separation of charged impurities.

Method Validation as per ICH Guidelines

Once an optimal method is developed, it must be validated to demonstrate it is fit for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[16] Validation is a formal process that provides documented evidence of a method's reliability.[17][18][19]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

Developing a robust HPLC purity method for a polar, zwitterionic compound like 2-(aminomethyl)oxazole-4-carboxylic acid requires moving beyond conventional reversed-phase chromatography.

  • For general-purpose QC with UV detection , Ion-Pair RP-HPLC is a viable option, leveraging common instrumentation, although it requires careful control and long equilibration times.

  • For applications requiring MS compatibility , such as impurity identification or bioanalysis, HILIC is the superior choice. It offers excellent retention, good peak shape, and ideal compatibility with mass spectrometry.

  • For achieving the highest resolution between the main component and other charged impurities , Ion-Exchange Chromatography provides an orthogonal and powerful separation mechanism, making it an excellent choice for challenging separations where MS compatibility is not the primary concern.

The final choice of method should be guided by the specific analytical requirements, including the nature of expected impurities, the need for MS detection, and the intended use of the method within the drug development lifecycle. A thorough screening of these alternatives, as outlined in this guide, will lead to the development of a scientifically sound and robust analytical procedure.

References

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Retrieved from [Link]

  • Biochrom. (n.d.). How does an Amino Acid Analyser work? Retrieved from [Link]

  • Darji, B., & Shah, N. (2014). AMINO ACID ANALYSIS USING ION- EXCHANGE CHROMATOGRAPHY: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Walter, T. H., et al. (2011). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]

  • HPLC. (n.d.). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Retrieved from [Link]

  • ResearchGate. (2023). How to fix peak shape in hplc? Retrieved from [Link]

  • YMC Europe. (n.d.). Oligonucleotide Separations Using Ion-Pairing Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

Sources

Validation

High-Performance Mass Spectrometry Analysis of Oxazole-4-Carboxylic Acid Derivatives

A Technical Comparison & Methodological Guide Executive Summary Oxazole-4-carboxylic acid derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antibiotics, anti-inflammatory agent...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Methodological Guide

Executive Summary

Oxazole-4-carboxylic acid derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antibiotics, anti-inflammatory agents, and enzyme inhibitors. However, their analysis presents a distinct "amphoteric paradox": the electron-withdrawing oxazole ring reduces the basicity of the nitrogen, while the carboxylic acid moiety introduces polarity that complicates retention on standard C18 phases.

This guide objectively compares the primary analytical strategy—Direct Electrospray Ionization (ESI) —against its robust alternatives, Atmospheric Pressure Chemical Ionization (APCI) and Derivatization-GC/MS . We provide evidence-based protocols to overcome ionization suppression and detail the specific fragmentation pathways required for structural validation.

Part 1: Comparative Analysis of Ionization Architectures

Selecting the correct ionization interface is the single most deterministic factor in the sensitivity of your assay. Below is a technical comparison of the three dominant methodologies for oxazole-4-carboxylic acid derivatives.

Comparative Performance Matrix
FeatureMethod A: ESI (Negative Mode) Method B: ESI (Positive Mode) Method C: APCI (Positive Mode)
Analyte State Deprotonated

Protonated

Protonated

Sensitivity High (for free acids)Medium (Requires acidic pH)Medium-Low
Matrix Tolerance Low (Susceptible to suppression)MediumHigh
Linearity



Key Limitation Mobile phase pH must be > pKaAdduct formation (

,

)
Thermal degradation risk
Best For PK/Metabolite ID Trace Impurity Profiling Non-polar Esters
Expert Insight: The ESI Polarity Dilemma

While the carboxylic acid group suggests Negative Mode ESI as the default, the oxazole ring complicates this.

  • Negative Mode: Requires a mobile phase pH

    
     4.5 to ensure the carboxylate anion (
    
    
    
    ) is formed. However, high pH can damage silica-based HPLC columns. Solution: Use Ammonium Acetate (10mM) to buffer at pH 5-6.
  • Positive Mode: The oxazole nitrogen is weakly basic. To achieve

    
    , you must use a strong organic acid modifier (0.1% Formic Acid). Warning:  This suppresses ionization of the carboxylic acid moiety, forcing the molecule to rely solely on the oxazole nitrogen for protonation, often resulting in lower signal intensity than negative mode.
    

Part 2: Structural Elucidation & Fragmentation Pathways[1]

Understanding the fragmentation logic is essential for designing Multiple Reaction Monitoring (MRM) transitions. Oxazole-4-carboxylic acids undergo a characteristic "Shatter Pathway" involving decarboxylation followed by ring cleavage.

The "Shatter Pathway" Mechanism
  • Primary Loss (Decarboxylation): The most labile bond is the

    
     bond connecting the carboxyl group. This results in the loss of 
    
    
    
    (44 Da) or
    
    
    (45 Da).
  • Secondary Loss (Ring Opening): The resulting oxazole ion is unstable and typically undergoes a Retro-1,3-dipolar cycloaddition-type cleavage, ejecting

    
     (27 Da) or 
    
    
    
    (28 Da).
Visualization: Fragmentation Logic Flow

The following diagram illustrates the specific mass spectral cleavage events for a generic Oxazole-4-Carboxylic Acid precursor.

OxazoleFragmentation cluster_legend Pathway Key Precursor Precursor Ion [M+H]+ or [M-H]- Intermediate Decarboxylated Species Loss of CO2 (44 Da) Precursor->Intermediate CID Fragmentation (Low Energy) RingOpen Ring Cleavage Loss of HCN (27 Da) Intermediate->RingOpen Secondary Activation (Retro-Cycloaddition) FinalFragment Terminal Fragment R-C≡O+ or similar RingOpen->FinalFragment Rearrangement key1 Blue: Parent Ion key2 Yellow: Primary Transition (Quant) key3 Red: Secondary Transition (Qual)

Caption: Step-wise collision-induced dissociation (CID) pathway for oxazole-4-carboxylic acids, highlighting the critical decarboxylation step utilized for quantification.

Part 3: Validated Experimental Protocols

This protocol is designed as a self-validating system. It includes a "System Suitability" step to ensure the instrument is capable of detecting the specific ionization state of the oxazole.

Method A: High-Sensitivity Negative ESI (Recommended)

Best for: Pharmacokinetic studies, quantitation of free acid.

1. Mobile Phase Preparation[1][2]
  • Phase A (Aqueous): 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Why? Ammonium acetate provides the buffer capacity to keep the acid deprotonated (

      
      ) while being volatile enough for MS. Do not  use Formic Acid here; it will protonate the acid and kill the negative ion signal.
      
  • Phase B (Organic): 95% Acetonitrile / 5% Water.

    • Note: Pure acetonitrile can sometimes cause precipitation of buffer salts. The 5% water aids solubility.

2. Mass Spectrometer Settings (Generic Triple Quad)
  • Polarity: Negative (ESI-)[3]

  • Capillary Voltage: -2.5 kV to -3.0 kV (Lower than positive mode to prevent discharge).

  • Desolvation Temp: 450°C (Carboxylic acids are thermally stable, high heat aids droplet evaporation).

  • Cone Voltage: Optimize to prevent in-source decarboxylation (keep low, ~20-30V).

3. System Suitability Test (The "Trust" Check)

Before running samples, inject a standard (100 ng/mL). Monitor the [M-H]⁻ (Parent) and [M-H-44]⁻ (In-source fragment).

  • Pass Criteria: The In-source fragment ([M-44]) should be < 15% of the Parent ion intensity. If it is higher, your Cone Voltage/Declustering Potential is too high and must be lowered to preserve the parent ion for MS/MS.

Method B: APCI for Non-Polar Derivatives

Best for: Ester derivatives or dirty matrices where ESI suppression is high.

1. Workflow Adjustment
  • Source: APCI (Positive Mode).

  • Corona Current: 4-5 µA.

  • Vaporizer Temp: 350-400°C.

  • Mechanism: Relies on gas-phase proton transfer.[4] This is less dependent on solvent pH, allowing you to use standard 0.1% Formic Acid mobile phases which improve peak shape on C18 columns.

Part 4: Analytical Decision Matrix

Use the following logic flow to determine the optimal method for your specific oxazole derivative.

DecisionMatrix Start Start: Analyte Structure CheckCOOH Is Free Acid Present? Start->CheckCOOH CheckMatrix Is Matrix Complex? (Plasma/Urine) CheckCOOH->CheckMatrix Yes (R-COOH) MethodPos Use Positive ESI (Formic Acid) CheckCOOH->MethodPos No (Ester/Amide) MethodNeg Use Negative ESI (Ammonium Acetate) CheckMatrix->MethodNeg No (Clean/Standard) MethodAPCI Use APCI (High Temp) CheckMatrix->MethodAPCI Yes (High Suppression)

Caption: Decision tree for selecting ionization modes based on structural functional groups and matrix complexity.

References

  • Ionization Efficiency Studies

    • Kruve, A., et al. (2017). "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry.
  • Oxazole Fragmentation Mechanisms

    • Bowie, J. H., et al. (1980). "Mass Spectrometry of Oxazoles." Heterocycles. (Fundamental review of ring cleavage).
  • Mobile Phase Optimization

    • Li, W., et al. (2010). "Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry." Journal of The American Society for Mass Spectrometry.
  • ESI vs APCI Comparison

    • PerkinElmer Application Note.

Sources

Comparative

Comparative Guide: Oxazole vs. Thiazole Carboxylic Acid Building Blocks

[1] Executive Summary: The Heteroatom Switch In medicinal chemistry, the choice between oxazole and thiazole carboxylic acid building blocks is rarely arbitrary. While often treated as classic bioisosteres, the replaceme...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Heteroatom Switch

In medicinal chemistry, the choice between oxazole and thiazole carboxylic acid building blocks is rarely arbitrary. While often treated as classic bioisosteres, the replacement of Oxygen (oxazole) with Sulfur (thiazole) induces drastic changes in lipophilicity, aromaticity, and metabolic trajectory.

The Verdict:

  • Choose Oxazole when you need to lower LogP, increase water solubility, or introduce a more compact H-bond acceptor profile.[1]

  • Choose Thiazole when you require higher metabolic stability (specifically against hydrolytic ring opening), increased lipophilicity to cross membranes, or a more aromatic, rigid linker that mimics the steric bulk of a peptide bond.[1]

Part 1: Physicochemical & Structural Profiling[1]

The fundamental difference lies in the heteroatom's influence on the ring's electronics. Sulfur is less electronegative but larger and more polarizable than Oxygen.[1]

Comparative Properties Table[1][2]
FeatureOxazole Carboxylic AcidThiazole Carboxylic AcidImpact on Drug Design
Heteroatom Oxygen (High Electronegativity)Sulfur (High Polarizability)S is "softer"; O is "harder".[1]
Basicity (pKa of

)
~0.8 (Very Weak Base)~2.5 (Weak Base)Thiazole is more basic but both remain neutral at pH 7.[1]4.
Aromaticity Lower (Diene-like character)Higher (Benzenoid character)Thiazole is a more stable, rigid spacer.[1]
H-Bonding Moderate Acceptor (N and O)Poor Acceptor (S is poor)Oxazole improves solubility; Thiazole is lipophilic.[1]
LogP Effect Lowers LogPIncreases LogP (+0.5 to 1.[1]0)Thiazole is "greasier."[1]
Metabolic Risk Hydrolytic Ring OpeningS-Oxidation / EpoxidationThiazole is generally more robust in vivo.[1]
Stability (2-COOH) High Risk: DecarboxylationModerate Risk: DecarboxylationCritical: 2-COOH isomers are unstable.[1]
The Solubility vs. Permeability Trade-off

The following decision matrix visualizes the selection logic based on ADME requirements.

DecisionMatrix cluster_metabolism Metabolic Considerations Start Start: Select Azole Core CheckSolubility Is Aqueous Solubility Limiting? Start->CheckSolubility CheckPermeability Is Membrane Permeability Limiting? CheckSolubility->CheckPermeability No Oxazole Select OXAZOLE (Lower LogP, Better H-Bonding) CheckSolubility->Oxazole Yes (Need Polar) CheckPermeability->Oxazole No (Neutral) Thiazole Select THIAZOLE (Higher LogP, Aromatic Stacking) CheckPermeability->Thiazole Yes (Need Lipophilic) MetabCheck Is Hydrolytic Stability Critical? CheckPermeability->MetabCheck MetabCheck->Thiazole Yes (Avoid Ring Opening)

Figure 1: Strategic selection workflow for oxazole vs. thiazole based on ADME constraints.

Part 2: Synthetic Utility & The Decarboxylation Trap

The "2-Position" Instability

A critical, often overlooked technical challenge is the instability of Oxazole-2-carboxylic acid and Thiazole-2-carboxylic acid .

  • Mechanism: These acids are prone to thermal decarboxylation.[1] The electron-withdrawing nature of the C=N bond adjacent to the carboxylate facilitates the loss of CO2, generating the parent heterocycle.

  • Observation: Commercial batches of "2-carboxylic acid" building blocks often degrade into the parent azole if stored improperly (room temp/moisture).[1]

  • Solution: Avoid isolating the free acid if possible.[1] Use Potassium/Lithium salts (more stable) or perform in situ hydrolysis of the ester followed immediately by coupling.

Reactivity Profile
  • Amide Coupling: Both couple well using standard reagents (HATU, T3P).[1] However, Thiazole amines (2-aminothiazole) are notoriously poor nucleophiles due to the deactivation by the sulfur; conversely, Thiazole acids couple normally.

  • C-H Activation: Thiazole C2-H is more acidic than Oxazole C2-H, allowing for easier lithiation and functionalization if the carboxylic acid is not present.[1]

Part 3: Experimental Protocol (Self-Validating)

Objective: Reliable coupling of unstable Oxazole-2-carboxylic acid (generated in situ) to an amine, avoiding decarboxylation.

Materials
  • Precursor: Ethyl oxazole-2-carboxylate (Stable ester).[1]

  • Reagents: LiOH (1.0 M aq), T3P (Propylphosphonic anhydride, 50% in DMF), DIPEA.[1]

  • Solvent: THF/Water (Hydrolysis), DMF (Coupling).[1]

Step-by-Step Workflow
  • Saponification (Cold):

    • Dissolve Ethyl oxazole-2-carboxylate (1.0 eq) in THF (0.2 M).

    • Cool to 0°C (Ice bath). Critical: Heat accelerates decarboxylation.[1]

    • Add LiOH (1.1 eq).[1] Stir at 0°C for 1-2 hours. Monitor by TLC/LCMS until ester is consumed.[1]

    • Do NOT heat to reflux.

  • Salt Isolation (Optional but Recommended):

    • Concentrate in vacuo at <30°C .

    • The Lithium salt is significantly more stable than the protonated free acid.

  • One-Pot Activation (The "T3P" Method):

    • Redissolve the crude Lithium salt in dry DMF.[1]

    • Add the Amine partner (1.0 eq) and DIPEA (3.0 eq).[1]

    • Add T3P (1.5 eq) dropwise at 0°C.

    • Allow to warm to Room Temp (20-25°C) overnight.

  • Validation Checkpoint:

    • LCMS Analysis: Look for the Product Mass (M+H).[1]

    • Failure Mode: If you see a peak corresponding to the decarboxylated oxazole (Parent Mass - 44), your activation was too exothermic or the acid was left in acidic media too long.

Workflow Diagram

SyntheticProtocol Ester Oxazole-2-Ester (Stable Precursor) Hydrolysis LiOH / THF 0°C (Cold) Ester->Hydrolysis Salt Li-Carboxylate Salt (Metastable) Hydrolysis->Salt Coupling Add Amine + T3P In-Situ Activation Salt->Coupling Decarb FAILURE: Decarboxylation (-CO2) Salt->Decarb If Acidified/Heated Product Final Amide Coupling->Product

Figure 2: Optimized synthetic route to avoid decarboxylation of 2-substituted azoles.

Part 4: Biological & Metabolic Implications

Metabolic Stability
  • Thiazole: The sulfur atom is a "soft spot" for oxidation.[1] CYP450 enzymes can oxidize the sulfur to a sulfoxide or sulfone, or epoxidize the C4-C5 bond. However, the thiazole ring itself is highly resistant to hydrolysis.[1]

  • Oxazole: Generally stable to oxidative metabolism.[1] However, under strongly acidic conditions (stomach pH) or specific enzymatic catalysis, the ring can undergo hydrolytic opening to form an

    
    -acylamino ketone.[1]
    
Peptidomimetics

Thiazoles are superior for mimicking peptide bonds (trans-amide isosteres).[1]

  • Evidence: The thiazole ring dimensions (S-C bond length ~1.7 Å) more closely approximate the spatial arrangement of a peptide bond than the smaller oxazole ring.

  • Example: Ritonavir (Antiretroviral) utilizes thiazole for this structural rigidity and metabolic resistance.[1]

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link[1]

  • Vigorita, M. G., et al. (2000).[1] Oxazole and thiazole derivatives: Evaluation of their physicochemical properties. Il Farmaco.

  • Bagley, M. C., et al. (2005).[1] Thiopeptide antibiotics. Chemical Reviews. Link[1]

  • ChemRxiv Preprints. (2020). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Link[1]

Sources

Validation

A Head-to-Head Comparison of Oxazole and Imidazole Scaffolds: Assessing Biological Stability for Drug Development

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the most utilized five-membered heterocycles, the oxazole and imidazole rings are foundational motifs in medicinal chemistry.[1][2] While structurally similar—both being 1,3-azoles—the replacement of the oxygen atom in oxazole with a nitrogen atom in imidazole introduces significant changes in their electronic properties, chemical reactivity, and, consequently, their biological stability.[1] This guide provides an in-depth, objective comparison of the metabolic and chemical stability of these two scaffolds, supported by experimental insights and methodologies to aid in rational drug design.

Foundational Physicochemical Differences

The key to understanding the differing stabilities of oxazole and imidazole lies in their fundamental electronic and structural characteristics.

  • Oxazole: The presence of a highly electronegative oxygen atom alongside a nitrogen atom results in a less effective delocalization of π-electrons compared to imidazole.[3] This imparts a lower degree of aromaticity and a higher diene character.[4] Oxazoles are weakly basic and are more susceptible to ring cleavage, particularly under acidic or basic conditions.[5][6][7]

  • Imidazole: Containing two nitrogen atoms, the imidazole ring exhibits a more robust aromatic system due to efficient π-electron delocalization.[8] One nitrogen is pyrrole-like (N-1) and the other is pyridine-like (N-3), allowing the molecule to act as both a weak acid and a base (amphoteric nature).[8][9] This amphoterism and greater aromaticity contribute to its general chemical stability and its ability to participate in crucial biological interactions, such as hydrogen bonding.[8][10]

These intrinsic differences dictate their susceptibility to metabolic enzymes and degradation under physiological conditions.

Metabolic Stability: A Tale of Two Rings

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The liver, rich in cytochrome P450 (CYP) enzymes, is the principal site of drug metabolism. The interaction of oxazole and imidazole scaffolds with these enzymes differs significantly.

The imidazole scaffold is notorious for its interactions with the heme iron of cytochrome P450 enzymes. The pyridine-like N-3 atom can directly coordinate with the ferric (Fe³⁺) or ferrous (Fe²⁺) center of the heme cofactor, leading to potent enzyme inhibition.[11]

  • Mechanism of Inhibition: Many imidazole-containing drugs, such as ketoconazole and miconazole, are well-known inhibitors of CYP3A4.[12] This inhibition can be reversible or, in some cases, quasi-irreversible through mechanism-based inactivation, where a reactive metabolite formed by the CYP enzyme covalently binds to it.[13]

  • Metabolic Lability: While a potent inhibitor, the imidazole ring itself can be a site of metabolism. The ring is susceptible to oxidation by CYPs, although its inherent stability often directs metabolism to its substituents.[8] The N-1 position, in particular, can influence pharmacokinetic properties and metabolic stability.[8]

The strong propensity of imidazoles to inhibit CYPs is a double-edged sword. While it can enhance the exposure of co-administered drugs, it is also a major source of clinically significant drug-drug interactions (DDIs).[14][15]

In contrast to imidazole, the oxazole ring is generally considered a "quieter" scaffold concerning CYP450 interactions. The oxygen atom does not possess the same ability to coordinate with the heme iron, resulting in a significantly lower potential for mechanism-based CYP inhibition. This makes oxazole an attractive bioisosteric replacement for imidazole when aiming to mitigate DDI risks.

  • Metabolic Pathways: The oxazole ring is more prone to metabolic degradation through ring cleavage than imidazole.[16] Oxidation, often at the C4 or C5 positions, can lead to unstable intermediates that readily hydrolyze.[3] The nature and position of substituents heavily influence the primary site of metabolism.

  • Reduced DDI Potential: The replacement of an imidazole with an oxazole is a common strategy in medicinal chemistry to reduce CYP inhibition and thereby minimize the risk of drug-drug interactions.[17]

The choice between the two often involves a trade-off: the potential for DDIs with imidazole versus the potential for lower metabolic stability with oxazole.

Diagram 1: Key Metabolic Liabilities of Oxazole and Imidazole Scaffolds

G cluster_oxazole Oxazole Scaffold cluster_imidazole Imidazole Scaffold Oxazole Oxazole O_Met1 Ring Cleavage (Hydrolysis) More susceptible than Imidazole Oxazole->O_Met1 Major Pathway O_Met2 CYP-mediated Oxidation (e.g., at C4, C5) Oxazole->O_Met2 Common Pathway Imidazole Imidazole I_Met1 CYP450 Inhibition (Coordination to Heme Iron via N-3) Imidazole->I_Met1 Major Interaction I_Met2 CYP-mediated Oxidation (Ring or Substituents) Imidazole->I_Met2 Common Pathway G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis A1 Prepare Master Mix: Buffer + HLM + Test Compound B1 Pre-incubate Master Mix at 37°C A1->B1 A2 Prepare Cofactor Solution: NADPH Regenerating System B2 Initiate Reaction: Add Cofactor Solution B1->B2 B3 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) B2->B3 C1 Quench Reaction: Add cold ACN + Internal Standard B3->C1 For each time point C2 Centrifuge to Precipitate Protein C1->C2 C3 Transfer Supernatant for LC-MS/MS Analysis C2->C3 C4 Calculate % Remaining vs. Time C3->C4

Caption: Step-by-step workflow for the HLM metabolic stability experiment.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Thaw HLM and other reagents on ice.

    • Prepare the test compound working solution (e.g., 100 µM in buffer) from the DMSO stock.

    • Rationale: Keeping enzymes on ice is critical to prevent premature degradation.

  • Incubation Setup (96-well plate):

    • Add phosphate buffer to all wells.

    • Add the HLM suspension to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to achieve a final concentration of 1 µM. This creates the main incubation mix.

    • Rationale: A 1 µM substrate concentration is typically below the Km for most CYP enzymes, ensuring the reaction rate is proportional to substrate concentration (first-order kinetics).

  • Initiation of Reaction:

    • Pre-warm the plate containing the incubation mix at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells except the negative control (-NADPH).

    • Rationale: Pre-warming ensures the reaction starts at the correct physiological temperature. The -NADPH control is crucial to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard.

    • Rationale: Acetonitrile immediately precipitates the microsomal proteins, effectively stopping the enzymatic reaction. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Seal and vortex the quench plate.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new analytical plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration]).

Conclusion

The decision to use an oxazole versus an imidazole scaffold is a nuanced one that requires a deep understanding of their respective stability profiles. Imidazole offers greater chemical robustness and diverse biological interaction capabilities but carries a significant risk of CYP-mediated drug-drug interactions. [13][14][15]Oxazole provides a valuable alternative with a much-reduced DDI liability, but its inherent susceptibility to metabolic and chemical degradation must be carefully managed through strategic molecular design. [3][16]By employing rigorous in vitro stability assays, medicinal chemists can generate the critical data needed to make informed decisions, balancing potency, stability, and safety to design the next generation of therapeutics.

References

  • Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. PubMed. Available at: [Link]

  • A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm (RSC Publishing). Available at: [Link]

  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. United Arab Emirates University. Available at: [Link]

  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review | Request PDF. ResearchGate. Available at: [Link]

  • Imidazole-Containig Drugs and Inhibition of Cytochrome P450. Arab Journal of Pharmaceutical Sciences. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]

  • Protein dynamics and imidazole binding in cytochrome P450 enzymes. Portland Press. Available at: [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Available at: [Link]

  • Oxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Imidazole and its derivatives as potential candidates for drug development. ResearchGate. Available at: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases. PMC. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. International Journal of Health and Allied Sciences. Available at: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. Available at: [Link]

  • Oxazoles, imidazoles, and thiazoles. ResearchGate. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. ResearchGate. Available at: [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. Available at: [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. ResearchGate. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Analysis of 2-(Aminomethyl)oxazole-4-carboxylic Acid and its Analogs via X-ray Crystallography

This guide provides an in-depth comparison of the crystallographic data for 2-(aminomethyl)oxazole-4-carboxylic acid and its structural and functional analogs. As a key building block in medicinal chemistry, understandin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the crystallographic data for 2-(aminomethyl)oxazole-4-carboxylic acid and its structural and functional analogs. As a key building block in medicinal chemistry, understanding the precise three-dimensional structure of this molecule is paramount for rational drug design and development.[1] This document will delve into the experimental workflow for obtaining single-crystal X-ray diffraction data, present a comparative analysis of relevant crystal structures, and offer insights into the interpretation of this data for researchers, scientists, and drug development professionals.

The Significance of 2-(Aminomethyl)oxazole-4-carboxylic Acid in Drug Discovery

2-(Aminomethyl)oxazole-4-carboxylic acid belongs to the oxazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities.[2][3] The presence of both an aminomethyl and a carboxylic acid group makes it a valuable scaffold for creating peptide mimetics and for use in DNA-encoded chemical libraries.[1] Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests its potential as a neuroactive agent, targeting GABA receptors.[4][5][6][7]

Experimental Workflow for Single-Crystal X-ray Diffraction

The definitive method for elucidating the solid-state structure of a molecule is single-crystal X-ray diffraction.[1] This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions. The following is a detailed protocol for obtaining high-quality crystallographic data for small organic molecules like 2-(aminomethyl)oxazole-4-carboxylic acid.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Suitable Single Crystal diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing Raw Diffraction Images structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF Generation refinement->validation final_structure Final 3D Structure validation->final_structure Crystallographic Information File (CIF)

Figure 1: A generalized workflow for single-crystal X-ray crystallography, from sample preparation to the final three-dimensional structure.

Step-by-Step Experimental Protocol
  • Synthesis and Purification:

    • Synthesize 2-(aminomethyl)oxazole-4-carboxylic acid using established synthetic routes.[8][9]

    • Purify the compound to >98% purity, as impurities can inhibit crystallization. Techniques such as recrystallization or chromatography are recommended.

  • Crystal Growth:

    • The selection of an appropriate solvent system is critical. A solvent screen using various common solvents (e.g., water, ethanol, methanol, acetonitrile) and solvent mixtures should be performed.

    • Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals.

    • Other techniques, such as vapor diffusion or slow cooling of a saturated solution, can also be employed.

  • Crystal Mounting and Data Collection:

    • Select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head.

    • Data collection is typically performed on an automated four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[10]

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing and Structure Solution:

    • The collected diffraction data are processed to yield a set of structure factors. Software such as CrysAlis Pro can be used for data reduction.[10]

    • The crystal structure is solved using direct methods or Patterson methods, often with programs like SHELXS.[10]

  • Structure Refinement and Validation:

    • The initial structural model is refined using full-matrix least-squares on F², typically with software like SHELXL.

    • Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using tools like PLATON and checked for consistency. The final crystallographic data is typically presented in a Crystallographic Information File (CIF).

Comparative Analysis of Crystallographic Data

While a publicly available crystal structure for 2-(aminomethyl)oxazole-4-carboxylic acid was not identified in the initial search, we can compare it with structurally and functionally related compounds for which crystallographic data is available. For this guide, we will compare the expected data for our target compound with that of a related oxazole derivative, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate [11], and a key functional analog, γ-aminobutyric acid (GABA) .[12]

Parameter2-(Aminomethyl)oxazole-4-carboxylic acid (Hypothetical)Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate[11]γ-Aminobutyric Acid (GABA) (Monoclinic, P21/c)[12]
Formula C5H6N2O3C14H20N2O5C4H9NO2
Molecular Weight 142.11296.32103.12
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/cP21/c
a (Å) ~7.010.347.193
b (Å) ~10.011.2110.120
c (Å) ~8.013.158.260
β (°) ~110108.2110.4
Volume (ų) ~6501445564.9
Z 444
Calculated Density (g/cm³) ~1.451.361.21

Key Observations and Interpretations:

  • Crystal Packing and Density: The hypothetical data for 2-(aminomethyl)oxazole-4-carboxylic acid suggests a density comparable to other small organic molecules. The presence of both hydrogen bond donors (amine) and acceptors (carboxylic acid, oxazole nitrogen and oxygen) would likely lead to an extensive hydrogen-bonding network, resulting in efficient crystal packing.

  • Comparison with a Related Oxazole: The larger unit cell volume of methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate is expected due to its significantly larger molecular size and the presence of the bulky Boc-protecting group.[11]

  • Comparison with GABA: As a structural analog of GABA, 2-(aminomethyl)oxazole-4-carboxylic acid is expected to adopt a zwitterionic form in the solid state, similar to GABA.[4] This would facilitate strong intermolecular hydrogen bonds between the ammonium and carboxylate groups, influencing the crystal packing and potentially the physicochemical properties of the solid form.

Accessing Crystallographic Data

For researchers seeking existing crystallographic data, the following public databases are invaluable resources:

  • Crystallography Open Database (COD): An open-access collection of crystal structures of organic, inorganic, and metal-organic compounds.[13][14][15]

  • Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.[16]

Conclusion

The determination of the single-crystal X-ray structure of 2-(aminomethyl)oxazole-4-carboxylic acid is a crucial step in understanding its structure-activity relationship. This guide has provided a comprehensive overview of the experimental procedures involved and a comparative analysis with related molecules. The insights gained from such crystallographic studies are essential for the rational design of novel therapeutics based on the oxazole scaffold.

References

  • Structural analysis and co-crystallization of neurotransmitter analogues - WIReDSpace. (2009-05-20). Retrieved from [Link]

  • X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing. Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - MDPI. Retrieved from [Link]

  • Crystal structure of a human GABAA receptor - PubMed. Retrieved from [Link]

  • Crystal structure of a human GABAA receptor - PMC. Retrieved from [Link]

  • Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals - PMC. Retrieved from [Link]

  • 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid hydrochloride - Chemspace. Retrieved from [Link]

  • 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxylic acid | C8H7N3O3S | CID - PubChem. Retrieved from [Link]

  • Crystallographic Information Resources - Pendidikan Kimia. Retrieved from [Link]

  • Cryo-electron microscopy reveals informative details of GABAA receptor structural pharmacology: implications for drug discovery - Annals of Translational Medicine. Retrieved from [Link]

  • Preparation, characterization and X-Ray powder diffraction (XRD) study of some complexes containg oxadiazole moiety - ER Publications. Retrieved from [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - PubMed. Retrieved from [Link]

  • CCDC 712972: Experimental Crystal Structure Determination - Research Explorer The University of Manchester. Retrieved from [Link]

  • X-ray crystallography - CDN. Retrieved from [Link]

  • Crystallography Open Database: Search results. Retrieved from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC. Retrieved from [Link]

  • Crystallography Open Database: Search results. Retrieved from [Link]

  • Crystallography Open Database: Search results. Retrieved from [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and - ChemRxiv. Retrieved from [Link]

  • 2-Amino-1,3-oxazole-4-carboxylic acid | C4H4N2O3 | CID 21955402 - PubChem. Retrieved from [Link]

  • 3-(aminomethyl)-1,2-oxazole-4-carboxylic acid - PubChemLite. Retrieved from [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. Retrieved from [Link]

  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. Retrieved from [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid - Beilstein Journals. Retrieved from [Link]

  • Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of Substituted Oxazole-4-Carboxylic Acids

Introduction: The Critical Role of Structural Integrity in Drug Discovery Substituted oxazole-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development, forming the core of molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Integrity in Drug Discovery

Substituted oxazole-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development, forming the core of molecules designed as potential PDE4 inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2] The precise arrangement of substituents on the oxazole ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity and safety profile. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in the drug development pipeline.

This guide provides a comprehensive framework for the unambiguous structural validation of novel substituted oxazole-4-carboxylic acids. We will move beyond rote procedural descriptions to explore the causal logic behind our analytical choices, establishing a self-validating system where orthogonal techniques converge to provide an unshakeable confirmation of molecular structure. This approach is designed for researchers, medicinal chemists, and process development scientists who require the highest degree of confidence in their chemical matter.

The Validation Workflow: A Multi-Technique, Cross-Corroborative Approach

The validation process is not a linear path but an integrated workflow where each step informs the next. The goal is to build a dossier of evidence where data from chromatography, mass spectrometry, and spectroscopy are mutually reinforcing.

Validation_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Analytical Validation cluster_confirmation Phase 3: Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity Purity & Homogeneity (HPLC, TLC) Purification->Purity Is the sample pure? Mass Molecular Weight & Formula (HRMS) Purity->Mass Verify Mw Confirmation Confirmed Structure Purity->Confirmation NMR Structural Connectivity (1H, 13C, 2D NMR) Mass->NMR Confirm formula Mass->Confirmation Xray Absolute Structure (X-ray Crystallography) NMR->Xray Grow crystals for absolute proof NMR->Confirmation Xray->Confirmation

Figure 1: A logical workflow for the structural validation of novel chemical entities, emphasizing the progression from synthesis to absolute structural confirmation.

Part 1: Foundational Analysis - Purity and Molecular Weight

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of a non-volatile small molecule. By separating the sample based on its partitioning between a stationary and mobile phase, we can quantify the main component relative to any impurities.

Why It's Critical: A purity value of ≥95% is typically required for a compound to be advanced for biological screening.[1] This ensures that the observed activity is due to the compound of interest and not a potent impurity.

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the oxazole-4-carboxylic acid in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL. Create a dilution for analysis at ~50 µg/mL.

  • Instrumentation & Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A typical gradient system would be:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Detection: Use a UV-Vis detector, monitoring at wavelengths relevant to the chromophore of the oxazole and any aromatic substituents (e.g., 254 nm and 280 nm).

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Table 1: Representative HPLC Data for a Hypothetical 2-phenyl-5-methyloxazole-4-carboxylic acid

Retention Time (min)Peak AreaArea %Identity
2.515,2340.45Impurity 1
8.93,356,78999.12Product
10.118,0120.43Impurity 2
Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 ppm. This allows for the unambiguous determination of the compound's elemental formula, a critical piece of the structural puzzle. Softer ionization techniques like Electrospray Ionization (ESI) are preferred as they usually keep the molecule intact, showing a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

Why It's Critical: While nominal mass MS can give a molecular weight, HRMS provides the elemental composition. For example, C₁₁H₉NO₃ (our hypothetical product) has a calculated exact mass of 203.0582. A different, isomeric structure might have the same nominal mass (203) but a different exact mass. This level of precision is essential for confirming the molecular formula derived from synthesis.[3]

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Infuse a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile directly into the ESI source.

  • Ionization Mode: Given the carboxylic acid, negative ion mode ([M-H]⁻) is often highly effective. Positive ion mode ([M+H]⁺) will also work.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high resolution.

  • Data Analysis: Compare the measured mass of the most abundant ion in the isotopic cluster to the theoretical mass calculated for the expected formula. The difference should be less than 5 ppm.

Table 2: Representative HRMS Data

IonExpected FormulaCalculated m/zObserved m/zΔ (ppm)
[M+H]⁺C₁₁H₁₀NO₃⁺204.0655204.0652-1.47
[M-H]⁻C₁₁H₈NO₃⁻202.0510202.0513+1.48

The fragmentation pattern can also provide structural clues. The oxazole ring can undergo characteristic cleavages, which can be studied in more detail using MS/MS experiments.[4]

Part 2: Definitive Structural Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For substituted oxazole-4-carboxylic acids, ¹H and ¹³C NMR are indispensable.

Why It's Critical: NMR confirms the carbon-hydrogen framework of the molecule. It tells us where the substituents are attached to the oxazole ring, distinguishes between isomers, and confirms the presence of all expected functional groups. The chemical shifts of protons and carbons on the oxazole ring are characteristic and diagnostic.[5][6]

NMR_Info NMR NMR Spectroscopy H1 ¹H NMR NMR->H1 C13 ¹³C NMR NMR->C13 Info_H1 • Number of Protons • Chemical Environment • Neighboring Protons (J-coupling) H1->Info_H1 Info_C13 • Number of unique Carbons • Carbon type (sp², sp³) • Chemical Environment C13->Info_C13

Figure 2: Information derived from primary NMR experiments for structural elucidation.

Proton (¹H) NMR Spectroscopy

Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is key; DMSO-d₆ is often excellent for carboxylic acids as it solubilizes them well and allows the acidic proton to be observed.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion.

  • Data Analysis: Integrate the signals to determine proton counts, analyze chemical shifts (δ) for environmental information, and interpret splitting patterns (multiplicity) to deduce neighboring protons.

Carbon (¹³C) NMR Spectroscopy

Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR requires more concentrated samples or longer acquisition times due to the low natural abundance of the ¹³C isotope.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a single line, simplifying the spectrum.

  • Data Analysis: Correlate the number of signals with the number of unique carbons in the proposed structure. Analyze chemical shifts to identify carbons in different functional groups (e.g., C=O, aromatic C, sp³ C).

Table 3: Predicted ¹H and ¹³C NMR Data for 2-phenyl-5-methyloxazole-4-carboxylic acid in DMSO-d₆

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
~13.5broad singlet1H-COOH
8.0-8.1multiplet2HPhenyl H (ortho)
7.5-7.6multiplet3HPhenyl H (meta, para)
2.7singlet3H-CH₃
¹³C NMR δ (ppm)Assignment
~165-COOH
~162Oxazole C2
~158Oxazole C5
~135Oxazole C4
126-132Phenyl Carbons
~12-CH₃

Note: The proton on the oxazole ring (at C4 or C5) is absent in this fully substituted example. If a proton were present, it would typically appear far downfield (δ > 8.0 ppm).

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of HRMS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography stands alone as the definitive, unambiguous proof of structure. It provides a three-dimensional map of electron density in the crystal, revealing the precise spatial arrangement of every atom and confirming absolute stereochemistry.

Why It's the Gold Standard: It eliminates any possibility of isomeric confusion and provides invaluable data on bond lengths, bond angles, and solid-state conformation, which can be crucial for computational modeling and understanding receptor binding.

Comparative Analysis of Techniques

TechniqueInformation ProvidedProsCons
HPLC Purity, HomogeneityQuantitative, highly sensitive, robustProvides no structural information
HRMS Molecular Weight, Elemental FormulaExtremely high accuracy, requires minimal sampleProvides limited connectivity data, isomers can be indistinguishable
NMR C-H framework, atom connectivity, isomer differentiationProvides the most detailed structural information in solutionRequires more sample, complex spectra can be difficult to interpret
X-Ray Absolute 3D structure, bond lengths/anglesUnambiguous, definitive proof of structureRequires a suitable single crystal, which can be difficult or impossible to grow

Conclusion: An Integrated and Self-Validating Approach

The structural validation of substituted oxazole-4-carboxylic acids is not a checklist of experiments but a holistic scientific investigation. The process begins with ensuring sample purity via HPLC . It is followed by confirming the elemental formula with HRMS , which must be consistent with the proposed structure. The complete atomic connectivity is then mapped out using NMR spectroscopy , where every proton and carbon signal must be assigned. Finally, where possible, X-ray crystallography provides the ultimate, irrefutable evidence.

When the molecular formula from HRMS perfectly matches the detailed connectivity map from NMR, and the sample is shown to be pure by HPLC, a self-validating loop is closed. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the solid structural foundation necessary for advancing promising molecules in the complex journey of drug discovery.

References

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

  • Science of Synthesis. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available from: [Link]

  • ResearchGate. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF. Available from: [Link]

  • PubMed. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Available from: [Link]

  • ResearchGate. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. Available from: [Link]

  • PubMed. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Available from: [Link]

  • MDPI. Naturally Occurring Oxazole-Containing Peptides. Available from: [Link]

  • AIP Publishing. Core spectroscopy of oxazole. Available from: [Link]

  • ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available from: [Link]

  • ACS Publications. Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Available from: [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Available from: [Link]

  • PubMed. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(Aminomethyl)oxazole-4-carboxylic Acid

Introduction: The Structural Imperative of a Versatile Building Block 2-(Aminomethyl)oxazole-4-carboxylic acid is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of a Versatile Building Block

2-(Aminomethyl)oxazole-4-carboxylic acid is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals.[1] Its structure, incorporating a stable oxazole core with orthogonal aminomethyl and carboxylic acid functionalities, presents a valuable scaffold for creating novel peptide mimetics and complex molecular architectures.[2] The oxazole ring is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[3]

Unambiguous structural confirmation and purity assessment are paramount before deploying such a building block in a synthetic campaign. A multi-modal spectroscopic approach is not merely a quality control step; it is a foundational requirement for ensuring the integrity of downstream research. This guide provides an in-depth analysis of the expected spectroscopic signatures of 2-(Aminomethyl)oxazole-4-carboxylic acid, comparing them with structurally relevant alternatives and explaining the causal relationships between molecular structure and spectral output. We will detail the requisite experimental protocols to generate high-fidelity data, establishing a self-validating system for characterization.

Core Principle: A Multi-Technique Approach for Unambiguous Elucidation

No single spectroscopic technique can provide a complete structural picture. A synergistic workflow employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy is essential for a comprehensive and irrefutable characterization. Each technique probes different aspects of the molecule's physical properties, and their combined data provide layers of mutually reinforcing evidence.

cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Output Sample 2-(Aminomethyl)oxazole- 4-carboxylic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Parallel Analysis IR FT-IR Spectroscopy Sample->IR Parallel Analysis MS Mass Spectrometry (ESI-HRMS) Sample->MS Parallel Analysis UV UV-Vis Spectroscopy Sample->UV Parallel Analysis Data Combined Spectral Data NMR->Data IR->Data MS->Data UV->Data Confirmation Structural Confirmation & Purity Assessment Data->Confirmation Interpretation & Validation

Caption: Workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information on the chemical environment, connectivity, and number of hydrogen and carbon atoms.[2]

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides a fingerprint of the proton environments. For 2-(Aminomethyl)oxazole-4-carboxylic acid, we anticipate four distinct signals. The zwitterionic nature of the molecule in neutral solution and its amphiprotic character necessitate the use of a solvent like DMSO-d₆ to observe the exchangeable protons of the amine and carboxylic acid groups.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Oxazole H5 Proton: This lone proton on the oxazole ring is expected to appear as a sharp singlet in the downfield region, typically around δ 8.0-8.5 ppm. Its specific shift is influenced by the electron-withdrawing nature of the adjacent carboxylic acid group.

  • Aminomethyl (-CH₂-) Protons: These protons are adjacent to the electron-donating amino group and the oxazole ring. They will appear as a singlet (or a broad singlet due to interaction with the -NH₃⁺ group) around δ 4.0-4.5 ppm.

  • Amine (-NH₂) Protons: In DMSO-d₆, these protons (often existing as -NH₃⁺) will appear as a broad signal, typically exchangeable with D₂O. The chemical shift can be variable but is often found in the δ 7.5-8.5 ppm range.

  • Carboxylic Acid (-COOH) Proton: This highly deshielded proton will be a very broad singlet far downfield, typically >12 ppm.[4] Its broadness is a result of extensive hydrogen bonding and chemical exchange.[5]

Table 1: Comparative ¹H NMR Data for Oxazole Analogs

CompoundOxazole H5 (ppm)-CH₂- (ppm)-NH₂/NH₃⁺ (ppm)-COOH (ppm)Source
2-(Aminomethyl)oxazole-4-carboxylic acid (Predicted) ~8.3 (s)~4.2 (s)Broad, ~8.0Broad, >12-
Oxazole-4-carboxylic acid8.9 (s), 8.6 (s)--Broad[6]
2-Methyl-oxazole7.7 (d), 7.0 (d)2.4 (s, -CH₃)--[7]
5-(Aminomethyl)indazole (analog)-3.9 (s)2.1 (s, broad)-[8]
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are highly diagnostic for the different functional groups present.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Carboxylic Acid Carbonyl (-COO-): This quaternary carbon is the most deshielded, appearing in the δ 160-170 ppm range.[4][5]

  • Oxazole C2: The carbon atom bonded to the aminomethyl group and flanked by two heteroatoms (O and N) will be highly deshielded, typically appearing around δ 160-165 ppm.

  • Oxazole C4: This carbon, attached to the carboxylic acid, is also significantly deshielded, expected in the δ 135-145 ppm range.

  • Oxazole C5: The protonated carbon of the oxazole ring will appear further upfield, generally in the δ 125-135 ppm range.

  • Aminomethyl Carbon (-CH₂-): This aliphatic carbon will be the most shielded, appearing significantly upfield around δ 35-45 ppm.

Table 2: Comparative ¹³C NMR Data for Oxazole Derivatives

Carbon Atom2-(Aminomethyl)oxazole-4-carboxylic acid (Predicted, ppm)5-(N-Boc-piperidinyl)-1,2-oxazole-4-carboxylate (Experimental, ppm)[9]Benzoxazole Carboxylic Acids (Typical Range, ppm)[10]
-C OOH~165-165 - 185
Oxazole C 2~162-150 - 165
Oxazole C 4~140108.3110 - 125
Oxazole C 5~130179.5120 - 130
-C H₂NH₂~40--
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing exchangeable N-H and O-H protons which would be lost in D₂O.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • To confirm exchangeable protons, acquire a second spectrum after adding 1-2 drops of D₂O to the NMR tube and shaking. The signals corresponding to -COOH and -NH₂ should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ 39.52 ppm).

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11] For 2-(Aminomethyl)oxazole-4-carboxylic acid, the spectrum will be dominated by features from the carboxylic acid and amino groups.

Key Diagnostic IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad, strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[11][12] This characteristic broadening is due to the strong intermolecular hydrogen bonding in the carboxylic acid dimer.[13]

  • N-H Stretch (Primary Amine): Moderate absorption bands in the 3200-3500 cm⁻¹ region, often appearing as shoulders on the much broader O-H stretch.

  • C=O Stretch (Carboxylic Acid): A sharp, very strong absorption between 1700-1725 cm⁻¹.[11] Its position confirms the presence of the carboxylic acid carbonyl.

  • N-H Bend (Primary Amine): A moderate absorption around 1600 cm⁻¹.

  • C=N and C=C Stretches (Oxazole Ring): Moderate, sharp absorptions in the 1500-1650 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A strong, broad absorption between 1210-1320 cm⁻¹.[14]

Table 3: Comparison of Key IR Frequencies (cm⁻¹)

Vibrational Mode2-(Aminomethyl)oxazole-4-carboxylic acid (Expected)General Carboxylic Acid[12][14]General Primary Amine
O-H Stretch2500-3300 (very broad, strong)2500-3300 (very broad, strong)-
N-H Stretch~3200-3500 (moderate)-3300-3500 (two bands)
C=O Stretch1700-1725 (sharp, very strong)1700-1725 (strong)-
N-H Bend~1600 (moderate)-1550-1650 (moderate)
C-O Stretch1210-1320 (strong)1210-1320 (strong)-
Experimental Protocol: FT-IR Data Acquisition (ATR)
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable information about the molecule's substructures. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.

Expected Mass Spectrometric Data:

  • Molecular Formula: C₅H₆N₂O₃

  • Monoisotopic Mass: 142.0378 Da

  • Molecular Ion: In an ESI+ experiment, the molecule is expected to be observed as the protonated species [M+H]⁺ at m/z 143.0451. In ESI- mode, the deprotonated species [M-H]⁻ would be observed at m/z 141.0306.

  • Key Fragmentation Pathways: The stability of the oxazole ring suggests that fragmentation will primarily involve the side chains.

M [M+H]⁺ m/z 143.0451 F1 Loss of H₂O (-18.01 Da) m/z 125.0345 M->F1 F2 Loss of CO₂ (-43.99 Da) m/z 99.0552 M->F2 F4 Acylium Ion [M-CH₂NH₂]⁺ m/z 113.0135 M->F4 F3 Loss of HCOOH (-46.01 Da) m/z 97.0399

Caption: Predicted ESI+ fragmentation pathways for the target molecule.

Experimental Protocol: ESI-HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition (Positive Mode):

    • Set the instrument to acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the ion of interest.

  • Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated for the protonated formula [C₅H₆N₂O₃+H]⁺. The mass error should be less than 5 ppm to confidently confirm the elemental composition. Analyze the tandem MS (MS/MS) spectrum to identify fragmentation patterns.

UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The oxazole ring constitutes the primary chromophore, which is expected to exhibit π → π* transitions.

  • Expected Absorption: Oxazole derivatives typically show absorption maxima (λ_max) in the range of 210-280 nm.[15][16] The exact position is sensitive to substitution and the solvent.

  • pH Dependence: The presence of both an acidic carboxylate and a basic amine means the molecule's protonation state will change with pH. This will alter the electronic structure of the chromophore, leading to shifts in the λ_max. A full pH-dependent analysis can be used to determine the pKa values of the functional groups. Carboxylic acids generally absorb around 210 nm.[17]

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or water). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank to zero the instrument.

    • Acquire the absorption spectrum of the sample solution from 400 nm down to 200 nm.

    • Record the wavelength of maximum absorbance (λ_max).

Conclusion

The spectroscopic characterization of 2-(Aminomethyl)oxazole-4-carboxylic acid is a clear-cut process when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra provide the definitive map of the carbon-hydrogen framework. FT-IR spectroscopy offers rapid and unmistakable confirmation of the key carboxylic acid and amine functional groups through their unique vibrational signatures. Finally, high-resolution mass spectrometry validates the elemental composition to within parts-per-million accuracy and reveals structural motifs through fragmentation analysis. The collective data from these orthogonal techniques provide an unassailable confirmation of the molecule's identity and purity, which is an absolute prerequisite for its use in any research or development setting.

References

  • Wiley (2004). Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Available at: [Link]

  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Hughes, D. L. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters. Available at: [Link]

  • ResearchGate (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Request PDF. Available at: [Link]

  • ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available at: [Link]

  • Venugopal, P., Payani, T., & Chandrasehar, K. B. Synthesis and Spectral Charectarization of Oxazole/Thiazole Derivatives and Their Biological Potent Activities. International Journal of Scientific Research in Engineering and Development. Available at: [Link]

  • Chemistry LibreTexts (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • McMurry, J. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Oregon State University (2020). Spectroscopy of Carboxylic Acids. Available at: [Link]

  • OpenStax (2023). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • ResearchGate (2021). 1H NMR spectrum of compound 4. Available at: [Link]

  • Snetkova, M., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • McMurry, J. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Dar'in, D., Bakulina, O., & Krasavin, M. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • SlidePlayer (2023). IR spectrum of carboxylic acids and alcohols. Available at: [Link]

  • PubChem. 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxylic acid. Available at: [Link]

  • Yamada, K., Kamimura, N., & Kunishima, M. (2019). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gîrțu, M. A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. Available at: [Link]

  • Journal of Synthetic Chemistry (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]

  • PubChem. 2-Amino-1,3-oxazole-4-carboxylic acid. Available at: [Link]

  • Cundy, D. J., & Cox, M. B. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters. Available at: [Link]

  • Chemistry LibreTexts (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Vantourout, J. C., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C–H carboxylation: Parallel, one-pot amide couplings and late-stage diversification. ChemRxiv. Available at: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

  • Hughes, D. L. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]

  • Chemistry LibreTexts (2023). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • Chemistry LibreTexts (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ResearchGate. Typical UV spectra of the different compound types. Available at: [Link]

Sources

Validation

The Oxazole Ring: A Key to Unlocking Metabolic Stability in Peptidomimetics

A Comparative Guide for Drug Development Professionals In the relentless pursuit of novel therapeutics, drug discovery teams are increasingly turning to peptidomimetics to overcome the inherent limitations of natural pep...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

In the relentless pursuit of novel therapeutics, drug discovery teams are increasingly turning to peptidomimetics to overcome the inherent limitations of natural peptides, such as poor metabolic stability and rapid clearance.[1][2] Among the various strategies to enhance the durability of these molecules, the incorporation of heterocyclic scaffolds has proven particularly effective. This guide provides an in-depth comparison of the metabolic stability of oxazole-containing peptidomimetics, offering insights into their advantages and the experimental frameworks required for their evaluation.

The oxazole motif, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, serves as a versatile bioisosteric replacement for amide bonds in peptide backbones.[3] This substitution not only mimics the geometry and electronic properties of the amide group but also confers significant resistance to enzymatic degradation by proteases, which are a primary cause of poor metabolic stability in peptides.[2][3] The inherent aromaticity and electron distribution of the oxazole ring contribute to its stability and ability to engage in favorable interactions with biological targets.

Comparative Metabolic Stability: Oxazole Peptidomimetics vs. Other Scaffolds

While various heterocyclic rings are employed as amide bond bioisosteres, the oxazole ring presents a unique combination of properties that often translates to a favorable metabolic profile.

Peptidomimetic ScaffoldKey Features Influencing Metabolic StabilityCommon Metabolic Liabilities
Oxazole Aromatic, planar structure resistant to protease cleavage. Electron-deficient nature can influence interactions with metabolizing enzymes.Generally stable, though susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes can occur depending on substitution patterns.[4]
Thiazole Structurally similar to oxazole, also provides resistance to proteolysis.Can be susceptible to ring opening and bioactivation, potentially leading to reactive metabolites.[4]
Triazole Can mimic both hydrogen bond donor and acceptor properties of amides. Generally stable to hydrolysis.[3][5]Can be subject to N-glucuronidation or oxidation depending on the isomer and substitution.
Standard Peptide Bond (Amide) Highly susceptible to cleavage by a wide range of proteases and peptidases found in plasma, liver, and other tissues.[2][6]Rapid enzymatic degradation leading to short in vivo half-life.[2][6]
Ester Often used as a prodrug strategy, but generally more labile than amides.Rapidly cleaved by esterases present in plasma and tissues, leading to poor metabolic stability.[7]

The enhanced stability of oxazole-containing peptidomimetics stems from the fundamental inability of proteases to recognize and cleave the oxazole ring, which lacks the typical amide bond structure. This intrinsic resistance is a significant advantage in designing long-acting therapeutics.

Evaluating Metabolic Stability: Essential In Vitro Assays

A thorough assessment of metabolic stability is a cornerstone of modern drug discovery.[8] The following in vitro assays are critical for characterizing and comparing the metabolic profiles of oxazole peptidomimetics.

Liver Microsomal Stability Assay

This assay is a primary tool for evaluating Phase I metabolism, predominantly mediated by cytochrome P450 enzymes located in the liver microsomes.[9][10] It provides crucial data on a compound's intrinsic clearance.

Experimental Workflow for Liver Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution pre_incubation Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubation prep_microsomes Prepare Liver Microsome Working Solution prep_microsomes->pre_incubation prep_cofactor Prepare NADPH Working Solution initiate_reaction Initiate Reaction with NADPH prep_cofactor->initiate_reaction pre_incubation->initiate_reaction time_points Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction with Cold Acetonitrile (+ IS) time_points->quench_reaction centrifuge Centrifuge to Precipitate Proteins quench_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate % Remaining, Half-life (t½), and CLint analyze->data_analysis

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 1 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[11]

    • Thaw pooled liver microsomes (human, rat, mouse, etc.) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.[9][11]

    • Prepare a solution of the cofactor NADPH (e.g., 1 mM).[11]

  • Incubation:

    • In a 96-well plate, add the test compound and liver microsome solutions. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).[12]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[12]

    • Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[9][12]

  • Sample Processing and Analysis:

    • Immediately terminate the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard.[10][12]

    • Centrifuge the samples to precipitate the microsomal proteins.[13]

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[10][12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint) from the slope of the linear regression.[10]

Plasma Stability Assay

This assay determines a compound's stability in the presence of plasma enzymes, such as esterases and proteases.[6][14] It is particularly important for peptidomimetics to confirm their resistance to degradation in the bloodstream.

Experimental Workflow for Plasma Stability Assay

plasma_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution mix_components Add Compound to Plasma prep_compound->mix_components prep_plasma Thaw Pooled Plasma (Human, Rat, etc.) prep_plasma->mix_components incubate Incubate at 37°C (Sample at 0, 15, 30, 60, 120 min) mix_components->incubate quench_reaction Quench Reaction with Cold Acetonitrile (+ IS) incubate->quench_reaction centrifuge Centrifuge to Precipitate Proteins quench_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate % Remaining and Half-life (t½) analyze->data_analysis

Caption: Workflow for a typical plasma stability assay.

Detailed Protocol:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 1-10 µM).[6][14]

    • Thaw pooled plasma (e.g., human, rat) from multiple donors at room temperature or 37°C.[14]

  • Incubation:

    • Add the test compound to the plasma in a 96-well plate and mix gently.[6][15]

    • Incubate the plate at 37°C.[6][15]

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the mixture.[6][15]

  • Sample Processing and Analysis:

    • Stop the reaction by adding a quenching solution, such as cold acetonitrile with an internal standard.[6][15]

    • Centrifuge the samples to pellet the precipitated plasma proteins.[6][15]

    • Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.[6][15]

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the zero-minute sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining against time.[6]

Conclusion: The Strategic Advantage of Oxazole Peptidomimetics

The incorporation of an oxazole ring is a powerful and effective strategy for enhancing the metabolic stability of peptidomimetics. By acting as a robust bioisosteric replacement for the labile amide bond, the oxazole scaffold provides significant protection against enzymatic degradation, a critical step towards developing drug candidates with improved pharmacokinetic profiles and therapeutic efficacy. The strategic application of in vitro metabolic stability assays, such as the liver microsomal and plasma stability assays, is essential for quantitatively assessing these improvements and guiding the rational design of next-generation peptidomimetic drugs.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • International Journal of Pharmaceutical research and Applications. (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4.... Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • SlideShare. (2009, December 2). Strategies for In Vitro Metabolic Stability Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • MDPI. (2020, February 28). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Naturally Occurring Oxazole-Containing Peptides - PMC - NIH. Retrieved from [Link]

  • RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-Oxazoles as precursors of phosphorylated amino acids and peptidomimetics | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC. Retrieved from [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Retrieved from [Link]

  • ResearchGate. (2025, April 16). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Retrieved from [Link]

  • The Hebrew University of Jerusalem. (2011, November 15). Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • PubMed. (2025, May 15). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Retrieved from [Link]

  • ChemRxiv. (2023, December 8). General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. Retrieved from [Link]

  • Frontiers. (2021, May 20). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Retrieved from [Link]

  • Sci-Hub. (n.d.). Late-Stage Macrocyclization of Bioactive Peptides with Internal Oxazole Motifs via Palladium-Catalyzed C–H Olefination. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-(Aminomethyl)oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Aminomethyl)oxazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid oxazole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)oxazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid oxazole core, coupled with the primary amine and carboxylic acid functionalities, provides a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in the pharmaceutical sciences. This guide provides an in-depth, comparative analysis of three distinct synthetic routes to 2-(aminomethyl)oxazole-4-carboxylic acid, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for the preparation of 2-(aminomethyl)oxazole-4-carboxylic acid are presented and benchmarked:

  • Route 1: The Robinson-Gabriel Oxazole Synthesis

  • Route 2: The Van Leusen Oxazole Synthesis

  • Route 3: Synthesis via a 2-(Chloromethyl)oxazole Intermediate

The following table provides a high-level comparison of these routes, with detailed experimental data and discussion to follow.

Metric Route 1: Robinson-Gabriel Route 2: Van Leusen Route 3: Via 2-(Chloromethyl) Intermediate
Starting Materials Diethyl 2-amino-3-oxosuccinate, N-acetylglycineEthyl glyoxylate, Tosylmethyl isocyanide (TosMIC)Ethyl bromopyruvate, Chloroacetamide
Key Steps Acylation, CyclodehydrationOxazole formation, Formyl to aminomethyl conversionHantzsch-type synthesis, Nucleophilic substitution
Overall Yield (Estimated) ModerateModerate to GoodGood
Scalability ModerateModerateGood
Reagent Availability & Cost Readily available, moderate costTosMIC can be expensiveReadily available, low to moderate cost
Key Challenges Potential for side reactions during cyclizationHandling of isocyanides, multi-step conversion of the formyl groupHandling of lachrymatory ethyl bromopyruvate

Route 1: The Robinson-Gabriel Synthesis Approach

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from α-acylamino ketones.[1][2][3] In this proposed route, the oxazole ring is constructed from acyclic precursors, followed by functional group manipulations to arrive at the target molecule.

Synthetic Strategy

This pathway commences with the acylation of diethyl 2-amino-3-oxosuccinate with N-acetylglycine, followed by a cyclodehydration reaction to form the oxazole ring. Subsequent hydrolysis of the protecting group and the ester yields the final product.

Robinson-Gabriel Synthesis A Diethyl 2-amino-3-oxosuccinate C Ethyl 2-(acetamidomethyl)oxazole-4-carboxylate A->C Acylation & Cyclodehydration B N-Acetylglycine B->C D 2-(Aminomethyl)oxazole-4-carboxylic acid C->D Hydrolysis

Caption: Robinson-Gabriel synthesis pathway for 2-(Aminomethyl)oxazole-4-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(acetamidomethyl)oxazole-4-carboxylate

  • Acylation: To a solution of diethyl 2-amino-3-oxosuccinate (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add N-acetylglycine (1.1 eq) and a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cyclodehydration: After filtration of the dicyclohexylurea byproduct, the crude α-(acetylaminoacetamido)-β-ketoester is dissolved in acetic anhydride. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added, and the mixture is heated to 90-100 °C for 2-4 hours.[4]

  • Work-up and Purification: The reaction mixture is cooled and poured onto ice. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography.

Step 2: Hydrolysis to 2-(Aminomethyl)oxazole-4-carboxylic acid

  • The ethyl 2-(acetamidomethyl)oxazole-4-carboxylate (1.0 eq) is suspended in an aqueous solution of a strong base, such as 6M sodium hydroxide.

  • The mixture is heated at reflux for 4-6 hours until the reaction is complete, as monitored by TLC.

  • The solution is cooled and acidified to a pH of approximately 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum.

Causality and Experimental Choices
  • N-Acetylglycine: The acetyl group serves as a protecting group for the amine functionality during the cyclization step, preventing unwanted side reactions.

  • DCC: This is a common and effective coupling agent for amide bond formation.

  • Acetic Anhydride and Sulfuric Acid: This combination is a classical and potent dehydrating agent for the Robinson-Gabriel cyclization.[4]

  • Basic Hydrolysis: Strong basic conditions are necessary to hydrolyze both the amide protecting group and the ethyl ester.

Route 2: The Van Leusen Oxazole Synthesis Approach

The Van Leusen reaction provides a powerful method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6][7] This route offers a different disconnection approach, where the C4-C5 bond of the oxazole is formed from an aldehyde precursor.

Synthetic Strategy

This pathway involves the reaction of ethyl glyoxylate with an isocyanide to form an intermediate ethyl 2-(isocyanomethyl)oxazole-4-carboxylate. This is then converted to the aminomethyl group. A more practical approach involves first forming a 2-unsubstituted oxazole-4-carboxylate and then introducing the aminomethyl precursor at the C2 position. A plausible adaptation involves the synthesis of ethyl 2-(hydroxymethyl)oxazole-4-carboxylate, which can then be converted to the target molecule.

Van Leusen Synthesis A Ethyl glyoxylate C Ethyl oxazole-4-carboxylate A->C Van Leusen Reaction B TosMIC B->C D Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate C->D Hydroxymethylation E Ethyl 2-(azidomethyl)oxazole-4-carboxylate D->E Azidation F Ethyl 2-(aminomethyl)oxazole-4-carboxylate E->F Reduction G 2-(Aminomethyl)oxazole-4-carboxylic acid F->G Hydrolysis

Caption: Van Leusen based synthesis of 2-(Aminomethyl)oxazole-4-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl oxazole-4-carboxylate

  • To a solution of ethyl glyoxylate (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0 eq) in a suitable solvent like methanol, add a base such as potassium carbonate (2.0 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is purified by chromatography.

Step 2: Synthesis of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate

  • This step can be challenging. A potential method involves lithiation at the C2 position followed by reaction with formaldehyde.

Step 3: Conversion to Ethyl 2-(azidomethyl)oxazole-4-carboxylate

  • The hydroxyl group of ethyl 2-(hydroxymethyl)oxazole-4-carboxylate is first converted to a good leaving group, for example, by reaction with mesyl chloride in the presence of a base like triethylamine.

  • The resulting mesylate is then displaced by sodium azide in a polar aprotic solvent like DMF at elevated temperature.

Step 4: Reduction to Ethyl 2-(aminomethyl)oxazole-4-carboxylate

  • The azide is reduced to the primary amine via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[1][8][9]

Step 5: Hydrolysis to 2-(Aminomethyl)oxazole-4-carboxylic acid

  • The ethyl ester is hydrolyzed under basic conditions as described in Route 1.

Causality and Experimental Choices
  • TosMIC: This reagent is the cornerstone of the Van Leusen synthesis, providing the C2 and nitrogen atoms of the oxazole ring.[5][6][7]

  • Hydroxymethylation and Azidation: This two-step sequence is a common strategy for converting a C-H bond to a C-NH2 bond via a stable azide intermediate.

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of azides to amines, with the only byproduct being nitrogen gas.[8][10]

Route 3: Synthesis via a 2-(Chloromethyl)oxazole Intermediate

This route offers a more direct approach to introducing the aminomethyl functionality by first constructing a 2-(chloromethyl)oxazole-4-carboxylate intermediate. This intermediate is then subjected to nucleophilic substitution.

Synthetic Strategy

The synthesis begins with a Hantzsch-type condensation of ethyl bromopyruvate and chloroacetamide to form ethyl 2-(chloromethyl)oxazole-4-carboxylate. This is followed by displacement of the chloride with an amine precursor, such as azide or a protected amine, and subsequent deprotection and hydrolysis. A direct amination is also a possibility.

Chloromethyl Intermediate Synthesis A Ethyl bromopyruvate C Ethyl 2-(chloromethyl)oxazole-4-carboxylate A->C Hantzsch-type Synthesis B Chloroacetamide B->C D Ethyl 2-(azidomethyl)oxazole-4-carboxylate C->D Nucleophilic Substitution (NaN3) E Ethyl 2-(aminomethyl)oxazole-4-carboxylate D->E Reduction F 2-(Aminomethyl)oxazole-4-carboxylic acid E->F Hydrolysis

Caption: Synthesis via a 2-(Chloromethyl)oxazole intermediate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(chloromethyl)oxazole-4-carboxylate

  • A mixture of ethyl bromopyruvate (1.0 eq) and chloroacetamide (1.1 eq) is heated in a suitable high-boiling solvent, such as toluene or xylene, often with a dehydrating agent like phosphorus pentoxide.

  • The reaction is monitored by TLC, and upon completion, the mixture is worked up by washing with aqueous base and purified by distillation or chromatography.

Step 2: Synthesis of Ethyl 2-(azidomethyl)oxazole-4-carboxylate

  • Ethyl 2-(chloromethyl)oxazole-4-carboxylate (1.0 eq) is dissolved in a polar aprotic solvent like DMF, and sodium azide (1.2 eq) is added.

  • The mixture is heated to 60-80 °C for several hours until the starting material is consumed.

  • The reaction is worked up by pouring into water and extracting the product with an organic solvent.

Step 3: Reduction and Hydrolysis

  • The subsequent reduction of the azide and hydrolysis of the ester are carried out as described in the previous routes.

Causality and Experimental Choices
  • Hantzsch-type Synthesis: This is a well-established method for the synthesis of thiazoles and oxazoles from α-haloketones and amides/thioamides.

  • Nucleophilic Substitution with Azide: The use of sodium azide is a reliable method for introducing a nitrogen functionality that can be cleanly reduced to a primary amine.[1][8][9] This two-step process often provides higher yields and cleaner reactions than direct amination with ammonia.

Conclusion and Recommendations

All three synthetic routes presented offer viable pathways to 2-(aminomethyl)oxazole-4-carboxylic acid.

  • Route 1 (Robinson-Gabriel) is a classic and well-understood method, but may suffer from moderate yields in the cyclization step.

  • Route 2 (Van Leusen) provides an alternative disconnection, but the multi-step conversion of the C2 substituent adds to the overall step count.

  • Route 3 (Via 2-(Chloromethyl) Intermediate) appears to be the most direct and potentially highest-yielding approach, benefiting from a convergent strategy. The starting materials are readily available and the key transformations are generally high-yielding.

For researchers seeking a balance of efficiency, scalability, and cost-effectiveness, Route 3 is recommended as the most promising strategy for the synthesis of 2-(aminomethyl)oxazole-4-carboxylic acid on a laboratory scale. However, for specific applications or the need to introduce diversity at different positions, the other routes may offer strategic advantages. Further optimization of reaction conditions for each route is encouraged to maximize yields and purity.

References

  • Organic Chemistry Portal. Amine synthesis by azide reduction. [Link]

  • Reduction of Azides. (n.d.). [Link]

  • ChemRxiv. (2022). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • ResearchGate. (2014). How can we convert a linear azide into an amine?. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Aminomethyl)oxazole-4-carboxylic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Aminomethyl)oxazole-4-carboxylic acid (CAS No. 1314974-14-5)[1].

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Aminomethyl)oxazole-4-carboxylic acid (CAS No. 1314974-14-5)[1]. Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols and regulatory requirements to ensure minimal risk to personnel and the environment. The procedures outlined are grounded in the principles of chemical hazard management and are designed to be self-validating through adherence to best practices.

Hazard Profile and Initial Assessment

Therefore, it is imperative to handle 2-(Aminomethyl)oxazole-4-carboxylic acid as a hazardous substance. The following potential hazards should be assumed:

  • Acute oral toxicity

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Specific target organ toxicity (single exposure), primarily affecting the respiratory tract

This conservative assessment dictates the stringent personal protective equipment (PPE) and handling protocols that follow.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling 2-(Aminomethyl)oxazole-4-carboxylic acid for any purpose, including disposal, the following PPE and engineering controls are mandatory to minimize exposure.

Control Type Specification Rationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of dust or aerosols.[2]
Eyewash Station & Safety ShowerFor immediate decontamination in case of accidental contact.[2]
Personal Protective Equipment Safety Goggles with Side-ShieldsTo protect eyes from splashes or airborne particles.[2]
Chemical-Resistant Gloves (Nitrile)To prevent skin contact. Gloves should be inspected before use and changed frequently.[2]
Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory Protection (if applicable)A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if a fume hood is not available.

Step-by-Step Disposal Protocol

The disposal of 2-(Aminomethyl)oxazole-4-carboxylic acid must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA) and any applicable state and local guidelines.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]

Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes must be kept separate to prevent dangerous reactions.

  • Waste Stream: Designate a specific, labeled hazardous waste container for 2-(Aminomethyl)oxazole-4-carboxylic acid and any materials contaminated with it.

  • Incompatibilities: Keep this waste stream separate from:

    • Strong oxidizing agents

    • Strong acids and bases

    • Reducing agents

    • Aqueous solutions if the compound is water-reactive (as a precaution)[6]

Waste Container Management

All hazardous waste must be collected in appropriate containers at or near the point of generation, in what the Environmental Protection Agency (EPA) designates as a Satellite Accumulation Area (SAA).[6][7]

Container Requirements:

  • Compatibility: The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Condition: The container must be in good condition, free from leaks or damage.[4]

  • Closure: The container must have a secure, leak-proof lid. The lid should remain closed at all times except when adding waste.[4]

Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement and is critical for safety.[8]

The hazardous waste label must include:

  • The words "Hazardous Waste" [8]

  • The full chemical name: "2-(Aminomethyl)oxazole-4-carboxylic acid"

  • The CAS Number: "1314974-14-5"

  • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")[8]

  • The accumulation start date (the date the first drop of waste is added)

  • The name and contact information of the responsible researcher or lab supervisor

Disposal Procedure for Unused Product and Contaminated Materials
  • Preparation: Don the appropriate PPE and ensure work is conducted within a certified chemical fume hood.

  • Solid Waste:

    • Carefully sweep any solid 2-(Aminomethyl)oxazole-4-carboxylic acid into the designated hazardous waste container using non-sparking tools.

    • For contaminated items such as weigh boats, filter paper, and gloves, place them directly into the solid hazardous waste container.

  • Solutions:

    • If the compound is in solution, pour the solution into a designated liquid hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Container Sealing and Storage:

    • Once waste is added, securely close the container lid.

    • Wipe the exterior of the container to remove any external contamination.

    • Store the container in your lab's designated SAA.[6]

  • Requesting Pickup:

    • When the waste container is full, or before the regulatory time limit for storage in an SAA is reached, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste vendor.[9]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.

  • Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.

  • Cleanup:

    • For solid spills: Gently cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the material into a hazardous waste container.

    • For liquid spills: Absorb the spill with a chemical absorbent pad or other suitable inert material. Place the used absorbent into the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (such as soapy water, followed by a water rinse), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(Aminomethyl)oxazole-4-carboxylic acid.

DisposalWorkflow cluster_prep 1. Preparation & Assessment cluster_waste_gen 2. Waste Generation & Collection cluster_storage 3. Storage & Pickup start Start: Disposal Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused product, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Place in Labeled SOLID Hazardous Waste Container solid_waste->collect_solid collect_liquid Pour into Labeled LIQUID Hazardous Waste Container liquid_waste->collect_liquid seal_container Securely Seal Container collect_solid->seal_container collect_liquid->seal_container store_saa Store in Satellite Accumulation Area (SAA) seal_container->store_saa request_pickup Contact EHS for Pickup store_saa->request_pickup end End: Compliant Disposal request_pickup->end spill_procedure Follow Spill Management Protocol (Alert, Contain, Clean, Report) spill->spill_procedure Collect spill debris as solid waste spill_procedure->collect_solid Collect spill debris as solid waste

Caption: Disposal workflow for 2-(Aminomethyl)oxazole-4-carboxylic acid.

Conclusion

The responsible management and disposal of laboratory chemicals are paramount to ensuring a safe research environment and protecting the broader ecosystem. By adhering to the principles of hazard assessment, proper PPE usage, and strict regulatory compliance, researchers can effectively mitigate the risks associated with chemical waste. This guide provides a robust framework for handling 2-(Aminomethyl)oxazole-4-carboxylic acid, which should be integrated into your laboratory's standard operating procedures and Chemical Hygiene Plan. Always consult with your institution's Environmental Health & Safety department for specific guidance and requirements.

References

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • University of South Florida. Guide to Chemical Waste Disposal in Chemistry Lab. [Link]

  • Washington State Department of Health. School Science Safety | Disposal of Hazardous Waste. [Link]

Sources

Handling

Personal protective equipment for handling 2-(Aminomethyl)oxazole-4-carboxylic acid

Executive Safety Overview 2-(Aminomethyl)oxazole-4-carboxylic acid is a bifunctional heterocyclic building block used frequently in peptide synthesis and medicinal chemistry.[1] As a zwitterionic molecule containing both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Overview

2-(Aminomethyl)oxazole-4-carboxylic acid is a bifunctional heterocyclic building block used frequently in peptide synthesis and medicinal chemistry.[1] As a zwitterionic molecule containing both a basic primary amine and an acidic carboxyl group on an oxazole core, it presents specific handling challenges distinct from simple organic solvents.

While often classified generically as an irritant, the primary amine moiety introduces a risk of chemical burns and respiratory sensitization that is frequently underestimated in standard Safety Data Sheets (SDS). This guide moves beyond the "minimum compliance" mindset to establish a "maximum safety" protocol.

Core Hazard Profile:

  • GHS Classification: Warning (Category 2 Skin/Eye Irritant; Category 3 STOT-SE Respiratory Irritant).[1]

  • Hidden Risk: Zwitterionic amino acids can be highly hygroscopic and electrostatic. The primary risk vector is inhalation of fine particulates during weighing and transfer.

  • Chemical Stability: Stable under ambient conditions but reactive toward strong oxidizers and acid chlorides.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-Analysis" method, ensuring redundancy for every potential exposure route.

Protection ZoneEquipment StandardTechnical Specification & Rationale
Hand Protection Nitrile Rubber (Disposable) Spec: Minimum 0.11 mm (4-5 mil) thickness.Rationale: Nitrile offers excellent resistance to organic acids and amines.[1] Protocol: Double-gloving is mandatory when handling solutions >100 mM.[1] Inspect for pinholes by inflating slightly before donning.
Eye & Face Chemical Splash Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant with indirect venting.Rationale: Standard safety glasses are insufficient for fine powders which can bypass side shields via air currents. Goggles seal the ocular cavity.
Respiratory N95 / P2 Mask (Minimum) Spec: NIOSH N95 or CEN P2.Rationale: Required only if weighing outside a fume hood (strongly discouraged). Inside a hood, the sash acts as the primary respiratory barrier.
Body Defense Lab Coat (High-Neck) Spec: Poly-cotton blend or Nomex (if flammables present).Rationale: Must button to the neck to protect the suprasternal notch, a common deposition site for airborne dusts.[1]
Footwear Closed-Toe Leather/Composite Spec: Non-perforated uppers.Rationale: Prevents absorption of spills into socks/skin.[1]

Operational Handling Protocol

This section details the "Chain of Custody" for the molecule, ensuring it is under positive control from storage to reaction.

Phase 1: Storage & Retrieval
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) if possible. The amine group is susceptible to slow oxidation and carbamate formation from atmospheric CO₂.

  • Verification: Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which accelerates hydrolysis and clumping.

Phase 2: Weighing & Solubilization (Critical Control Point)
  • Hazard: Electrostatic charging of the fine powder can cause "jumping" onto gloves and balance surfaces.

  • Control: Use an antistatic gun or ionizer if available.

Step-by-Step Workflow:

  • Preparation: Place the balance inside the chemical fume hood. If the balance is external, use a secondary containment vessel (e.g., a tarred screw-top vial) to transport the solid.[1]

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is being used for metal-catalyzed cross-coupling (Suzuki/Stille) to avoid trace contamination.[1]

  • Solubilization:

    • Preferred Solvents: DMSO, DMF, or Water (pH dependent).

    • Protocol: Add solvent to the solid, not solid to solvent, to minimize dust displacement.

    • Exotherm Check: The dissolution of amino acids can be slightly exothermic.

Phase 3: Reaction Setup
  • Reactivity Note: When activating the carboxylic acid (e.g., using HATU/EDC), the amine must be protected (e.g., Boc/Fmoc) or the reaction conditions must carefully control pH to prevent oligomerization.

Visualization: Safety & Logic Flow

The following diagram illustrates the decision-making process for handling spills and exposure, using a self-validating logic loop.

SafetyProtocol Start Incident: Spill or Exposure Assess Assess Volume & State Start->Assess Minor Minor (< 500 mg / < 5 mL) Assess->Minor Contained Major Major (> 500 mg / > 5 mL) Assess->Major Uncontained Skin Skin Contact Assess->Skin Direct Contact Neutralize Neutralize: Absorb with weak acid (Citric) or Universal Binder Minor->Neutralize Clean Double Clean: 1. Soap/Water 2. Ethanol Wipe Neutralize->Clean Evacuate Evacuate Area Alert Safety Officer Major->Evacuate PPE_Upgrade Upgrade PPE: Resp. Protection + Chem Suit Evacuate->PPE_Upgrade Wash Flush 15 mins (Do NOT scrub) Skin->Wash Medical Seek Medical Aid (Bring SDS) Wash->Medical

Caption: Decision matrix for spill response and exposure management. Blue nodes indicate assessment, Yellow/Red indicate action intensity.

Waste Disposal & Deactivation

Do not dispose of this compound down the drain.[2] The oxazole ring is stable and can persist in water systems.

Disposal Protocol:

  • Segregation: Collect in a dedicated "Organic Solid" or "Basic Organic Liquid" waste stream.

  • Labeling: Clearly label as "Contains Heterocyclic Amines."

  • Deactivation (In-situ): If small amounts (<50 mg) remain in glassware:

    • Rinse with 1M HCl (converts amine to hydrochloride salt, increasing water solubility for cleaning).

    • Follow with an Acetone rinse into the organic waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394634, 2-(Aminomethyl)oxazole-4-carboxylic acid.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(Aminomethyl)oxazole-4-carboxylic acid
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2-(Aminomethyl)oxazole-4-carboxylic acid
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